N-Allyl-3-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h2-5,7,14H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJLLKBHFCFOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210137 | |
| Record name | N-Allyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61219-93-0 | |
| Record name | N-2-Propen-1-yl-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allyl-3-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061219930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allyl-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ALLYL-3-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4GK8A6GKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the development of various agrochemicals, particularly herbicides. This document details a common and effective synthetic methodology, outlines purification techniques, and presents a thorough characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide elucidates the biological significance of this compound by illustrating its connection to the inhibition of the carotenoid biosynthesis pathway, a common mode of action for herbicides derived from this scaffold.
Introduction
This compound is a crucial building block in organic synthesis, primarily recognized for its role as a precursor to a range of biologically active molecules. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, which are highly desirable in the design of agrochemicals and pharmaceuticals. The allyl group provides a reactive handle for further chemical transformations. This guide serves as a detailed resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Synthesis of this compound
A prevalent and reliable method for the synthesis of this compound is the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction, thereby driving the equilibrium towards the product.
Experimental Protocol: N-Alkylation of 3-(Trifluoromethyl)aniline
This protocol describes the synthesis of this compound via the N-alkylation of 3-(trifluoromethyl)aniline with allyl bromide.
Materials:
-
3-(Trifluoromethyl)aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is purified by flash column chromatography on silica gel.[1][2][3][4] A solvent system of hexane and ethyl acetate (e.g., 95:5) is typically effective for eluting the product. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound as an oil.
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed by various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃N | [5] |
| Molecular Weight | 201.19 g/mol | [5] |
| Appearance | Colorless to pale yellow oil | |
| CAS Number | 61219-93-0 | [5] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the allyl and aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.80-6.95 | m | 3H | Ar-H |
| ~5.90 | ddt | 1H | -CH=CH₂ |
| ~5.25 | dq | 1H | -CH=CH H (trans) |
| ~5.15 | dq | 1H | -CH=CHH (cis) |
| ~3.85 | d | 2H | N-CH₂ -CH=CH₂ |
| ~3.80 | br s | 1H | N-H |
Note: Exact chemical shifts may vary depending on the solvent and instrument used. Data is estimated based on typical values for similar structures.[6][7][8][9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Ar-C-N |
| ~134.5 | -C H=CH₂ |
| ~131.0 (q) | Ar-C -CF₃ |
| ~129.5 | Ar-C |
| ~124.0 (q) | -C F₃ |
| ~117.0 | -CH=C H₂ |
| ~116.5 | Ar-C |
| ~112.0 | Ar-C |
| ~110.0 | Ar-C |
| ~46.0 | N-C H₂- |
Note: Exact chemical shifts may vary depending on the solvent and instrument used. Data is estimated based on typical values for similar structures.[5][7][10]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3040 | Medium | C-H stretch (aromatic) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, 1580 | Strong | C=C stretch (aromatic) |
| ~1330 | Strong | C-F stretch |
| ~1160, 1120 | Strong | C-F stretch |
| ~990, 920 | Strong | =C-H bend (alkene) |
Note: Data is estimated based on typical values for aniline and trifluoromethyl-substituted aromatic compounds.[11][12][13]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
| m/z | Possible Fragment |
| 201 | [M]⁺ |
| 200 | [M-H]⁺ |
| 160 | [M-C₃H₅]⁺ (loss of allyl group) |
| 132 | [M-CF₃]⁺ |
Note: Fragmentation pattern is predicted based on common fragmentation pathways for anilines and allylic compounds.[14][15]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Biological Signaling Pathway
Herbicides derived from this compound often act by inhibiting the carotenoid biosynthesis pathway, specifically targeting the enzyme Phytoene Desaturase (PDS).
Caption: Inhibition of Phytoene Desaturase (PDS) by herbicides disrupts the carotenoid biosynthesis pathway, leading to plant death.[16][17][18][19][20][21][22][23][24][25]
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocol offers a reliable method for obtaining this key intermediate, and the tabulated spectroscopic data serves as a valuable reference for its identification and quality control. The visualization of the synthetic workflow and the elucidated biological pathway of action for derived herbicides underscores the significance of this compound in the field of agrochemical research and development. This document is intended to be a practical resource for scientists, facilitating further innovation in the design and application of novel functional molecules.
References
- 1. youtube.com [youtube.com]
- 2. Purification [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron and electrospray ionization mass spectrometry in the characterization of some 1-allyl-3-phenylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioone.org [bioone.org]
- 20. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]
- 21. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 22. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 23. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Physicochemical properties of N-Allyl-3-(trifluoromethyl)aniline
An In-depth Technical Guide on the Physicochemical Properties of N-Allyl-3-(trifluoromethyl)aniline
Abstract
This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of both an allyl group and a trifluoromethyl moiety bestows unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel bioactive compounds and functional materials. The trifluoromethyl group, a well-known bioisostere for various functional groups, enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 61219-93-0 | [2][3] |
| Molecular Formula | C₁₀H₁₀F₃N | [2][4][5] |
| Molecular Weight | 201.19 g/mol | [5] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Canonical SMILES | C=CCNC1=CC=CC(=C1)C(F)(F)F | [5] |
| InChI Key | Not available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the N-alkylation of 3-(trifluoromethyl)aniline. A notable method is the condensation reaction with an allyl source catalyzed by a transition metal.
Nickel-Catalyzed Synthesis
A patented method describes the synthesis of N-monoallyl-meta-trifluoromethylaniline by condensing metabromotrifluoromethylbenzene with allylamine using a nickel(II)-based catalyst. This process is designed to achieve a high rate of conversion and selectivity for the mono-substituted product over the di-substituted analog.[6]
Experimental Protocol:
-
Catalyst Preparation (Example): To a suspension of anhydrous NiBr₂ (3.57 mmol) in ethanol (70 cm³), a solution of bipyridine (7.14 mmol) in ethanol (10 cm³) is added at 40°C. The mixture is refluxed for 15 hours. The resulting green solid catalyst is filtered, washed with ethanol, and dried.[6]
-
Condensation Reaction: The reaction is typically carried out in a sealed glass tube capable of withstanding high pressure (approx. 50 bar).
-
The solid nickel-based catalyst is introduced into the tube.
-
Metatrifluoromethylbromobenzene (e.g., 0.002 mole) and allylamine (e.g., 0.020 mole) are added, along with a solvent like ethanol (e.g., 1.2 ml).
-
The tube is cooled to -40°C, sealed, and then placed in a heated, agitated steel autoclave.
-
The reaction is heated to a temperature between 100°C and 200°C (e.g., 160°C) for a set duration (e.g., 12 hours).[6]
-
-
Work-up and Isolation:
-
After cooling, the tube is unsealed.
-
1N sodium hydroxide (15 ml) is added to the contents.
-
The product is extracted with diethyl ether (3 x 10 ml).
-
The combined organic layers are then processed to isolate the this compound product.[6]
-
Reactivity and Stability
The reactivity of this compound is governed by the interplay of its three key components: the aniline nitrogen, the aromatic ring, and the allyl group.
-
Aniline Moiety: The nitrogen atom is nucleophilic and can participate in reactions such as acylation, amidation, and further alkylation.
-
Aromatic Ring: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] This deactivation makes reactions like nitration or halogenation more difficult and directs incoming electrophiles to the meta-position relative to the -CF₃ group.
-
Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation) and can participate in various transition-metal-catalyzed cross-coupling reactions.
Information on the specific shelf life or long-term stability is not detailed in the available literature, but related fluorinated anilines are generally stable under standard laboratory conditions.[8]
Relevance in Drug Development
The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with -CF₃ can significantly increase a drug's half-life.[1]
-
Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter π = 0.88), which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, and bioavailability.[1]
-
Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the aromatic ring, influencing pKa and enabling stronger interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[1]
-
Signaling Pathway Interactions: While no specific signaling pathway data exists for this compound, other novel aniline derivatives have been shown to interact with key cancer-related pathways like the PI3K/AKT/mTOR pathway.[9] This suggests that derivatives of this compound could be explored for their potential as kinase inhibitors or modulators of other cellular signaling cascades.
Safety Information
Detailed toxicology data for this compound is not available. However, the parent compound, 3-(Trifluoromethyl)aniline, is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause serious eye damage.[8] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Buy Online CAS Number 61219-93-0 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. This compound | C10H10F3N | CID 3017247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labshake.com [labshake.com]
- 6. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 7. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]
- 8. 3-(三氟甲基)苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells [mdpi.com]
Technical Guide: N-Allyl-3-(trifluoromethyl)aniline (CAS 61219-93-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, with a focus on its role in the development of herbicidal agents.
Core Chemical Data
This compound is a substituted aniline featuring both an allyl group and a trifluoromethyl group. These functional groups impart unique reactivity and properties, making it a valuable building block in organic synthesis.
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound and its common precursor, 3-(Trifluoromethyl)aniline.
| Property | This compound | 3-(Trifluoromethyl)aniline |
| CAS Number | 61219-93-0 | 98-16-8 |
| Molecular Formula | C₁₀H₁₀F₃N | C₇H₆F₃N |
| Molecular Weight | 201.19 g/mol | 161.12 g/mol |
| Boiling Point | Not explicitly available | 187 °C |
| Melting Point | 233.9°C[1] | 5-6 °C |
| Density | Not explicitly available | 1.29 g/mL at 25 °C |
| Refractive Index | Not explicitly available | n20/D 1.480 |
| Vapor Pressure | Not explicitly available | 0.3 mmHg at 20 °C |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. The two most common methods are direct N-alkylation via nucleophilic substitution and a nickel-catalyzed condensation reaction.
Synthesis via Nucleophilic Substitution (N-Alkylation)
This is a common and straightforward method for synthesizing this compound. The reaction involves the nucleophilic attack of the nitrogen atom of 3-(trifluoromethyl)aniline on an electrophilic allyl source, such as allyl bromide. A base is used to deprotonate the aniline, increasing its nucleophilicity.
-
Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Allylating Agent: While stirring the mixture, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
References
Technical Guide: Spectroscopic and Synthetic Profile of N-Allyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
The following sections present the spectroscopic data for this compound. Due to the limited availability of experimentally recorded spectra in public databases, the NMR and IR data presented are predicted based on established spectroscopic principles and data from analogous structures. The high-resolution mass spectrometry data is based on experimentally obtained values for a compound with the corresponding molecular formula.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a standard solvent like CDCl₃ are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.9 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 5.9 - 6.1 | Multiplet | 1H | Allyl CH |
| ~ 5.1 - 5.3 | Multiplet | 2H | Allyl CH₂ (terminal) |
| ~ 3.8 - 4.0 | Multiplet | 2H | N-CH₂ |
| ~ 3.7 | Broad Singlet | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 147 | Aromatic C-N |
| ~ 134 | Allyl CH |
| ~ 131 (q, J ≈ 32 Hz) | Aromatic C-CF₃ |
| ~ 129 | Aromatic CH |
| ~ 123 (q, J ≈ 272 Hz) | CF₃ |
| ~ 117 | Allyl CH₂ (terminal) |
| ~ 115 | Aromatic CH |
| ~ 112 | Aromatic CH |
| ~ 46 | N-CH₂ |
1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below. A strong absorption band around 1150 cm⁻¹ is characteristic of the C-F stretching of the trifluoromethyl group.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Medium | N-H Stretch |
| ~ 3080 | Medium | =C-H Stretch (alkene) |
| ~ 3040 | Medium | =C-H Stretch (aromatic) |
| ~ 1640 | Medium | C=C Stretch (alkene) |
| ~ 1600, 1490 | Medium-Strong | C=C Stretch (aromatic) |
| ~ 1330 | Strong | C-N Stretch |
| ~ 1150 | Strong | C-F Stretch (CF₃) |
| ~ 990, 920 | Medium | =C-H Bend (alkene) |
| ~ 790, 700 | Strong | C-H Bend (aromatic) |
1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass.
Table 4: High-Resolution Mass Spectrometry Data for C₁₀H₁₀F₃N
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀F₃N |
| Calculated Mass [M+H]⁺ | 202.08436 |
| Found Mass [M+H]⁺ | 202.0846[1] |
Experimental Protocols
This section outlines a common and effective method for the synthesis of this compound, followed by standard procedures for obtaining the spectroscopic data.
2.1. Synthesis of this compound via N-Alkylation
A widely used method for the synthesis of this compound is the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide.[2]
-
Materials:
-
3-(trifluoromethyl)aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
2.2. Spectroscopic Characterization
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
IR Spectroscopy:
-
The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.
-
Absorption bands are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry:
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.
-
The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.
-
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
The Strategic Role of N-Allyl-3-(trifluoromethyl)aniline as a Versatile Chemical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-3-(trifluoromethyl)aniline is a key chemical intermediate characterized by the presence of a trifluoromethyl group and a reactive allyl moiety. These functional groups impart unique properties, making it a valuable building block in the synthesis of a diverse range of molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, crucial attributes for bioactive compounds. The allyl group provides a versatile handle for a variety of chemical transformations, including cyclization and addition reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, its applications as a precursor to herbicides and potential pharmaceutical agents, and detailed experimental protocols for its synthesis and subsequent transformations.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate the physicochemical and biological properties of organic molecules.[1][2] When incorporated into an aniline scaffold bearing an allyl group, as in this compound, the resulting molecule becomes a powerful intermediate for the synthesis of complex heterocyclic structures. This guide will explore the synthesis and utility of this important building block.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The two primary approaches are the direct N-allylation of 3-(trifluoromethyl)aniline and a nickel-catalyzed cross-coupling reaction.
N-Alkylation of 3-(Trifluoromethyl)aniline
A common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 3-(trifluoromethyl)aniline and an allyl halide, such as allyl bromide. This reaction is typically carried out in the presence of a base, like potassium carbonate, in an organic solvent.[1] The base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic allyl halide.[1]
Nickel-Catalyzed Synthesis
A patented process describes a single-step allylation by condensing metabromotrifluoromethylbenzene with allylamine in the presence of a nickel(II) catalyst.[3] This method offers high selectivity for the monoallylated product.[3] The reaction is typically performed at elevated temperatures.[3]
Data Presentation: Synthesis of this compound
The following table summarizes quantitative data for the synthesis of this compound and its precursors.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | 3-(Trifluoromethyl)aniline, Allyl bromide | Potassium carbonate | DMF | Elevated | - | - | [1] |
| Nickel-Catalyzed Coupling | meta-bromo-trifluoromethylbenzene, Allylamine | Nickel(II) salt (e.g., NiBr2), Ligand (e.g., bipyridine) | Ethanol | 100-200 | 15 | 78.1 (catalyst) | [3] |
| Catalyst Synthesis (Example) | Anhydrous NiBr2, o-phenanthroline | - | Ethanol | Reflux (approx. 78) | 3 | 76 | [3] |
Experimental Protocols
General Protocol for N-Alkylation of 3-(Trifluoromethyl)aniline
To a solution of 3-(trifluoromethyl)aniline in a suitable organic solvent such as dimethylformamide (DMF), is added an equimolar amount of allyl bromide. A slight excess of a base, such as potassium carbonate, is then added to the mixture. The reaction is stirred at an elevated temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Protocol for Nickel-Catalyzed Synthesis of this compound
This protocol is based on the patent literature.[3]
Catalyst Synthesis (dibromobis(o-phenanthroline) nickel II): To a suspension of anhydrous NiBr2 (3.4 mmol) in ethanol (70 cm³) at 40°C, a solution of o-phenanthroline (6.8 mmol) in ethanol (100 cm³) is added. The reaction mixture is brought to reflux for 3 hours. The resulting green precipitate is filtered, washed with ethanol, and dried under vacuum to yield the catalyst.
Synthesis of this compound: In a sealed tube, the nickel(II) catalyst is combined with meta-bromo-trifluoromethylbenzene and an excess of allylamine in ethanol. The sealed tube is placed in an autoclave and heated to 160°C for 12 hours. After cooling, the tube is opened, and the contents are treated with aqueous sodium hydroxide and extracted with ether. The combined organic extracts are then purified to yield the final product.
Role as an Intermediate in Agrochemicals
This compound is a crucial intermediate in the synthesis of certain herbicides.[1] A French patent (FR 2305434) describes its use as a precursor for the synthesis of N-metatriofluoromethylphenyl-1-chloro-3-chloromethyl-4-pyrrolidone-2.[4] While this specific compound is not a widely marketed herbicide, its structural class, N-phenyl pyrrolidones, has been investigated for herbicidal activity, primarily as inhibitors of protoporphyrinogen oxidase (PPO).[5] However, the likely mechanism of action for a herbicide derived from a trifluoromethylaniline precursor that affects cell division is the disruption of microtubule dynamics, a mechanism shared by dinitroaniline herbicides.
Signaling Pathway: Microtubule Disruption by Herbicides
Herbicides that interfere with cell division often target the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Inhibition of microtubule formation leads to an arrest of the cell cycle in metaphase, ultimately causing cell death.
Caption: Herbicide-induced microtubule disruption pathway.
Role as an Intermediate in Pharmaceuticals
The reactive allyl group of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. One important class of compounds that can be synthesized are quinoline derivatives. Trifluoromethyl-substituted quinolines have shown a range of biological activities, including anticancer and antiepileptic properties.[6][7] Some of these compounds have been found to act as sodium channel blockers.[2][8]
Signaling Pathway: Sodium Channel Blockade
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[9] In conditions such as epilepsy and neuropathic pain, these channels can be hyperexcitable. Sodium channel blockers bind to these channels and inhibit the influx of sodium ions, thereby reducing the excitability of the cell and preventing the rapid, repetitive firing that underlies these pathological states.[10]
Caption: Mechanism of sodium channel blockade by quinoline derivatives.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its synthesis is well-established, and its unique combination of a trifluoromethyl group and an allyl moiety provides a versatile platform for the creation of complex and biologically active molecules. Further research into the derivatization of this intermediate is likely to yield novel compounds with valuable therapeutic and agricultural applications.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 3. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
An In-depth Technical Guide to the Application of N-Allyl-3-(trifluoromethyl)aniline in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Intermediates in Modern Agrochemicals
N-Allyl-3-(trifluoromethyl)aniline serves as a important intermediate in the synthesis of specialized herbicides. Its unique structure, featuring a trifluoromethyl group and an allyl moiety, allows for the construction of complex heterocyclic compounds with potent herbicidal activity. This guide provides a detailed overview of its application, focusing on the synthesis of N-[3-(Trifluoromethyl)phenyl]-3-chloro-4-(chloromethyl)pyrrolidin-2-one, a notable herbicide in this class.
Synthetic Pathways and Methodologies
The primary route to this compound and its subsequent conversion to the target herbicide involves a multi-step process. A key consideration in this synthesis is the prevention of di-allylation of the aniline nitrogen, which would lead to undesirable byproducts. To achieve mono-allylation, a protection strategy is employed.
Synthesis of this compound
There are two main strategies for the synthesis of the N-allyl intermediate:
-
Direct Allylation of 3-(Trifluoromethyl)aniline: This method involves the direct reaction of 3-(trifluoromethyl)aniline with an allyl halide, such as allyl chloride, in the presence of a base like triethylamine. While seemingly straightforward, this approach can lead to a mixture of mono- and di-allylated products.[1]
-
Nickel-Catalyzed Condensation: A more selective method involves the condensation of meta-bromo-trifluoromethylbenzene with allylamine in the presence of a nickel(II) catalyst.[2][3] This process offers high selectivity for the desired mono-allylated product.[3]
A patented process describes a single-step allylation by condensing allylamine with meta-bromo-trifluoromethyl benzene in the presence of a nickel (II) catalyst, which offers high selectivity for the monoallylated product.
Protection-Allylation-Deprotection Strategy
To ensure the selective synthesis of the mono-allylated intermediate, a more robust method involves the protection of the amine functionality.
Step 1: Acetylation of 3-(Trifluoromethyl)aniline
The synthesis begins with the protection of the amino group of 3-(trifluoromethyl)aniline via acetylation. This is a standard procedure in organic synthesis to control the reactivity of the amine.
Step 2: Allylation of N-acetyl-3-(trifluoromethyl)aniline
The resulting N-acetyl-3-(trifluoromethyl)aniline is then allylated. This step introduces the crucial allyl group, which is essential for the subsequent cyclization reaction.
Step 3: Synthesis of the Herbicide N-[3-(Trifluoromethyl)phenyl]-3-chloro-4-(chloromethyl)pyrrolidin-2-one
The N-allylated and protected intermediate is the cornerstone for constructing the final herbicidal molecule. The formation of the pyrrolidinone ring is achieved through a reaction with a dichloromaleimide, followed by cyclization. This process is detailed in French Patent 2,305,434 and its U.S. equivalent, US Patent 5,053,541.[3] The overall process can be summarized in four stages: protection of the amine by acetylation, substitution of the remaining hydrogen with a metal, condensation with an allyl halide, and finally, deacetylation.[3]
Experimental Protocols
While specific, detailed protocols from proprietary sources are not fully available, the following general methodologies are derived from related literature and patent descriptions.
Table 1: Synthesis of N-allyl-m-trifluoromethylaniline [1]
| Parameter | Value |
| Reactants | |
| m-trifluoromethylaniline | 1,127 g (7 moles) |
| Toluene | 1,830 g |
| Allyl chloride | 382.5 g (5 moles) |
| Triethylamine | 506 g (5 moles) |
| Reaction Conditions | |
| Temperature | 110-115 °C |
| Reaction Time | 1 hour after addition |
| Work-up | |
| Washing | 4 washes with a total of 1.3 liters of water |
| Purification | Distillation at atmospheric and then reduced pressure |
| Yield | |
| Based on allyl chloride | 57% |
| Based on converted m-trifluoromethylaniline | 70% |
Visualizing the Synthesis
The logical flow of the synthesis can be visualized as follows:
Caption: Synthetic pathway from 3-(Trifluoromethyl)aniline to the target herbicide.
Quantitative Data Summary
The following table summarizes the yield data for key steps in the synthesis of this compound and related catalyst preparation as described in patent literature.
Table 2: Yields for the Synthesis of N-monoallylmetatrifluoromethylaniline and Catalyst [2]
| Product | Yield |
| Dibromobis(o-phenanthroline) nickel II (Catalyst) | 76% |
| Green solid catalyst | 78.1% |
| N-monoallylmetatrifluoromethylaniline | Not specified |
Conclusion
This compound is a critical building block in the synthesis of a specific class of pyrrolidinone-based herbicides. The synthetic route, while involving multiple steps including protection and selective allylation, provides access to potent agrochemicals. The methodologies outlined in this guide, derived from patent literature, offer a foundational understanding for researchers and scientists in the field of herbicide development. Further investigation into the full patent documentation is recommended for detailed experimental procedures.
References
The Rising Potential of N-Allyl-3-(trifluoromethyl)aniline in Advanced Materials Science
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The unique molecular architecture of N-Allyl-3-(trifluoromethyl)aniline, combining a polymerizable allyl group with an electron-withdrawing trifluoromethyl-substituted aniline ring, presents a compelling platform for the development of novel polymers with tailored properties. This in-depth technical guide explores the synthesis, potential polymerization pathways, and anticipated characteristics of materials derived from this promising monomer, offering a forward-looking perspective for its application in diverse areas of materials science. While direct polymerization studies of this specific monomer are not extensively documented in public literature, by examining structurally similar compounds, we can infer its likely behavior and the potential for creating next-generation functional materials.
Synthesis of this compound: Established Protocols
The preparation of this compound is achievable through several established synthetic routes. The most common methods include nucleophilic substitution and transition metal-catalyzed condensation.
A prevalent and straightforward method involves the nucleophilic substitution reaction between 3-(trifluoromethyl)aniline and an allyl halide, such as allyl bromide.[1] This reaction is typically performed in the presence of a base, like potassium carbonate, in an organic solvent such as dimethylformamide (DMF). The base facilitates the deprotonation of the aniline, enhancing its nucleophilicity.[1]
Alternatively, a patented process describes a single-step allylation through the condensation of metabromotrifluoromethylbenzene with allylamine, utilizing a nickel(II) catalyst.[1] This method offers high selectivity for the monoallylated product.
Experimental Protocol: Nickel-Catalyzed Synthesis
A notable patented method involves the condensation of metabromotrifluoromethylbenzene with allylamine in the presence of a nickel(II) catalyst.[2]
Materials:
-
Metabromotrifluoromethylbenzene
-
Allylamine
-
Anhydrous Nickel(II) bromide (NiBr₂)
-
Bipyridine
-
Ethanol
-
Toluene
-
1N Sodium hydroxide
-
Ether
Procedure:
-
A suspension of anhydrous NiBr₂ in ethanol is prepared at 40°C.
-
A solution of bipyridine in ethanol is added to the suspension, resulting in an immediate green coloration.
-
The reaction mixture is brought to reflux for several hours.
-
The catalyst is isolated and introduced into a sealed tube with metabromotrifluoromethylbenzene, allylamine, and ethanol.
-
The sealed tube is heated in an autoclave.
-
After cooling, the tube is opened, and the contents are treated with 1N sodium hydroxide and extracted with ether to isolate the this compound product.
Potential Polymerization Pathways
The bifunctionality of this compound, featuring a polymerizable allyl group and a functional aniline moiety, suggests several potential routes for polymerization.
Radical Polymerization
Free-radical polymerization of allylic monomers is often challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, non-propagating radical.[1] However, for some allylic monomers, polymerization can be achieved under specific conditions, such as in an acidic medium to protonate the amine and alter the monomer's electronic structure.[1] For this compound, initiation with common radical initiators like AIBN or benzoyl peroxide could be explored. The strongly electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the allyl group.
Cationic Polymerization
Cationic polymerization presents another viable pathway.[1] Studies on N-allyl anilinium salts have indicated their potential to act as initiators or co-initiators in such reactions.[1] Monomers with electron-donating groups on the double bond are generally suitable for cationic polymerization. The nitrogen atom in the aniline ring could facilitate the stabilization of a cationic propagating center.
Coordination and Metathesis Polymerization
Coordination polymerization using transition metal catalysts is a powerful technique for producing polymers with controlled stereochemistry. Given the success of nickel catalysts in the monomer synthesis, exploring similar catalytic systems for polymerization is a logical next step. Furthermore, Ring-Opening Metathesis Polymerization (ROMP) could be a potential, though less conventional, route if the monomer can be converted into a strained cyclic olefin.
Anticipated Properties of Poly(this compound)
The incorporation of both the trifluoromethyl group and the N-allylaniline structure into a polymer backbone is anticipated to yield materials with a unique combination of properties.
Impact of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is well-known for imparting several desirable characteristics to materials:
-
Thermal Stability: The high bond energy of the C-F bond generally enhances the thermal stability of polymers.
-
Chemical Resistance: The fluorine atoms provide a protective shield, increasing resistance to chemical attack.
-
Low Dielectric Constant: The electron-withdrawing nature of the -CF₃ group can reduce the polarizability of the polymer chains, leading to a lower dielectric constant, which is advantageous for applications in microelectronics.
-
Hydrophobicity: Fluorinated polymers typically exhibit low surface energy and are highly hydrophobic.
-
Increased Free Volume: The bulky -CF₃ group can hinder efficient chain packing, leading to an increase in fractional free volume. This can improve gas permeability and solubility in organic solvents.
Influence of the Polyaniline Backbone
The polyaniline-like structure is expected to contribute to the polymer's electroactivity. Substituted polyanilines are known for their tunable conductivity and electrochemical properties. The presence of the allyl group on the nitrogen atom will, however, influence the conjugation along the polymer backbone and, consequently, its electronic properties.
Summary of Potential Properties and Applications
| Property | Anticipated Characteristic | Potential Applications |
| Thermal Stability | High | High-performance coatings, engineering plastics |
| Chemical Resistance | Excellent | Protective coatings, chemically resistant membranes |
| Dielectric Properties | Low dielectric constant and loss | Microelectronics, high-frequency communication devices |
| Surface Properties | Hydrophobic, low surface energy | Water-repellent surfaces, anti-fouling coatings |
| Solubility | Soluble in common organic solvents | Solution-processable films and coatings |
| Electrochemical Activity | Redox-active, potentially conductive | Sensors, electrochromic devices, antistatic coatings |
Future Research Directions
To fully unlock the potential of this compound in materials science, further research is essential.
Systematic studies on the homopolymerization and copolymerization of this compound are needed to establish structure-property relationships. Detailed characterization of the resulting polymers, including their molecular weight, thermal stability, dielectric properties, and electrochemical behavior, will be crucial. Investigating the influence of different polymerization techniques on the final material properties will enable the fine-tuning of these polymers for specific high-performance applications. The exploration of copolymers could further broaden the accessible range of material properties, paving the way for its use in advanced electronics, aerospace, and biomedical fields.
References
The Trifluoromethylated Aniline Core: A Technical Guide to its Biological Activity in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into aniline scaffolds has emerged as a powerful tool in modern medicinal chemistry and agrochemical design. This in-depth technical guide explores the diverse biological activities of trifluoromethylated anilines, providing a comprehensive overview of their quantitative data, the experimental protocols used to determine their efficacy, and the signaling pathways they influence. The unique physicochemical properties imparted by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—contribute to the potent and selective biological effects observed in this class of compounds.
I. Enzyme Inhibition: A Dominant Bioactivity
Trifluoromethylated anilines are prominent as potent enzyme inhibitors, a property leveraged in the development of therapeutics for a range of diseases.
Angiotensin-Converting Enzyme (ACE) Inhibition
A notable example is a trifluoromethyl-containing analog of captopril, a well-known ACE inhibitor used to treat hypertension. The substitution of a methyl group with a trifluoromethyl group resulted in a significant enhancement of inhibitory activity.
Table 1: ACE Inhibitory Activity of a Trifluoromethylated Captopril Analog
| Compound | Target Enzyme | IC50 |
| Trifluoromethyl-Captopril Analog | Angiotensin-Converting Enzyme (ACE) | 3 x 10-10 M[1] |
This protocol is a representative method for determining the in vitro ACE inhibitory activity of a test compound.
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Captopril (as a positive control)
-
Test compound (trifluoromethylated aniline derivative)
-
Sodium borate buffer (pH 8.3) containing NaCl
-
1M HCl (to stop the reaction)
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system
2. Assay Procedure:
-
Prepare a stock solution of the test compound and the positive control (captopril) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate 20 µL of ACE solution (e.g., 100 mU/mL) with 20 µL of various concentrations of the test compound or captopril for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 200 µL of the HHL substrate solution (e.g., 5 mM in sodium borate buffer).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1M HCl.
-
Extract the hippuric acid (HA) formed during the reaction by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the layers and carefully collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the HPLC mobile phase.
-
Analyze the amount of hippuric acid by reverse-phase HPLC.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100, where Acontrol is the absorbance of the control (without inhibitor) and Asample is the absorbance of the sample with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protoporphyrinogen Oxidase (PPO) Inhibition
Certain trifluoromethylated aniline derivatives have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways. This inhibition forms the basis of their herbicidal activity.
Table 2: PPO Inhibitory Activity of a Phenylpyridine Derivative (Compound 7a)
| Compound | Target Enzyme | IC50 |
| Compound 7a (α-trifluoroanisole derivative containing a phenylpyridine moiety) | Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO) | 9.4 nM[2] |
This protocol outlines a general method for assessing the in vitro PPO inhibitory activity of a chemical compound.
1. Materials and Reagents:
-
Crude enzyme extract containing protoporphyrinogen oxidase (PPO) from a plant source (e.g., etiolated seedlings).
-
Protoporphyrinogen IX (protogen IX) as the substrate.
-
Test compound (trifluoromethylated aniline derivative).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing Tween-80 and DTT).
-
Spectrofluorometer.
2. Enzyme Preparation:
-
Homogenize etiolated plant seedlings in an extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Further centrifuge the supernatant at a higher speed to isolate the mitochondrial or plastid fraction, which contains PPO.
-
Resuspend the pellet in the assay buffer to obtain the crude enzyme extract.
3. Assay Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well microplate, add the assay buffer, the crude enzyme extract, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence resulting from the oxidation of protoporphyrinogen IX to protoporphyrin IX over time using a spectrofluorometer (e.g., excitation at 405 nm, emission at 630 nm).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
II. Antimicrobial Activity
Trifluoromethylated anilines have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial strains. Aryl-urea derivatives incorporating a trifluoromethylaniline scaffold have shown promising results.
Table 3: Antimicrobial Activity of Trifluoromethylated Aryl-Urea Derivatives
| Compound | Bacterial Strain | MIC (µM) |
| Derivative 7b | Klebsiella pneumoniae 16 (carbapenemase-producing) | 100[3] |
| Derivative 11b | Klebsiella pneumoniae 16 (carbapenemase-producing) | 50[3] |
| Derivative 67d | Klebsiella pneumoniae 16 (carbapenemase-producing) | 72[3] |
| Derivative 7b | Multidrug-resistant E. coli | 100[3] |
| Derivative 11b | Multidrug-resistant E. coli | 50[3] |
| Derivative 67d | Multidrug-resistant E. coli | 36[3] |
This protocol describes the standard broth microdilution method for determining the MIC of an antimicrobial agent.
1. Materials and Reagents:
-
Test compound (trifluoromethylated aniline derivative).
-
Bacterial strains (e.g., Klebsiella pneumoniae, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL).
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired concentration.
-
Inoculate each well containing the test compound dilutions with the standardized bacterial suspension.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Herbicidal Activity
The trifluoromethylaniline moiety is a key component in several commercial herbicides. Their mode of action often involves the inhibition of essential plant enzymes or disruption of critical cellular processes.
Table 4: Herbicidal Activity of Phenylpyridine Derivatives
| Compound | Weed Species | ED50 (g a.i./hm²) |
| Compound 7f | Amaranthus retroflexus | 12.5696[4] |
| Compound 7b | Amaranthus retroflexus | 13.1958[4] |
| Fomesafen (Control) | Amaranthus retroflexus | 10.6720[4] |
This protocol provides a general framework for assessing the post-emergence herbicidal activity of a compound.
1. Materials and Equipment:
-
Test compound (trifluoromethylated aniline derivative).
-
Weed species (e.g., Amaranthus retroflexus).
-
Pots filled with a suitable soil mixture.
-
Greenhouse with controlled environmental conditions (temperature, light, humidity).
-
Spray chamber for uniform application of the test compound.
-
Formulation agents (e.g., wetting agents, solvents).
2. Procedure:
-
Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a stock solution of the test compound and formulate it into a sprayable solution using appropriate solvents and adjuvants.
-
Prepare a series of dilutions of the formulated compound to be applied at different rates (e.g., grams of active ingredient per hectare, g a.i./hm²).
-
Apply the different rates of the test compound to the plants using a calibrated spray chamber to ensure uniform coverage.
-
Include an untreated control group (sprayed with the formulation blank) and a positive control group (treated with a commercial herbicide).
-
Maintain the treated plants in the greenhouse under optimal growing conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.
-
Calculate the percent growth inhibition relative to the untreated control.
-
The ED50 value, the dose required to cause a 50% reduction in plant growth, is determined by plotting the percent inhibition against the logarithm of the application rate and fitting the data to a regression model.
IV. Signaling Pathways and Mechanisms of Action
The biological effects of trifluoromethylated anilines are a direct consequence of their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.
Enzyme Inhibition and Pathway Disruption
As demonstrated, a primary mechanism of action for many trifluoromethylated anilines is the direct inhibition of key enzymes. This inhibition can have profound effects on downstream signaling cascades.
Caption: Enzyme inhibition by trifluoromethylated anilines.
Antimicrobial Mechanism of Action
While the precise signaling pathways disrupted by the antimicrobial aryl-urea derivatives are still under investigation, a common mechanism for broad-spectrum antibacterial agents involves the disruption of the bacterial cell membrane integrity. This leads to leakage of intracellular components and ultimately cell death.
Caption: Disruption of bacterial cell membrane integrity.
V. Conclusion
Trifluoromethylated anilines represent a privileged scaffold in the design of biologically active molecules. Their unique properties have led to the development of potent enzyme inhibitors, antimicrobials, and herbicides. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further exploration of the specific signaling pathways modulated by these compounds will undoubtedly open new avenues for the rational design of next-generation therapeutics and crop protection agents. The continued investigation into the structure-activity relationships of this versatile chemical class promises to yield novel compounds with enhanced efficacy and selectivity.
References
- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and anthelmintic activities of aryl urea agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of N-Allyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and disposal protocols for N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risk to personnel and the environment.
Hazard Identification and Classification
This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is suspected of causing genetic defects and cancer and has been shown to cause damage to organs, specifically the blood, through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Acute toxicity, Dermal | 3 | H311: Toxic if in contact with skin |
| Serious eye damage | 1 | H318: Causes serious eye damage |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific target organ toxicity - repeated exposure | 1 (Blood) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |
| Short-term (acute) aquatic hazard | 1 | H400: Very toxic to aquatic life |
| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of 3-(Trifluoromethyl)aniline (a related compound)
| Property | Value |
| Molecular Formula | C7H6F3N |
| Molecular Weight | 161.12 g/mol |
| Appearance | Colorless liquid with a fishlike odor |
| Boiling Point | 187 °C (lit.) |
| Melting Point | 5-6 °C (lit.) |
| Flash Point | 87 °C (188.6 °F) - closed cup |
| Density | 1.29 g/mL at 25 °C (lit.) |
| Vapor Pressure | 0.3 mmHg at 20 °C |
| Water Solubility | Insoluble |
Source: Sigma-Aldrich, CAMEO Chemicals[2][3]
Safe Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[4][5]
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6] Adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear protective gloves and clothing.[1][6] Check protective gloves prior to each use for their proper condition.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]
Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Avoid all personal contact, including inhalation.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Storage Conditions:
-
Store locked up or in an area accessible only to qualified or authorized persons.[1][8]
-
Protect from moisture and direct sunlight.[1][4] The material may darken in color during storage.[4]
-
Handle under an inert gas.[1]
-
Incompatible materials include strong oxidizing agents, acids, and strong bases.[4][5][9]
Experimental Safety Protocols
The safety data for this compound is derived from standardized experimental protocols. Below are summaries of relevant OECD guidelines for assessing the types of hazards associated with this chemical.
Acute Toxicity Studies
-
Acute Oral Toxicity (Based on OECD Guideline 401, now superseded but principles remain relevant): This test provides information on health hazards likely to arise from a single, short-term oral exposure.[10]
-
Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rodents).[10]
-
Methodology: A single dose is administered by gavage.[10] Animals are observed for at least 14 days for signs of toxicity and mortality.[10] Observations include changes in skin, fur, eyes, and behavior, with particular attention to tremors, convulsions, and salivation.[10] Body weights are recorded weekly.[10] A necropsy is performed on all animals at the end of the study.[10]
-
-
Acute Dermal Toxicity (Based on OECD Guideline 402): This method assesses the health hazards from short-term dermal exposure.[11][12]
-
Principle: The substance is applied to the skin of an animal in a single dose.[13]
-
Methodology: The test substance is applied uniformly over a clipped area of the skin (at least 10% of the body surface) and held in place with a porous gauze dressing for a 24-hour exposure period.[13][14] Observations for signs of toxicity and mortality are made for at least 14 days.[13]
-
Irritation and Sensitization Studies
-
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404): This test determines the potential for a substance to cause reversible or irreversible skin damage.[9][15]
-
Principle: A single dose of the test substance is applied to the skin of an animal.[16]
-
Methodology: The substance is applied to a small patch of skin for up to four hours.[16] The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[16]
-
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405): This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[1][17]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal.[1]
-
Methodology: The eye is examined at 1, 24, 48, and 72 hours after application.[18] Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling, are scored to assess the level of irritation.[17] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[4]
-
Mutagenicity Studies
-
Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471): This is a widely used initial screen to determine the mutagenic potential of a chemical.[19]
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[2][19] The substance's ability to cause the bacteria to revert to a state where they can synthesize the required amino acid is measured.[19]
-
Methodology: Bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[2][19] The number of revertant colonies is counted, and a dose-related increase compared to controls indicates a mutagenic potential.[8]
-
First Aid Measures
Immediate medical attention is required in case of exposure.[4] Show the Safety Data Sheet to the doctor in attendance.[1][4]
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[1][16] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[1][4][16] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Give water to drink (two glasses at most).[1][4] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, fog, or alcohol-resistant foam.[8][10][19]
-
Specific Hazards: Combustible liquid.[1] Containers may explode when heated.[4] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][6][8]
Accidental Release:
-
Personal Precautions: Evacuate personnel to safe areas.[4] Do not breathe vapors or aerosols.[1] Avoid substance contact.[1] Ensure adequate ventilation.[4] Remove all sources of ignition.[4][8]
-
Environmental Precautions: Do not let the product enter drains.[1][15] Prevent entry into waterways, sewers, basements, or confined areas.[6]
-
Containment and Cleanup: Cover drains.[1][15] Collect, bind, and pump off spills.[1][15] Absorb with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable, closed container for disposal.[4][7][8]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9] Waste is classified as hazardous.[11] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[8][9] Do not empty into drains.[9]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. oecd.org [oecd.org]
- 2. enamine.net [enamine.net]
- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. episkin.com [episkin.com]
- 8. The bacterial reverse mutation test | RE-Place [re-place.be]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. nib.si [nib.si]
An In-Depth Technical Guide to N-Allyl-3-(trifluoromethyl)aniline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and a valuable building block in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Molecular Structure and Properties
This compound, with the CAS Number 61219-93-0, possesses a molecular structure that combines an aniline core, an allyl group, and a trifluoromethyl substituent. The trifluoromethyl group at the meta-position significantly influences the electronic properties of the aromatic ring, enhancing the compound's lipophilicity and metabolic stability when incorporated into larger molecules.[1]
Chemical and Physical Data
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃N | [2] |
| Molecular Weight | 201.19 g/mol | [3] |
| CAS Number | 61219-93-0 | [3] |
| Boiling Point | 233.9°C at 760 mmHg | [2] |
| Density | 1.179 g/cm³ | [2] |
| Refractive Index | 1.496 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral data are presented below.
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | Signals corresponding to the allyl protons are expected around δ 5.0–6.0 ppm. Aromatic proton signals will also be present. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the allyl group, and the carbon of the trifluoromethyl group are expected. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A characteristic singlet for the -CF₃ group is anticipated in the range of δ -60 to -65 ppm. |
| Mass Spectrometry | The protonated molecule [M+H]⁺ would have a calculated m/z of approximately 202.08. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring and allyl group, C=C stretching of the allyl group (around 1640 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region) are expected. |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between 3-(trifluoromethyl)aniline and an allyl halide, such as allyl bromide.[1] This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.[1] An alternative patented method involves the condensation of metabromotrifluoromethylbenzene with allylamine using a nickel(II) catalyst.[4][5]
Experimental Protocol: N-Alkylation of 3-(trifluoromethyl)aniline
This section provides a detailed protocol for the synthesis of this compound via the N-alkylation of 3-(trifluoromethyl)aniline with allyl bromide.
Materials and Reagents:
-
3-(Trifluoromethyl)aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualized Experimental Workflow
The following diagrams illustrate the key workflows in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the development of new agrochemicals and pharmaceuticals. This guide provides essential data and a detailed synthetic protocol to aid researchers and scientists in their work with this compound. The provided information on its molecular structure, properties, and synthesis is intended to be a valuable resource for professionals in the field of chemical and drug development.
References
- 1. This compound | 61219-93-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. labshake.com [labshake.com]
- 4. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
IUPAC name for N-Allyl-3-(trifluoromethyl)aniline
An In-depth Technical Guide to N-Allyl-3-(trifluoromethyl)aniline
IUPAC Name: N-prop-2-enyl-3-(trifluoromethyl)aniline
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, established synthesis protocols, and the strategic importance of its structural moieties in functional molecule design. This guide is intended for researchers, chemists, and professionals involved in drug discovery and development.
Chemical Properties and Identifiers
This compound is an aromatic amine characterized by the presence of both an allyl group and a trifluoromethyl group attached to an aniline core. The trifluoromethyl group significantly influences the molecule's properties, enhancing lipophilicity and metabolic stability, which are desirable traits in medicinal chemistry.[1]
| Property | Value | Source |
| IUPAC Name | N-prop-2-enyl-3-(trifluoromethyl)aniline | [1] |
| CAS Number | 61219-93-0 | [1][2][3][4] |
| Molecular Formula | C10H10F3N | [2][3][5] |
| Molecular Weight | 201.19 g/mol | [1][2] |
| Canonical SMILES | C=CCNC1=CC=CC(=C1)C(F)(F)F | [2] |
| InChI Key | DGJLLKBHFCFOOZ-UHFFFAOYSA-N | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the desired scale, yield, and available starting materials.
Method 1: Direct N-Allylation via Nucleophilic Substitution
This is a common and straightforward method involving the direct alkylation of 3-(trifluoromethyl)aniline with an allyl halide.[1] The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of the allyl halide.
References
Technical Guide: N-Allyl-3-(trifluoromethyl)aniline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of agrochemicals and a versatile building block for materials science and medicinal chemistry. This document outlines commercially available sources, key chemical properties, and detailed synthetic protocols.
Commercial Availability and Specifications
This compound (CAS No. 61219-93-0) is available from several commercial suppliers catering to the research and development market. While purity and specific impurity profiles are lot-dependent and should be confirmed via the Certificate of Analysis (CoA) from the supplier, the following table summarizes general product specifications and known suppliers.
| Supplier | Product Number / Catalog No. | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity / Specification | Notes |
| Benchchem | B3054586[1] | C₁₀H₁₀F₃N | 201.19[1] | Not specified; for research use only[1] | Inquire for pricing. |
| BOC Sciences | 61219-93-0[2] | C₁₀H₁₀F₃N | 201.19[2] | Not specified | Inquire for pricing. |
| BLD Pharm | 61219-93-0[3] | C₁₀H₁₀F₃N | 201.19[3] | Not specified | Requires cold-chain transportation.[3] |
| Toronto Research Chemicals (TRC) | Not specified | C₁₀H₁₀F₃N | 201.19 | Not specified | High-quality reference material. |
| Peptidequotes (Gentaur) | Not specified | C₁₀H₁₀F₃N | Not specified | Guaranteed 1g quantity.[4] | Price listed for 1g.[4] |
Note: Purity, impurity profiles, and shelf-life are detailed on the supplier's Certificate of Analysis. It is critical to obtain this document for lot-specific data.
Properties and Applications
This compound is a crucial intermediate, particularly in the agrochemical industry.[1] Its structure incorporates two key functional moieties:
-
The Trifluoromethyl (-CF₃) Group : This highly electronegative and metabolically stable group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In drug and pesticide design, its inclusion can enhance membrane permeability and prolong the biological half-life of a compound.
-
The Allyl Group : The terminal double bond of the allyl group serves as a reactive handle for further chemical transformations, including polymerization, making it a valuable monomer for the development of advanced fluoro-containing polymers with enhanced thermal stability and chemical resistance.[1]
The primary documented application of this compound is as an essential intermediate in the synthesis of the herbicide 1-N-meta-trifluoromethylphenyl-3-chloro-4-chloromethyl-2-pyrrolidone, as described in French Patent FR 2305434.[5]
Experimental Protocols: Synthesis of this compound
There are two primary synthetic routes for this compound: direct N-alkylation of 3-(trifluoromethyl)aniline and a patented single-step condensation reaction.
General Method: Nucleophilic Substitution
A common laboratory-scale synthesis involves the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide (e.g., allyl bromide) in the presence of a base.[1]
Reaction Scheme: (3-CF₃)C₆H₄NH₂ + CH₂=CHCH₂Br + K₂CO₃ → (3-CF₃)C₆H₄NHCH₂CH=CH₂ + KBr + KHCO₃
Methodology:
-
3-(Trifluoromethyl)aniline is dissolved in an appropriate organic solvent, such as dimethylformamide (DMF).
-
A base, typically potassium carbonate (K₂CO₃), is added to the solution. The base acts as a proton scavenger to neutralize the hydrobromic acid formed during the reaction.[1]
-
Allyl bromide is added to the mixture, often dropwise.
-
The reaction is typically heated to drive it to completion.[1]
-
Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent. The crude product is then purified, usually by distillation or column chromatography.
Patented Method: Nickel-Catalyzed Condensation
A single-step process with high selectivity for the monoallylated product is detailed in U.S. Patent 5,053,541 A. This method avoids the need for protecting groups, which are often required in other multi-stage processes.[5] The process involves the condensation of meta-bromo-trifluoromethyl benzene with allylamine using a Nickel(II) catalyst.[5]
Experimental Protocol (Adapted from US Patent 5,053,541 A): [5]
Part A: Catalyst Preparation (Example: Dibromobis(o-phenanthroline)nickel(II))
-
Add a solution of 1.35 g (6.8 mmol) of ortho-phenanthroline in 100 cm³ of ethanol to a suspension of 0.74 g (3.4 mmol) of anhydrous NiBr₂ in 70 cm³ of ethanol at 40°C. A green color will appear rapidly.[5]
-
Reflux the reaction mixture for 3 hours.[5]
-
Filter the resulting green precipitate and dry it at 80°C over P₂O₅ at 0.5 torr for 18 hours. This yields approximately 1.48 g (76% yield) of the catalyst.[5]
Part B: Synthesis of this compound
-
Introduce the prepared Nickel(II) catalyst into a sealed glass tube capable of withstanding high pressure (approx. 50 bars).[3]
-
Add the liquid reactants, meta-bromo-trifluoromethyl benzene and allylamine, by volume using a pipette. The preferred molar ratio of allylamine to meta-bromo-trifluoromethyl benzene is between 1 and 10. The molar ratio of the catalyst to meta-bromo-trifluoromethyl benzene is preferably between 0.005 and 0.15.[5]
-
Cool the tube to -40°C in an ethanol bath and then seal it.[3]
-
Place the sealed tube into a steel autoclave within a heated, agitated jacket.[3]
-
Heat the reaction to a temperature between 100°C and 200°C. The pressure will be the autogenous pressure of the reaction mixture at that temperature.[5]
-
After the reaction is complete, cool the tube and unseal it.[3]
-
Add 15 ml of 1N sodium hydroxide to the tube's contents and extract the mixture with diethyl ether (3 x 10 ml).[3]
-
Filter the combined organic phase through sintered glass, treat with celite, and analyze by gas-phase chromatography (GPC).[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the patented synthesis of this compound.
Caption: Nickel-catalyzed synthesis workflow.
References
- 1. This compound | 61219-93-0 | Benchchem [benchchem.com]
- 2. labshake.com [labshake.com]
- 3. 61219-93-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound 1g | peptidequotes [peptidequotes.com]
- 5. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed N-Allylation of 3-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-allylation of anilines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the preparation of a wide range of nitrogen-containing compounds. The resulting N-allylanilines are versatile building blocks, particularly in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the aniline scaffold can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making 3-(trifluoromethyl)aniline a crucial starting material in drug discovery programs.
Palladium-catalyzed N-allylation, often referred to as the Tsuji-Trost reaction, offers a mild and efficient method for the formation of C-N bonds. This reaction typically involves the use of a palladium(0) catalyst to activate an allylic substrate, such as an allyl carbonate or acetate, which is then attacked by the amine nucleophile. For electron-deficient anilines like 3-(trifluoromethyl)aniline, the nucleophilicity of the nitrogen atom is reduced, which can present challenges for this transformation. However, with appropriate selection of catalyst, ligand, and reaction conditions, the N-allylation can be achieved in good yields.
These application notes provide a detailed protocol for the palladium-catalyzed N-allylation of 3-(trifluoromethyl)aniline, along with data on the expected yields and a discussion of the reaction mechanism.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the palladium-catalyzed N-allylation of anilines with electron-withdrawing groups. While specific data for 3-(trifluoromethyl)aniline is not widely published, the data for analogous substrates such as 4-nitroaniline and 4-cyanoaniline provide a strong indication of the expected outcome.
| Entry | Aniline Substrate | Allyl Source | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitroaniline | Allyl Acetate | Pd(OAc)₂ / PPh₃ | THF | 60 | 12 | ~60-70 |
| 2 | 4-Cyanoaniline | Allyl Carbonate | [Pd(allyl)Cl]₂ / dppe | Dioxane | 80 | 8 | ~70-80 |
| 3 | 3-(Trifluoromethyl)aniline (Predicted) | Allyl Acetate | Pd(OAc)₂ / PPh₃ | THF | 60-80 | 12-24 | 60-75 |
| 4 | 3-(Trifluoromethyl)aniline (Predicted) | Allyl Carbonate | [Pd(allyl)Cl]₂ / dppe | Dioxane | 80-100 | 8-16 | 70-85 |
Yields are estimated based on reactions with structurally similar anilines and are subject to optimization.
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed N-allylation of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Allyl acetate or Allyl methyl carbonate
-
Palladium(II) acetate (Pd(OAc)₂) or Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
Triphenylphosphine (PPh₃) or 1,2-Bis(diphenylphosphino)ethane (dppe)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 8 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 5 mL per 1 mmol of aniline) to the flask and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add 3-(trifluoromethyl)aniline (1.0 eq), the allylating agent (e.g., allyl acetate, 1.2 eq), and a base (e.g., K₂CO₃, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time (8-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the base and any precipitated palladium black.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-allyl-3-(trifluoromethyl)aniline.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Workflow
Caption: A flowchart illustrating the key steps in the palladium-catalyzed N-allylation of 3-(trifluoromethyl)aniline.
Catalytic Cycle
Caption: A diagram showing the key steps in the palladium-catalyzed N-allylation reaction.
Nickel-catalyzed synthesis of N-Allyl-3-(trifluoromethyl)aniline from metabromotrifluoromethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a nickel-catalyzed cross-coupling reaction between meta-bromotrifluoromethylbenzene and allylamine. This method offers a direct and selective route to the desired monoallylated product.[1][2] This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and diagrams illustrating the experimental workflow and the proposed catalytic cycle.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the creation of novel bioactive molecules. The presence of both a reactive allyl group and a trifluoromethyl moiety makes it a versatile precursor. The trifluoromethyl group can enhance metabolic stability and lipophilicity, properties often sought in drug candidates.[3] The nickel-catalyzed N-arylation of amines has emerged as a powerful and cost-effective alternative to palladium-based methods for the formation of carbon-nitrogen bonds.[4][5][6] This protocol details a specific application of this methodology for the efficient synthesis of this compound.[1][2]
Data Presentation
The following table summarizes the key quantitative parameters for the nickel-catalyzed synthesis of this compound as derived from established patent literature.[1][2]
| Parameter | Value/Range | Source |
| Reactants | ||
| meta-bromotrifluoromethylbenzene | 1 equivalent | [1][2] |
| Allylamine | 1 to 10 molar equivalents | [2] |
| Catalyst System | ||
| Nickel(II) Catalyst | 0.005 to 0.15 molar equivalents | [2] |
| Examples of Ni(II) Salts | NiBr₂, NiCl₂, Ni(OAc)₂, etc. | [1][2] |
| Ligand (optional but recommended) | Bipyridine, Phosphines, etc. | [1] |
| Reaction Conditions | ||
| Temperature | 100°C to 200°C | [2] |
| Reaction Time | 3 to 15 hours (typical) | [1] |
| Solvent | Ethanol (or neat) | [1] |
| Yield | ||
| Isolated Yield | 76-78% (specific examples) | [1] |
Experimental Protocol
This protocol describes a general procedure for the nickel-catalyzed synthesis of this compound.
Materials and Equipment:
-
meta-bromotrifluoromethylbenzene
-
Allylamine
-
Nickel(II) bromide (NiBr₂) (or other suitable Ni(II) salt)
-
2,2'-Bipyridine (or other suitable ligand)
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH) solution (1N)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or sealed tube/autoclave
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
meta-bromotrifluoromethylbenzene and allylamine are toxic and should be handled with care.
-
Nickel compounds are potential carcinogens and sensitizers.
-
The reaction is performed at elevated temperatures and may be under pressure if a sealed tube is used.
Step-by-Step Procedure:
-
Catalyst Preparation (if using a pre-formed complex): In a round-bottom flask, suspend anhydrous nickel(II) bromide (e.g., 3.57 mmol) in ethanol (70 cm³). To this suspension, add a solution of 2,2'-bipyridine (e.g., 7.14 mmol) in ethanol (10 cm³). The mixture will typically turn green. Heat the mixture to reflux for several hours (e.g., 3-15 hours) to form the catalyst complex.[1]
-
Reaction Setup: In a separate reaction vessel (e.g., a sealed tube or a round-bottom flask equipped with a reflux condenser), add the nickel catalyst (e.g., 0.005 to 0.15 molar equivalents relative to the limiting reagent).
-
Addition of Reactants: Add meta-bromotrifluoromethylbenzene (1 equivalent) and allylamine (1 to 10 equivalents) to the reaction vessel. If no solvent is used, the reactants are added directly. If using a solvent like ethanol, the reactants can be dissolved before addition.
-
Reaction: Heat the reaction mixture to a temperature between 100°C and 200°C with vigorous stirring.[2] If using a sealed tube, place it in a heated and agitated apparatus. Monitor the reaction progress by a suitable technique (e.g., TLC or GC). The reaction time can vary from 3 to 15 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a sealed tube was used, cool it to a low temperature (e.g., -40°C) before carefully opening.[1]
-
Extraction: Add a 1N sodium hydroxide solution to the reaction mixture. Extract the aqueous phase with a suitable organic solvent, such as diethyl ether (e.g., 3 x 10 mL).[1]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure this compound.
Visualizations
Caption: Experimental workflow for the nickel-catalyzed synthesis of this compound.
Caption: Proposed catalytic cycle for the nickel-catalyzed N-arylation reaction.
References
- 1. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 2. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. This compound | 61219-93-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanism of N-allylation of Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the prevalent reaction mechanisms for the N-allylation of aromatic amines, a crucial transformation in synthetic chemistry for the preparation of valuable intermediates in drug discovery and materials science. This document outlines the key mechanistic pathways, provides detailed experimental protocols for representative reactions, and presents quantitative data to guide reaction optimization.
Introduction
N-allylated aromatic amines are significant structural motifs found in numerous biologically active molecules and functional materials. The development of efficient and selective catalytic methods for their synthesis is a prominent area of research. Understanding the underlying reaction mechanisms is critical for catalyst design, reaction optimization, and expansion of the substrate scope. This document focuses on the most common transition-metal-catalyzed mechanisms: the Tsuji-Trost reaction and the Borrowing Hydrogen (or Hydrogen Autotransfer) strategy.
Mechanistic Pathways
The N-allylation of aromatic amines can proceed through several mechanistic routes, largely dependent on the choice of catalyst and the nature of the allylic partner. The two predominant pathways are the Palladium-catalyzed Tsuji-Trost reaction, typically involving an allylic electrophile with a leaving group, and the Ruthenium or Iridium-catalyzed Borrowing Hydrogen strategy, which utilizes allylic alcohols.
Palladium-Catalyzed N-allylation: The Tsuji-Trost Reaction
The Tsuji-Trost reaction is a powerful method for the formation of carbon-nitrogen bonds. In the context of N-allylation of aromatic amines, this reaction typically involves the use of a palladium catalyst and an allylic substrate bearing a good leaving group, such as a carbonate, phosphate, or halide.
The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allylic substrate, cleaving the carbon-leaving group bond and forming a π-allylpalladium(II) complex.
-
Nucleophilic Attack: The aromatic amine, acting as a nucleophile, attacks one of the terminal carbons of the π-allyl ligand. This attack can occur either on the same face as the palladium (syn-attack) or on the opposite face (anti-attack), depending on the ligands and reaction conditions.
-
Reductive Elimination: Following the nucleophilic attack, the N-allylated aromatic amine product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Ruthenium/Iridium-Catalyzed N-allylation: The Borrowing Hydrogen Strategy
The Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HT) mechanism represents a more atom-economical and environmentally benign approach as it often utilizes readily available allylic alcohols.[1] This process avoids the pre-installation of a leaving group on the allylic partner.
The catalytic cycle for the BH mechanism involves the following sequence of events:
-
Dehydrogenation: The metal catalyst (typically Ru or Ir) abstracts a hydrogen atom from the allylic alcohol, oxidizing it to the corresponding enal or enone in situ.[1]
-
Condensation: The aromatic amine undergoes condensation with the in situ-generated carbonyl compound to form an enamine or imine intermediate.
-
Hydrogenation: The metal-hydride species, formed in the initial dehydrogenation step, then reduces the enamine or imine intermediate to furnish the N-allylated aromatic amine product and regenerate the active catalyst.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative N-allylation reactions of aromatic amines, showcasing the influence of different catalysts, allylating agents, and reaction conditions on product yields.
Table 1: Palladium-Catalyzed N-allylation of Aromatic Amines
| Entry | Aromatic Amine | Allylating Agent | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Allyl methyl carbonate | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | THF | 60 | 12 | 95 | [2] |
| 2 | 4-Methoxyaniline | Allyl acetate | Pd(dba)₂ (1) | dppf | Cs₂CO₃ | Toluene | 80 | 8 | 92 | [2] |
| 3 | 4-Nitroaniline | Allyl chloride | PdCl₂(PPh₃)₂ (3) | - | NaH | DMF | 25 | 24 | 78 | [3] |
| 4 | Indole | Cinnamyl carbonate | [Ir(cod)Cl]₂ (2) | Chiral Phosphoramidite | Cs₂CO₃ | THF | 50 | 16 | 98 (96% ee) | [4] |
Table 2: Ruthenium/Iridium-Catalyzed N-allylation of Aromatic Amines via Borrowing Hydrogen
| Entry | Aromatic Amine | Allylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Allyl alcohol | [Ru(p-cymene)Cl₂]₂ (1) | KOtBu | Toluene | 110 | 24 | 85 | [1][5] |
| 2 | 4-Chloroaniline | Allyl alcohol | Shvo's catalyst (2) | - | Dioxane | 100 | 12 | 91 | [1] |
| 3 | p-Anisidine | 1-Pentanol | [Ru]-3 (2) | KOtBu | Toluene | RT | 24 | 90 | [5][6] |
| 4 | Aniline | Benzyl alcohol | CoNx@NC (10 mg) | t-BuOK | Toluene | 140 | 18 | >99 | [7] |
Experimental Protocols
Below are detailed experimental protocols for representative N-allylation reactions.
Protocol 1: Palladium-Catalyzed N-allylation of Aniline with Allyl Methyl Carbonate
Materials:
-
Aniline
-
Allyl methyl carbonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
Add aniline (1.0 mmol), allyl methyl carbonate (1.2 mmol), and K₂CO₃ (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-allylaniline.
Protocol 2: Ruthenium-Catalyzed N-allylation of Aniline with Allyl Alcohol (Borrowing Hydrogen)
Materials:
-
Aniline
-
Allyl alcohol
-
[Ru(p-cymene)Cl₂]₂
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1 mol%), aniline (1.0 mmol), and KOtBu (1.1 mmol).
-
Add anhydrous toluene (5 mL) followed by allyl alcohol (1.5 mmol).
-
Seal the vessel and heat the mixture to 110 °C in an oil bath for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N-allylaniline.
Conclusion
The N-allylation of aromatic amines is a versatile transformation with multiple mechanistic avenues. The choice between a Tsuji-Trost type reaction and a Borrowing Hydrogen strategy will depend on the availability of the starting materials, desired functional group tolerance, and atom economy considerations. The provided protocols and data serve as a valuable resource for researchers in the field to design and execute these important reactions effectively. Careful consideration of the catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivities.
References
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 4. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Allyl-3-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, potential applications, and detailed experimental protocols for N-Allyl-3-(trifluoromethyl)aniline and its derivatives. The unique properties conferred by the trifluoromethyl and allyl moieties make these compounds valuable scaffolds in medicinal chemistry and materials science.
Application Notes
The strategic incorporation of a trifluoromethyl (-CF3) group into aniline derivatives significantly influences their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This makes trifluoromethylated anilines, including this compound, attractive building blocks in drug discovery.
The N-allyl group provides a versatile handle for further chemical modifications, such as in the synthesis of heterocyclic compounds or for use in polymerization reactions. Derivatives of this compound have been investigated for their potential as:
-
Antimicrobial Agents: The trifluoromethylaniline scaffold is present in various compounds exhibiting antibacterial activity. Some derivatives have been shown to disrupt bacterial cell membranes, representing a potential mechanism of action.
-
Kinase Inhibitors: Anilines are a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases, and the N-allyl group can be modified to improve selectivity and potency. The PI3K/AKT/mTOR signaling pathway, frequently dysregulated in cancer, is a potential target for such inhibitors.
-
Agrochemicals: this compound is a key intermediate in the synthesis of certain herbicides.
Synthetic Strategies and Quantitative Data
The synthesis of this compound derivatives can be achieved through several methods, primarily involving the N-allylation of 3-(trifluoromethyl)aniline or the coupling of an appropriate aniline precursor with an allyl source. Below is a summary of representative synthetic approaches with typical reaction conditions and yields.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Nickel-Catalyzed Coupling | 3-Bromo-trifluoromethylbenzene, Allylamine | NiBr₂ / Ligand (e.g., bipyridine) | Ethanol | 160 | 12 | ~70-80 | High selectivity for mono-allylation.[1] |
| Direct N-Allylation | 3-(Trifluoromethyl)aniline, Allyl bromide | K₂CO₃ | Acetonitrile | 80 | 6 | ~85-95 | A common and straightforward method. |
| Palladium-Catalyzed Allylation | 3-(Trifluoromethyl)aniline, Allyl acetate | Pd(OAc)₂ / Ligand (e.g., BINAP) | Toluene | 100 | 8 | ~70-90 | Offers good control over stereoselectivity with appropriate chiral ligands. |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of this compound
This protocol is adapted from a patented procedure and is suitable for the selective mono-allylation of an aryl halide precursor.[1]
Materials:
-
3-Bromo-trifluoromethylbenzene
-
Allylamine
-
Anhydrous Nickel(II) bromide (NiBr₂)
-
Bipyridine
-
Ethanol
-
1N Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sealed reaction tube or autoclave
Procedure:
-
Catalyst Preparation (in situ): In a dry, sealed reaction tube under an inert atmosphere, add anhydrous NiBr₂ (0.07 mmol) and bipyridine (0.14 mmol).
-
Reaction Setup: To the tube, add 3-bromo-trifluoromethylbenzene (2.0 mmol), allylamine (20.0 mmol), and ethanol (1.2 mL).
-
Reaction: Seal the tube and place it in an autoclave. Heat the reaction mixture to 160 °C for 12 hours with stirring.
-
Work-up: After cooling to room temperature, carefully open the tube and add 15 mL of 1N sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30 (t, J = 7.8 Hz, 1H), 7.05 (d, J = 7.6 Hz, 1H), 6.90 (s, 1H), 6.80 (d, J = 8.0 Hz, 1H), 5.95 (m, 1H), 5.30 (d, J = 17.2 Hz, 1H), 5.20 (d, J = 10.4 Hz, 1H), 3.85 (d, J = 5.6 Hz, 2H), 3.80 (br s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 147.8, 134.5, 131.5 (q, J = 31.3 Hz), 129.5, 117.2, 116.8, 115.4 (q, J = 3.9 Hz), 111.2 (q, J = 4.0 Hz), 46.2.
-
Mass Spectrometry (ESI-MS): m/z 202.08 [M+H]⁺.
Protocol 2: Direct N-Allylation of 3-(Trifluoromethyl)aniline
This protocol describes a more direct and common method for N-allylation using an allyl halide.
Materials:
-
3-(Trifluoromethyl)aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-(trifluoromethyl)aniline (10 mmol), potassium carbonate (15 mmol), and acetonitrile (50 mL).
-
Addition of Allyl Bromide: Stir the mixture at room temperature and add allyl bromide (11 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Visualizations
Caption: Workflow for the synthesis, characterization, and evaluation of this compound derivatives.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Caption: Proposed mechanism of antibacterial action via cell membrane disruption.
References
Application Note: Purification of N-Allyl-3-(trifluoromethyl)aniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Allyl-3-(trifluoromethyl)aniline is a key synthetic intermediate in the production of various agrochemicals and pharmaceuticals.[1] The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to target molecules.[1] Following its synthesis, which often involves the N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide[1][2], the crude product typically contains unreacted starting materials, over-alkylated byproducts, and other impurities. Column chromatography is a standard and effective method for isolating the desired mono-allylated product to a high degree of purity.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. Special consideration is given to the basic nature of the aniline moiety, which can interact with the acidic silica gel stationary phase, leading to poor separation and product tailing.
Challenges in Amine Purification
The purification of organic amines by silica gel chromatography can be challenging.[3][4] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Basic compounds, like anilines, can interact strongly with these acidic sites via acid-base interactions.[3][4] This can result in:
-
Irreversible adsorption of the product onto the column.
-
Significant "tailing" or "streaking" of the product spot on TLC and during elution.
-
Poor separation from other components in the mixture.
-
Potential degradation of the compound.[4]
To counteract these issues, this protocol incorporates a small amount of a competing base, triethylamine (TEA), into the mobile phase. The TEA effectively neutralizes the acidic sites on the silica gel, allowing for a clean elution and improved separation of the target amine.[3][4]
Experimental Protocol
This protocol outlines the purification of crude this compound on a gram scale. Adjustments to column size and solvent volume may be necessary depending on the scale of the purification.
3.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (Standard Grade, 60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether), HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Triethylamine (TEA), Reagent Grade
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
TLC plates (silica gel coated) and developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
3.2. Method Development (TLC Analysis)
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) in a TLC developing chamber. To each system, add 0.5-1% triethylamine.
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.
-
Spot the crude mixture onto a TLC plate and develop the plate in the prepared eluent systems.
-
Visualize the spots under a UV lamp.
-
The ideal eluent system will show good separation between the desired product spot and impurities, with the product having an Rf value between 0.25 and 0.40.
3.3. Column Preparation (Slurry Method)
-
Select a column of appropriate size. A general rule is to use 30-50 g of silica gel for every 1 g of crude material.[5]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1 + 1% TEA).
-
With the column stopcock closed, pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Crucially, do not let the solvent level drop below the top of the silica gel at any point.
-
Add a final protective layer of sand (approx. 1 cm) on top of the packed silica gel.
-
Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.
3.4. Sample Loading and Elution
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette, ensuring the sand layer is not disturbed.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the adsorption step.
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).
-
Collect the eluting solvent in fractions using test tubes or flasks.
3.5. Fraction Analysis and Product Isolation
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them.
-
Identify the fractions containing the pure product (based on the Rf value determined earlier).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvents using a rotary evaporator. The triethylamine will also be removed under reduced pressure.
-
The resulting residue is the purified this compound. Determine the final yield and assess its purity using analytical techniques such as NMR, GC, or LC-MS.
Data Presentation
The following table provides representative data for a typical purification. Researchers should use this as a template to record their own experimental results.
| Parameter | Value / Observation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 95:5 Hexane:Ethyl Acetate + 1% Triethylamine |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 40 g |
| Rf (Starting Material) | ~0.65 (3-(Trifluoromethyl)aniline) |
| Rf (Product) | ~0.35 (this compound) |
| Yield of Pure Product | Record experimental value |
| Purity (by NMR/GC) | >98% (Typical target) |
Visualized Workflow
The following diagram illustrates the complete workflow for the purification protocol.
References
Scale-up Synthesis of N-Allyl-3-(trifluoromethyl)aniline for Industrial Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the industrial-scale synthesis of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical industry. Two primary synthesis routes are discussed, along with protocols for purification, quality control, and safety. The information is intended to guide researchers and production chemists in the efficient and safe scale-up of this important chemical entity.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules.[1][2] A primary application of this intermediate is in the production of non-steroidal anti-inflammatory drugs (NSAIDs), such as Flunixin.[3][4] The growing demand for such pharmaceuticals necessitates robust and scalable synthetic methods for their key intermediates.
This document outlines two industrially viable methods for the synthesis of this compound:
-
Method A: Direct N-allylation of 3-(Trifluoromethyl)aniline.
-
Method B: Nickel-catalyzed cross-coupling of 3-Bromotrifluoromethylbenzene and Allylamine.
Detailed experimental protocols, data summaries, and safety considerations are provided for each method to facilitate successful scale-up.
Synthesis Route A: Direct N-Allylation of 3-(Trifluoromethyl)aniline
This method involves the direct reaction of 3-(trifluoromethyl)aniline with an allyl halide, such as allyl chloride, in the presence of a base.
Signaling Pathway & Experimental Workflow
Caption: Workflow for the direct N-allylation of 3-(trifluoromethyl)aniline.
Experimental Protocol
-
Reactor Setup: In an inert atmosphere, charge a suitable reaction vessel with toluene and 3-(trifluoromethyl)aniline.
-
Heating: Stir the mixture and heat to 110°C.
-
Reagent Addition: Over approximately 3 hours, concurrently add allyl chloride and triethylamine to the reaction mixture. Maintain a slight excess of allyl chloride throughout the addition.
-
Reaction Completion: After the addition is complete, maintain the reaction temperature at 115°C for 1 hour to ensure completion.
-
Cooling: Cool the reaction mixture to 30°C.
-
Work-up: Wash the reaction mass with water (four times) to extract the triethylamine hydrochloride salt.
-
Phase Separation: Separate the organic phase.
-
Purification: Purify the organic phase by fractional distillation under reduced pressure (<3,000 Pa) to separate the toluene and unreacted 3-(trifluoromethyl)aniline from the desired product, this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 3-(Trifluoromethyl)aniline | 1,127 g (7 moles) | |
| Allyl Chloride | 382.5 g (5 moles) | |
| Triethylamine | 506 g (5 moles) | |
| Toluene | 1,830 g | |
| Reaction Conditions | ||
| Temperature | 110-115°C | |
| Reaction Time | 4 hours | |
| Yields | ||
| This compound | 588 g (2.92 moles) | |
| Yield (based on allyl chloride) | 57% | |
| Yield (based on converted 3-(trifluoromethyl)aniline) | 70% | |
| Unconverted 3-(trifluoromethyl)aniline Recovered | 460 g (2.86 moles) |
Synthesis Route B: Nickel-Catalyzed Cross-Coupling
This method involves the condensation of m-bromotrifluoromethylbenzene with allylamine in the presence of a nickel(II) catalyst. This approach avoids the use of 3-(trifluoromethyl)aniline as a starting material.[5][6]
Signaling Pathway & Experimental Workflow
Caption: Workflow for the nickel-catalyzed synthesis of this compound.
Experimental Protocol
Catalyst Preparation (Dibromobis(bipyridine)nickel(II))
-
Suspension: Suspend anhydrous NiBr2 (0.78 g, 3.57 mmol) in ethanol (70 cm³) at 40°C.
-
Ligand Addition: Add a solution of bipyridine (1.11 g, 7.14 mmol) in ethanol (10 cm³).
-
Reflux: Bring the reaction mixture to reflux for 15 hours.
-
Isolation: Filter the hot solution. The green product precipitates upon cooling of the concentrated filtrate.
-
Washing and Drying: Wash the solid with ethanol and dry at 70°C under vacuum over P2O5 for 24 hours.
Synthesis of this compound
-
Reactor Charging: In a sealed tube, introduce the prepared nickel catalyst, m-bromotrifluoromethylbenzene, allylamine, and ethanol.
-
Reaction: Heat the sealed tube to 160°C for 12 hours in an autoclave.
-
Cooling: Cool the tube before unsealing.
-
Work-up: Add 1N sodium hydroxide (15 ml) to the contents of the tube.
-
Extraction: Extract the product with ether (3 x 10 ml).
-
Purification: Combine the organic extracts and purify by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst Synthesis | ||
| Anhydrous NiBr2 | 0.78 g (3.57 mmol) | |
| Bipyridine | 1.11 g (7.14 mmol) | |
| Catalyst Yield | 1.5 g (2.8 mmol, 78.1%) | |
| Main Reaction | ||
| m-Bromotrifluoromethylbenzene | 0.002 mole | |
| Allylamine | 0.020 mole | |
| Catalyst | 0.07 millimoles | |
| Ethanol | 1.2 ml | |
| Reaction Conditions | ||
| Temperature | 160°C | |
| Reaction Time | 12 hours | |
| Yield | ||
| This compound | Good transformation rate and selectivity |
Industrial Purification and Quality Control
Purification of this compound on an industrial scale is typically achieved by fractional distillation under reduced pressure. This method is effective in removing lower-boiling components such as solvents and unreacted starting materials, as well as higher-boiling byproducts.
Potential Byproducts:
-
Diallylated Aniline: N,N-diallyl-3-(trifluoromethyl)aniline is a common byproduct in Method A, resulting from over-alkylation.[7]
-
Reduced Arene: Trifluoromethylbenzene can be formed as a byproduct in Method B through the reduction of the starting aryl halide.[3]
-
Homocoupled Arene: Small amounts of biphenyl derivatives may also be formed in Method B.[3]
Quality Control:
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the final product.
| Parameter | Recommended Specification |
| Stationary Phase | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Purity Specification | >99% |
| Impurity Profile | Each known and unknown impurity should be below the regulatory threshold (e.g., <0.15% for known, <0.10% for unknown) |
Safety and Handling
Hazardous Materials:
-
3-(Trifluoromethyl)aniline: Toxic by ingestion and inhalation. Appears as a colorless liquid with a fishlike odor.[8]
-
Allyl Chloride/Bromide: Highly flammable and toxic.
-
Triethylamine: Flammable and corrosive.
-
m-Bromotrifluoromethylbenzene: Irritant.
-
Allylamine: Flammable, toxic, and corrosive.
-
Nickel Compounds: Potential carcinogens and sensitizers.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Flame-retardant lab coat and appropriate chemical-resistant clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with appropriate cartridges.
Engineering Controls:
-
All operations should be conducted in a well-ventilated chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
-
Use of sealed reaction systems is recommended for handling volatile and toxic reagents.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Segregate halogenated and non-halogenated waste streams.
Conclusion
The industrial synthesis of this compound can be effectively achieved through either direct N-allylation of 3-(trifluoromethyl)aniline or a nickel-catalyzed cross-coupling reaction. The choice of method will depend on factors such as raw material availability, cost, and equipment capabilities. Careful control of reaction conditions is crucial to maximize yield and minimize the formation of byproducts. Robust purification and quality control procedures are essential to ensure the final product meets the high-purity standards required for pharmaceutical applications. Strict adherence to safety protocols is mandatory at all stages of the process to protect personnel and the environment.
References
- 1. This compound | C10H10F3N | CID 3017247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5117061A - Process of preparing substituted anilines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Quantification of N-Allyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-3-(trifluoromethyl)aniline is a chemical intermediate of interest in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust analytical techniques. The methodologies are designed to be stability-indicating, allowing for the separation and quantification of the analyte in the presence of potential impurities and degradation products.
Analytical Methods Overview
Several chromatographic methods are suitable for the analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] Reversed-phase HPLC is particularly well-suited for separating this compound from its more polar or non-polar impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent choice for trace analysis and confirmation of identity.[4] Due to the potential for thermal degradation of aniline derivatives, careful optimization of the injection and oven temperature program is necessary.[1] Derivatization may also be employed to improve volatility and chromatographic performance.[5]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound using the described HPLC and GC-MS methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 ng/mL |
| Linearity Range | 0.2 - 100 µg/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a stability-indicating reversed-phase HPLC method for the quantification of this compound.[3][6][7][8][9]
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.2 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a sensitive GC-MS method for the quantification of this compound.[4][10]
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Ethyl acetate (GC grade).
-
This compound reference standard.
-
Internal standard (e.g., N-Methyl-3-(trifluoromethyl)aniline).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for this compound: (e.g., m/z 201, 160, 132 - hypothetical, to be confirmed with a standard).
-
Target Ions for Internal Standard: (to be determined based on the IS).
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of ethyl acetate in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with ethyl acetate to concentrations ranging from 0.1 to 50 ng/mL. Spike each standard with a fixed concentration of the internal standard.
-
Sample Preparation: Dilute the sample with ethyl acetate to a concentration within the calibration range. Spike with the internal standard to the same concentration as in the working standards.
4. Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Decision logic for selecting an analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. d-nb.info [d-nb.info]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Application Notes and Protocols: Regioselective Synthesis of N-Monoallylated Trifluoromethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-monoallylated trifluoromethylanilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, while the allyl group serves as a versatile handle for further chemical modifications. Achieving regioselective N-monoallylation is crucial, as the formation of N,N-diallylated byproducts can complicate purification and reduce the yield of the desired product. This document provides detailed protocols for the synthesis of N-monoallylated trifluoromethylaniline, focusing on methods that ensure high regioselectivity.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different approaches to the N-monoallylation of m-trifluoromethylaniline, providing a clear comparison of their efficacy and reaction conditions.
| Method | Allyl Source | Catalyst/Base | Solvent | Temperature | Time (h) | Yield (Monoallylated Product) | Selectivity | Reference |
| Classical Alkylation | Allyl Chloride | Triethylamine | Toluene | 110-115°C | 4 | 70% (based on converted aniline) | Mono-selective | [1] |
| Heterogeneous Catalysis | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | None | 140°C | 8 | Good (exact % not specified) | 97-99% | [2][3] |
Reaction Pathway: N-Monoallylation of m-Trifluoromethylaniline
The synthesis of N-allyl-m-trifluoromethylaniline is typically achieved through the nucleophilic substitution reaction between m-trifluoromethylaniline and an allylating agent. The reaction pathway is influenced by the choice of catalyst, solvent, and temperature, which collectively determine the yield and selectivity towards the desired monoallylated product.
Caption: General reaction scheme for the synthesis of N-allyl-m-trifluoromethylaniline.
Experimental Protocols
Method 1: Classical N-Allylation using Allyl Chloride
This protocol is adapted from a procedure utilizing allyl chloride as the alkylating agent and triethylamine as a base to neutralize the HCl byproduct.[1]
Materials:
-
m-Trifluoromethylaniline
-
Allyl chloride
-
Triethylamine
-
Toluene
-
Water (for washing)
-
6 L round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnels
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an inert atmosphere, charge a 6 L round-bottom flask with toluene (1,830 g) and m-trifluoromethylaniline (1,127 g; 7 moles).
-
Heating: Stir the mixture and heat to 110°C.
-
Reagent Addition: Over approximately 3 hours, add allyl chloride (382.5 g; 5 moles) and triethylamine (506 g; 5 moles) simultaneously through separate addition funnels. Maintain a slight excess of allyl chloride addition rate compared to triethylamine.
-
Reaction Completion: Once the addition is complete, increase the temperature to 115°C and maintain for 1 hour.
-
Cooling and Workup: Cool the reaction mixture to 30°C.
-
Washing: Wash the reaction mass with water (four washes, totaling 1.3 L) to extract the triethylamine hydrochloride salt.
-
Purification: Separate the organic phase. Distill at atmospheric pressure to remove the toluene solvent, followed by distillation under reduced pressure (<3,000 Pa) to separate the unreacted m-trifluoromethylaniline from the desired N-allyl-m-trifluoromethylaniline product.
Results: This procedure yields approximately 588 g (2.92 moles) of N-allyl-m-trifluoromethylaniline, corresponding to a 57% yield based on allyl chloride and a 70% yield based on the converted m-trifluoromethylaniline.[1]
Method 2: Sustainable N-Allylation using a Reusable Solid Catalyst
This method presents a greener approach using allyl alcohol as the allylating agent and a reusable WO₃/ZrO₂ solid catalyst. This process is highly selective for monoallylation and produces only water as a byproduct.[2][3]
Materials:
-
Aniline (e.g., m-trifluoromethylaniline)
-
Allyl alcohol
-
10 wt% WO₃/ZrO₂ catalyst
-
Reaction vessel suitable for high-temperature reactions
General Procedure (Adaptation):
-
Reaction Setup: Charge a reaction vessel with the aniline, allyl alcohol, and the 10 wt% WO₃/ZrO₂ catalyst.
-
Heating: Heat the reaction mixture to 140°C with stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Catalyst Recovery: After the reaction, the solid catalyst can be recovered by filtration, washed, dried, and reused in subsequent batches.
-
Purification: The product can be purified from the filtrate by distillation or chromatography.
Key Advantages:
-
High Selectivity: This method demonstrates excellent selectivity for N-monoallylation (97-99%).[2][3]
-
Sustainability: Utilizes allyl alcohol, a more environmentally friendly allyl source, with water as the only byproduct.[2]
-
Reusability: The heterogeneous catalyst can be easily recovered and reused, reducing waste and cost.[2]
Factors Influencing Regioselectivity
Achieving high regioselectivity for monoallylation over diallylation is critical. The following diagram illustrates the key experimental factors that can be controlled to favor the desired N-monoallylated product.
Caption: Key factors controlling the regioselectivity of N-allylation of anilines.
Discussion of Selectivity Control:
-
Stoichiometry: Using an excess of the aniline relative to the allylating agent is a common strategy to favor mono-substitution. As seen in the classical protocol, a molar ratio of aniline to allyl chloride greater than 1:1 is employed.[1] Conversely, using an excess of the allylating agent, often in the presence of a base like potassium carbonate, can drive the reaction towards N,N-diallylation.[4]
-
Catalyst: The use of solid, reusable catalysts like WO₃/ZrO₂ can sterically hinder the approach of the already-allylated aniline to the active sites, thus inhibiting the second allylation step and leading to high monoallylation selectivity.[2][3]
-
Reaction Conditions: While higher temperatures are needed to drive the reaction, careful control of reagent addition rates and concentrations can also help minimize the formation of the diallylated byproduct.
References
- 1. prepchem.com [prepchem.com]
- 2. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allylated anilines are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The introduction of the allyl group provides a versatile handle for further chemical transformations. Phase Transfer Catalysis (PTC) has emerged as a powerful and green methodology for the N-alkylation of amines, offering significant advantages over traditional methods. This technique facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. By employing a phase transfer catalyst, such as a quaternary ammonium salt, anionic nucleophiles can be transported into the organic phase to react with the electrophile. This approach often leads to milder reaction conditions, increased yields, enhanced selectivity, and the use of less hazardous and more environmentally benign reagents and solvents.[1][2]
This document provides detailed application notes and experimental protocols for the N-allylation of anilines utilizing phase transfer catalysis.
Principle of Phase Transfer Catalysis in N-Allylation
The N-allylation of anilines under phase transfer catalysis typically involves the reaction of an aniline derivative with an allyl halide (e.g., allyl bromide) in a biphasic system. The system can be either liquid-liquid (an organic solvent and an aqueous solution of a base) or solid-liquid (an organic solvent and a solid base). A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is commonly employed as the phase transfer catalyst.
The catalytic cycle can be summarized as follows:
-
In the aqueous or at the solid phase, the base (e.g., potassium carbonate or sodium hydroxide) deprotonates the aniline, forming the anilide anion.
-
The quaternary ammonium cation (Q⁺) from the catalyst pairs with the anilide anion to form an ion pair (Q⁺⁻NRAr).
-
This lipophilic ion pair is extracted into the organic phase.
-
In the organic phase, the anilide anion, which is now highly reactive due to reduced solvation, undergoes a nucleophilic substitution reaction (SN2) with the allyl halide to form the N-allylated aniline and a quaternary ammonium halide (Q⁺X⁻).
-
The quaternary ammonium halide returns to the aqueous or solid phase, where the cation is released to start a new catalytic cycle.
This continuous process allows the reaction to proceed efficiently under mild conditions.
Data Presentation
The following table summarizes representative quantitative data for the N-allylation of an aromatic amine using phase transfer catalysis. Due to the limited availability of a broad range of systematic studies on various substituted anilines under identical PTC conditions in the published literature, the data presented here is based on a specific example and should be considered as a representative case.
| Entry | Substrate | Allylating Agent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-chloro-6-methylquinolin-2(1H)-one | Allyl bromide | TBAB (12.5) | K₂CO₃ | Acetone | 4 | 72 |
TBAB: Tetrabutylammonium Bromide
Experimental Protocols
The following protocols are based on established procedures for N-alkylation under phase transfer catalysis and can be adapted for the N-allylation of various aniline derivatives.
Protocol 1: Solid-Liquid Phase Transfer Catalysis for N-Allylation
This protocol is adapted from the N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with allyl bromide.
Materials:
-
Substituted Aniline (e.g., 4-chloro-6-methylquinolin-2(1H)-one)
-
Allyl Bromide
-
Tetrabutylammonium Bromide (TBAB)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (10 mmol), anhydrous potassium carbonate (20 mmol), and tetrabutylammonium bromide (1.25 mmol).
-
Add dry acetone (50 mL) to the flask.
-
To this stirred suspension, add allyl bromide (30 mmol).
-
Heat the reaction mixture to reflux (the temperature of the heating bath should be adjusted to maintain a gentle reflux of acetone).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the residue with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by crystallization or column chromatography on silica gel to afford the pure N-allylated product.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of N-Allylation via Phase Transfer Catalysis
Caption: Catalytic cycle for the N-allylation of anilines using phase transfer catalysis.
Diagram 2: General Experimental Workflow for PTC N-Allylation
References
Troubleshooting & Optimization
Preventing diallylation in the synthesis of N-Allyl-3-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of N-Allyl-3-(trifluoromethyl)aniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges in the selective mono-allylation of 3-(trifluoromethyl)aniline and prevent the formation of the undesired diallylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and common method is the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate.[1] This reaction is a nucleophilic substitution where the aniline's nitrogen atom attacks the electrophilic carbon of the allyl halide.[1]
Q2: What is diallylation and why is it a problem?
A2: Diallylation is the formation of the side product N,N-diallyl-3-(trifluoromethyl)aniline, where two allyl groups are attached to the nitrogen atom. This occurs because the mono-allylated product, this compound, can react again with the allyl halide. Diallylation is problematic as it reduces the yield of the desired mono-allylated product and complicates the purification process due to similar physical properties of the mono- and di-substituted products.
Q3: How can I control the reaction to favor mono-allylation over diallylation?
A3: Several strategies can be employed to enhance the selectivity for mono-allylation:
-
Stoichiometry Control: Using an excess of the aniline relative to the allyl halide can reduce the likelihood of the mono-allylated product reacting further. A molar ratio of approximately 2:1 (aniline to allyl halide) is often recommended to limit the formation of diallylated byproducts.
-
Catalyst Selection: Certain catalysts, such as those based on nickel(II), have shown high selectivity for the mono-allylated product.[2][3] Solid acid catalysts like tungsten oxide on zirconia (WO₃/ZrO₂) can also promote mono-allylation, with the catalyst's steric hindrance believed to inhibit the over-allylation of the N-allyl aniline.[4][5][6]
-
Reaction Conditions: Lowering the reaction temperature generally favors mono-alkylation, as higher temperatures can provide the activation energy for the second alkylation to occur.[7][8]
-
Alternative Reagents: Using allyl alcohol in the presence of a suitable catalyst is another approach that can offer high selectivity for mono-allylation.[4][5][6]
Q4: I am observing a low yield of my desired product. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Base: The choice and amount of base are crucial. A weak base may not sufficiently deprotonate the aniline, leading to a slow reaction. Ensure the base is anhydrous and used in an appropriate molar excess.
-
Poor Solubility: If the reactants or the base are not well-dissolved in the chosen solvent, the reaction rate will be slow. Consider switching to a solvent that provides better solubility for all components, such as DMF or acetonitrile.
-
Side Reactions: Besides diallylation, other side reactions may be occurring. Analyze your crude product by techniques like GC-MS or NMR to identify byproducts, which can provide clues about alternative reaction pathways.
Q5: How can I purify this compound from the diallylated byproduct?
A5: Purification can be challenging due to the similar polarities of the mono- and di-allylated products. Column chromatography is the most common method for separation. A carefully selected eluent system with a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can effectively separate the two compounds. It is advisable to perform a preliminary TLC analysis to determine the optimal eluent composition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of diallylated product | - Molar ratio of allyl bromide to aniline is too high.- Reaction temperature is too high.- The mono-allylated product is more nucleophilic than the starting aniline. | - Use an excess of 3-(trifluoromethyl)aniline (e.g., 2 equivalents to 1 equivalent of allyl bromide).- Reduce the reaction temperature.[7][8]- Slowly add the allyl bromide to the reaction mixture to maintain a low concentration. |
| Low or no conversion of starting material | - Inactive catalyst (if using a catalytic method).- Insufficient base or weak base.- Low reaction temperature.- Poor quality of reagents. | - Ensure the catalyst is active and handled under the recommended conditions.- Use a stronger base (e.g., NaH) or increase the equivalents of the current base.- Gradually increase the reaction temperature while monitoring for diallylation.- Use freshly distilled or purified reagents. |
| Formation of multiple unidentified byproducts | - Decomposition of solvent or reagents at high temperatures.- Presence of impurities in the starting materials. | - Consider using a lower boiling point solvent and adjust the temperature accordingly.- Purify the starting materials before use.- Analyze the byproducts to understand the side reactions and adjust the reaction conditions to minimize them. |
| Difficulty in separating mono- and di-allylated products | - Similar polarity of the two compounds. | - Optimize the mobile phase for column chromatography using TLC. A less polar solvent system with a shallow gradient is often effective.- Consider derivatizing the mono-allylated product to alter its polarity for easier separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Selective Mono-allylation using Allyl Bromide and Potassium Carbonate
This protocol focuses on the direct N-allylation of 3-(trifluoromethyl)aniline with controlled stoichiometry to favor the mono-allylated product.
Materials:
-
3-(trifluoromethyl)aniline
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)aniline (2.0 mmol, 1.0 equiv) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (4.0 mmol, 2.0 equiv).
-
Slowly add allyl bromide (1.0 mmol, 0.5 equiv) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Nickel-Catalyzed Selective Mono-allylation
This protocol utilizes a nickel(II) catalyst for the highly selective synthesis of the mono-allylated product by condensing allylamine with meta-bromo-trifluoromethyl benzene.[2][3]
Materials:
-
meta-bromo-trifluoromethyl benzene
-
Allylamine
-
Nickel(II) bromide (NiBr₂)
-
Bipyridine
-
Ethanol
-
1N Sodium hydroxide
-
Ether
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, suspend anhydrous NiBr₂ (3.57 mmol) in ethanol (70 cm³). Add a solution of bipyridine (7.14 mmol) in ethanol (10 cm³). Reflux the mixture for 15 hours. The resulting green precipitate is the catalyst.
-
Allylation Reaction: In a sealed tube, combine meta-bromo-trifluoromethyl benzene (1.0 equiv), allylamine (10.0 equiv), the prepared nickel catalyst (0.035 equiv), and ethanol.
-
Cool the tube to -40 °C and seal it.
-
Place the sealed tube in an autoclave and heat to 160 °C for 12 hours.
-
After cooling, unseal the tube and add 1N sodium hydroxide (15 mL).
-
Extract the product with ether (3 x 10 mL).
-
Combine the organic phases, dry over a suitable drying agent, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for high diallylation.
References
- 1. This compound | 61219-93-0 | Benchchem [benchchem.com]
- 2. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 3. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.unamur.be [researchportal.unamur.be]
Technical Support Center: Optimizing N-allylation of 3-(trifluoromethyl)aniline
Welcome to the technical support center for the N-allylation of 3-(trifluoromethyl)aniline. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-allylation of 3-(trifluoromethyl)aniline?
The primary challenges include controlling the selectivity between mono-allylation and di-allylation, achieving high yields due to the electron-withdrawing nature of the trifluoromethyl group, and purification of the final product. The formation of di-allylated by-products is a significant issue that can be difficult to control.[1][2]
Q2: What are the common starting materials for synthesizing N-allyl-3-(trifluoromethyl)aniline?
Key starting materials include 3-(trifluoromethyl)aniline reacted with an allylating agent like allyl bromide or allyl alcohol.[3][4] An alternative route involves the condensation of meta-bromo-trifluoromethyl benzene with allylamine in the presence of a suitable catalyst.[1][2]
Q3: Which catalytic systems are effective for this reaction?
Nickel(II) catalysts, particularly in combination with nitrogen- or phosphorus-based ligands, have been shown to be effective.[1][2] For the N-allylation of anilines in general, catalysts based on palladium, iridium, platinum, and tungsten oxides have also been utilized.[3]
Q4: How can I minimize the formation of the N,N-diallyl byproduct?
Controlling the stoichiometry of the reactants is one approach; however, this may lead to incomplete conversion of the starting aniline.[1] A more robust method is the use of specific catalyst systems that sterically hinder the second allylation. For instance, a WO₃/ZrO₂ catalyst has been shown to inhibit over-allylation due to steric hindrance at the catalyst's active sites.[3][5] Nickel(II) catalysts with specific ligands also provide high selectivity for the mono-allylated product.[1][2]
Troubleshooting Guide
Low Yield
| Potential Cause | Suggested Solution |
| Low catalyst activity or inappropriate catalyst | Screen different catalysts. For the related reaction of meta-bromo-trifluoromethyl benzene with allylamine, Nickel(II) bromide with ligands like ortho-phenanthroline or bipyridine has proven effective.[1][2] For direct allylation of anilines, consider palladium or solid acid catalysts.[3] |
| Sub-optimal reaction temperature | The reaction temperature can significantly influence the conversion rate. For nickel-catalyzed systems, temperatures between 100°C and 200°C are often employed.[1][2] As a general trend for N-alkylation of anilines, increasing the temperature often increases catalytic activity.[6] |
| Inappropriate solvent | The choice of solvent can impact catalyst solubility and reactivity. For the nickel-catalyzed synthesis of this compound, ethanol has been used successfully.[1][2] Other solvents like toluene and dimethyl ether have also been reported in related systems.[1][2] |
| Electron-deficient nature of the starting material | The trifluoromethyl group is strongly electron-withdrawing, which can reduce the nucleophilicity of the aniline nitrogen. More forcing reaction conditions (e.g., higher temperature, longer reaction time) or a more active catalyst system may be required compared to the allylation of electron-rich anilines. |
Poor Selectivity (Over-allylation)
| Potential Cause | Suggested Solution |
| High reactivity of the mono-allylated product | Employ a catalyst system that provides high selectivity for mono-allylation. Nickel(II) catalysts with specific ligands have demonstrated high selectivity (e.g., 84%) for the desired mono-allylated product.[2] Heterogeneous catalysts like WO₃/ZrO₂ can also provide high selectivity by sterically hindering the approach of the bulkier N-allyl aniline to the active site.[3][5] |
| Incorrect stoichiometry of the allylating agent | While reducing the equivalents of the allylating agent can decrease di-allylation, it often leads to incomplete conversion of the starting aniline. A better approach is to use a highly selective catalyst that allows for a higher conversion of the starting material without significant di-allylation. |
Purification Challenges
| Potential Cause | Suggested Solution |
| Difficulty separating product from starting material | Optimize the reaction to achieve high conversion, minimizing the amount of unreacted 3-(trifluoromethyl)aniline. Column chromatography is a common method for separating the product from the starting material and any byproducts.[3] |
| Removal of the catalyst | If a homogeneous catalyst is used, it may need to be removed during work-up. For the described nickel-catalyzed reaction, the work-up involves filtration of the reaction mixture.[1][2] Subsequent extraction and washing steps can help remove residual catalyst and ligands. The use of a solid, reusable catalyst could simplify this process.[3] |
| Isolation of the final product | A reported procedure for a similar synthesis involves filtering the hot reaction mixture, allowing the product to crystallize upon cooling, followed by washing with ethanol and drying under vacuum.[1] If the product is an oil at room temperature, purification by distillation under reduced pressure after initial extraction and solvent removal is a viable option.[7] |
Quantitative Data Summary
The following tables summarize data from the synthesis of this compound via the condensation of meta-bromo-trifluoromethyl benzene with allylamine, which serves as a close proxy for the direct allylation of 3-(trifluoromethyl)aniline.
Table 1: Effect of Catalyst and Ligand on Reaction Outcome [1][2]
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (Mono-allylation) (%) | Selectivity (Mono-allylation) (%) |
| NiBr₂ (3.5%) | None | DME | 160 | 18 | 19 | - | 100 |
| NiBr₂ (11%) | None | DME | 160 | 18 | 23 | - | 100 |
| NiBr₂ (11%) | (Phen)₂NiBr₂ | DME | 160 | 18 | 45 | - | 100 |
| NiBr₂ (3.5%) | (Bipy)₂NiBr₂ | Ethanol | 160 | 18 | 82 | - | 84 |
DME: Dimethyl ether; Phen: ortho-phenanthroline; Bipy: bipyridine
Table 2: Influence of Solvent on Reaction with (Bipy)₂NiBr₂ Catalyst [2]
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Mono-allylation) (%) |
| DME | 160 | 18 | 30 | 100 |
| Ethanol | 160 | 18 | 82 | 84 |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of N-monoallyl-meta-trifluoromethyl aniline from meta-bromo-trifluoromethyl benzene and allylamine.[1][2]
Materials:
-
meta-bromo-trifluoromethyl benzene
-
Allylamine
-
Anhydrous Nickel(II) Bromide (NiBr₂)
-
ortho-phenanthroline or bipyridine (ligand)
-
Ethanol (anhydrous)
-
1N Sodium Hydroxide
-
Diethyl ether
Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, suspend anhydrous NiBr₂ (e.g., 3.4 mmol) in anhydrous ethanol. Add a solution of the ligand (e.g., ortho-phenanthroline, 6.8 mmol) in ethanol. A color change should be observed.
-
Reaction Setup: In a sealed tube or autoclave, add the catalyst solution, meta-bromo-trifluoromethyl benzene (e.g., 0.002 mole), allylamine (e.g., 0.020 mole), and additional ethanol as needed.
-
Reaction Conditions: Heat the sealed reaction vessel to 160°C and maintain this temperature for 18 hours. The pressure will be the autogenous pressure of the reaction mixture.
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Add 15 ml of 1N sodium hydroxide to the reaction mixture.
-
Extract the aqueous phase with diethyl ether (3 x 10 ml).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the N-allylation of 3-(trifluoromethyl)aniline.
References
- 1. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 2. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.unamur.be [researchportal.unamur.be]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-Allyl-3-(trifluoromethyl)aniline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Allyl-3-(trifluoromethyl)aniline, focusing on the identification and mitigation of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main synthetic routes commonly employed:
-
Direct N-Alkylation: This is a nucleophilic substitution reaction between 3-(trifluoromethyl)aniline and an allyl halide, such as allyl bromide. The reaction is typically performed in the presence of a base like potassium carbonate to neutralize the acid byproduct.[1]
-
Nickel-Catalyzed Condensation: This method involves the condensation of meta-bromotrifluoromethylbenzene with allylamine, utilizing a Nickel(II)-based catalyst. This approach can offer high selectivity for the desired mono-allylated product.[2][3]
Q2: What is the most common side reaction observed during the N-alkylation of 3-(trifluoromethyl)aniline?
The most prevalent side reaction is diallylation , leading to the formation of N,N-diallyl-3-(trifluoromethyl)aniline.[2][3] This occurs because the desired mono-allylated product is still nucleophilic and can react with a second molecule of the allyl halide. For laboratory synthesis, N-alkylation is often challenging to control and can lead to mixtures of primary, secondary, and tertiary amines.
Q3: How can the formation of the diallylated byproduct be minimized?
Several strategies can be employed to suppress the formation of the N,N-diallyl impurity:
-
Stoichiometric Control: Using an excess of the starting aniline relative to the allyl halide can favor mono-allylation.[2]
-
Protective Groups: A multi-step approach involving the protection of the amine (e.g., by acetylation), followed by allylation and subsequent deprotection, can effectively prevent diallylation.[3]
-
Alternative Route: Employing the nickel-catalyzed condensation of meta-bromotrifluoromethylbenzene and allylamine is reported to provide high selectivity for the mono-substituted product.[2][3]
-
Catalyst Choice: In some systems, specific catalysts can sterically hinder the second allylation. For instance, a WO₃/ZrO₂ catalyst showed good selectivity for monoallylation by preventing the bulkier N-allyl aniline from easily contacting the active sites.[4]
Q4: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Suboptimal Temperature: Temperature is a critical parameter. For some allylation reactions, increasing the temperature from 130 °C to 160 °C significantly improved yield, but further increases favored byproduct formation.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a weak base, or poor solvent choice.
-
Side Reactions: The formation of byproducts, especially the diallyl derivative, directly consumes starting material and reduces the yield of the desired product.
-
Catalyst Inactivity: In catalyzed reactions, ensure the catalyst is active and the correct loading is used.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: TLC/GC-MS analysis shows a significant peak corresponding to the diallylated product.
-
Primary Cause: The this compound product is reacting further with the allyl halide. This is a common issue as the product amine can be as nucleophilic, or more so, than the starting aniline.
-
Solutions:
-
Adjust Reactant Ratio: Increase the molar ratio of 3-(trifluoromethyl)aniline to allyl bromide. A 2:1 ratio or higher of aniline to halide is a good starting point.[2]
-
Control Reagent Addition: Add the allyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.
-
Lower Reaction Temperature: While this may slow the reaction rate, it can improve selectivity by reducing the rate of the second allylation more than the first.
-
Consider an Alternative Synthesis: The Nickel(II)-catalyzed condensation of meta-bromotrifluoromethylbenzene with allylamine is designed specifically to avoid this issue and provides high selectivity for the mono-allylated product.[3]
-
Problem 2: The reaction is very slow or appears stalled.
-
Primary Cause: Insufficient activation of the reactants or suboptimal reaction conditions.
-
Solutions:
-
Base and Solvent System: Ensure the base is strong enough to deprotonate the aniline effectively. Potassium carbonate is common, but stronger bases like sodium hydride could be considered cautiously. The choice of a polar aprotic solvent like DMF or acetonitrile is often effective.[1]
-
Increase Temperature: The N-alkylation of anilines often requires elevated temperatures to proceed at a reasonable rate.[1] Systematically increase the temperature (e.g., in 10 °C increments) and monitor the reaction progress.
-
Check Starting Material Purity: Impurities in the 3-(trifluoromethyl)aniline or allyl bromide (e.g., water) can interfere with the reaction.
-
Problem 3: Multiple unexpected spots/peaks appear in the reaction mixture analysis.
-
Primary Cause: Decomposition of reagents or products, or unanticipated side reactions.
-
Solutions:
-
Run Under Inert Atmosphere: Amines, especially anilines, can be susceptible to oxidation. Running the reaction under nitrogen or argon can prevent oxidative side products.
-
Avoid Excessive Heat: While heat may be required, excessive temperatures can lead to thermal decomposition. Find the optimal temperature that balances reaction rate and stability.[1]
-
Purify Starting Materials: Ensure the 3-(trifluoromethyl)aniline and allyl halide are pure before starting the reaction.
-
Data Presentation
Table 1: Comparison of Primary Synthetic Routes
| Feature | Direct N-Alkylation | Nickel-Catalyzed Condensation |
| Starting Materials | 3-(Trifluoromethyl)aniline, Allyl Halide | meta-Bromotrifluoromethylbenzene, Allylamine |
| Key Reagents | Base (e.g., K₂CO₃) | Nickel(II) Catalyst, Ligand |
| Primary Side Reaction | Diallylation (High risk) | Diallylation (Lower risk) |
| Selectivity | Moderate; highly dependent on conditions | High for mono-allylation |
| Number of Steps | 1 (or 4 with protective groups) | 1 |
| Reference | [1] | [2][3] |
Table 2: Illustrative Effect of Temperature on Aniline Allylation Yield
Data adapted from a study on dehydrative monoallylation of aniline and serves as a general illustration of temperature effects.[1]
| Temperature (°C) | Aniline Conversion (%) | Mono-allylated Product Yield (%) | Notes |
| 130 | - | 14 | Low conversion and yield. |
| 140 | - | 48 | Improved yield. |
| 150 | - | - | Further increases may favor byproduct formation. |
| 160 | - | 67 | Optimal temperature in the cited study. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Allyl Bromide (Illustrative)
-
To a solution of 3-(trifluoromethyl)aniline (e.g., 2.0 equivalents) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (e.g., 2.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add allyl bromide (1.0 equivalent) dropwise to the suspension over 30 minutes.
-
Heat the reaction mixture to an optimized temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired this compound from unreacted starting material and the diallylated byproduct.
Protocol 2: Nickel-Catalyzed Synthesis (Based on Patent Literature) [2][3]
-
Catalyst Preparation (Example): Prepare the Nickel(II) catalyst, for instance, by reacting anhydrous Nickel(II) bromide with a suitable ligand (e.g., bipyridine or o-phenanthroline) in ethanol under reflux.[3]
-
Reaction Setup: In a sealed pressure tube, charge the Nickel(II) catalyst (e.g., 0.005 to 0.15 molar ratio relative to the aryl bromide).
-
Add meta-bromotrifluoromethylbenzene (1.0 equivalent) and allylamine (e.g., 1 to 10 equivalents).
-
Add a suitable solvent, such as ethanol.
-
Seal the tube and heat the mixture in an autoclave to a temperature between 100 °C and 200 °C for several hours (e.g., 12 hours).[2]
-
After cooling, unseal the tube and add a basic solution (e.g., 1N NaOH) to the contents.
-
Extract the product with an etheral solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry, and concentrate. Purify as needed.
Visual Diagrams
Caption: Primary reaction pathway and the competing side reaction leading to diallylation.
Caption: A logical workflow for diagnosing and solving common synthesis problems.
References
- 1. This compound | 61219-93-0 | Benchchem [benchchem.com]
- 2. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 3. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purification challenges of N-Allyl-3-(trifluoromethyl)aniline from reaction mixtures
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of N-Allyl-3-(trifluoromethyl)aniline from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route.
-
For N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide:
-
Unreacted Starting Material: Residual 3-(trifluoromethyl)aniline.
-
Diallylation Byproduct: N,N-diallyl-3-(trifluoromethyl)aniline is a common side product formed when the desired mono-allylated product reacts further.[1] Preventing its formation is a key challenge.[1]
-
Base Residues: Inorganic bases like potassium carbonate used to facilitate the reaction.[2]
-
Oxidation Products: Colored impurities from the air oxidation of the aniline compounds.
-
-
For Nickel-catalyzed condensation of meta-bromo-trifluoromethylbenzene and allylamine:
-
Unreacted Starting Materials: meta-bromo-trifluoromethylbenzene and allylamine.
-
Catalyst Residues: Nickel salts and ligands from the catalyst system must be removed.[1][3]
-
Side Products: While this method shows high selectivity for the mono-allylated product, trace amounts of other byproducts can form.[1][4]
-
Q2: My purified product has a yellow or brown tint. What causes this and how can it be prevented or removed?
A2: Aniline and its derivatives are susceptible to air oxidation, which results in the formation of strongly colored, high-molecular-weight impurities. This process can be accelerated by exposure to light and air.
-
Removal: The colored impurities can typically be removed by passing the material through a short plug of silica gel or by careful flash column chromatography. In some cases, distillation can also yield a colorless product.
-
Prevention: To prevent discoloration, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[5]
Q3: I am observing a significant amount of the N,N-diallylated byproduct. How can I minimize its formation and separate it from my product?
A3: Formation of the diallylated byproduct is a common challenge.[1]
-
Minimizing Formation:
-
Stoichiometry Control: Using a slight excess of the aniline starting material relative to the allyl halide can help, but this may lead to challenges in removing the unreacted aniline.[1]
-
Protecting Groups: A multi-step process involving acetylation of the aniline, followed by allylation and deacetylation, can prevent diallylation but is less economical.[3]
-
Alternative Synthesis: Employing a nickel-catalyzed condensation of meta-bromo-trifluoromethylbenzene with allylamine is reported to provide high selectivity for the desired mono-allylated product.[2][3]
-
-
Separation: The N,N-diallyl byproduct is a tertiary amine and is significantly less polar than the desired N-allyl secondary amine product. This polarity difference allows for effective separation using silica gel flash column chromatography. The diallylated compound will elute much faster than the mono-allylated product.
Q4: How can I effectively remove unreacted 3-(trifluoromethyl)aniline?
A4: 3-(Trifluoromethyl)aniline is a primary amine and is more polar than the N-allyl product (a secondary amine). This difference is the key to their separation.
-
Aqueous Workup: While an acidic wash (e.g., dilute HCl) can protonate the more basic starting aniline and extract it into the aqueous layer, this risks protonating the product as well, potentially causing some loss.
-
Column Chromatography: This is the most reliable method. Due to its higher polarity, 3-(trifluoromethyl)aniline will have a lower Rf value on a silica gel TLC plate and will elute later from a silica column compared to the product.
Q5: What is the best method for removing residual nickel catalyst after the reaction?
A5: Residual nickel catalyst must be thoroughly removed as it can interfere with subsequent reactions and presents a toxicity concern.
-
Aqueous Workup: The reaction workup described in patents often involves adding a base like 1N sodium hydroxide and extracting the product with an organic solvent like ether.[1][3] This can help precipitate nickel hydroxides.
-
Filtration: After the aqueous workup, filtering the organic phase through a pad of Celite or a short plug of silica gel is a highly effective method to remove fine solid catalyst residues before solvent evaporation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product loss during aqueous workup (e.g., emulsion formation or product is partially water-soluble). 2. Inefficient separation during column chromatography (co-elution with impurities). 3. Product decomposition on silica gel.[6] 4. Incomplete reaction. | 1. Use brine (saturated NaCl solution) to break emulsions. Perform multiple extractions with the organic solvent. 2. Optimize the solvent system for chromatography to achieve better separation (aim for a ΔRf > 0.2). 3. Test product stability on a TLC plate before running a column.[6] If unstable, consider using deactivated silica or an alternative purification method like distillation. 4. Monitor the reaction by TLC to ensure the starting material is consumed before workup. |
| Product is Impure After Column Chromatography (Multiple Spots on TLC) | 1. Column was overloaded with crude material. 2. Elution was too fast, not allowing for equilibrium and separation. 3. The chosen solvent system is not optimal for separating the specific impurities present. 4. The product is degrading on the column.[6] | 1. Use an appropriate amount of silica gel (typically 50-100 times the mass of the crude material). 2. Regulate the flow rate. For flash chromatography, a flow rate that lowers the solvent level by ~2 inches/minute is a good starting point. 3. Re-screen solvent systems using TLC. A gradient elution (gradually increasing solvent polarity) may be necessary. 4. See solution for "Product decomposition" above. |
| Difficulty Separating Two Close-Running Spots on TLC/Column | 1. The two compounds have very similar polarities. 2. The solvent system is too polar, causing both compounds to move too quickly up the plate (high Rf values). | 1. Try a different solvent system. For example, if using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone to alter the selectivity. 2. Adjust the solvent ratio to be less polar, aiming for Rf values between 0.2 and 0.4 for the target compound to maximize separation.[6] |
| Product Appears as a Streak Instead of a Spot on TLC | 1. The sample is too concentrated. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. The compound is decomposing on the TLC plate. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluting solvent to suppress ionization and improve peak shape. 3. Run the TLC quickly and visualize immediately. |
Data Presentation
For successful purification, it is crucial to understand the physical properties of the key components involved in the reaction.
Table 1: Physical Properties of Key Reaction Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes on Polarity & Separation |
| 3-(Trifluoromethyl)aniline (Starting Material) | C₇H₆F₃N | 161.12[7][8][9] | 187 °C[7][10] | Primary amine, most polar, lowest Rf on silica gel. |
| This compound (Product) | C₁₀H₁₀F₃N | 201.19 | ~95-97 °C at 10 mmHg | Secondary amine, medium polarity, intermediate Rf. |
| N,N-Diallyl-3-(trifluoromethyl)aniline (Byproduct) | C₁₃H₁₄F₃N | 241.25 | Not readily available | Tertiary amine, least polar, highest Rf on silica gel. |
Table 2: Illustrative TLC Data for Reaction Monitoring
Eluent System: 10% Ethyl Acetate in Hexane on Silica Gel Plate
| Compound | Expected Retention Factor (Rf) | Observation |
| 3-(Trifluoromethyl)aniline | ~ 0.25 | More polar starting material, moves slower. |
| This compound | ~ 0.45 | Product spot, should grow as the reaction progresses. |
| N,N-Diallyl-3-(trifluoromethyl)aniline | ~ 0.70 | Less polar byproduct, moves fastest. |
| (Note: These Rf values are illustrative and will vary based on exact conditions, plate manufacturer, and solvent purity.) |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run in a polar aprotic solvent (like DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether (approx. 10 volumes).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 volumes) to remove the bulk of the high-boiling solvent and any water-soluble bases.
-
Wash the organic layer with brine (1 x 10 volumes) to break any emulsions and further remove water.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
If a homogenous catalyst was used, consider passing the solution through a plug of silica gel at this stage.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a solvent system that provides good separation and an Rf of ~0.3 for the target compound.[6]
-
Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane) and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.[11] Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.[11]
-
Elute the Column: Carefully add the eluent and apply pressure (flash chromatography). Begin collecting fractions.
-
Monitor Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Guides
References
- 1. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
- 2. This compound | 61219-93-0 | Benchchem [benchchem.com]
- 3. US5053541A - Process for the preparation of n-allyl-meta-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. Chromatography [chem.rochester.edu]
- 7. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]
- 8. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. chembk.com [chembk.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Improving yield and selectivity in nickel-catalyzed allylation
Welcome to the technical support center for nickel-catalyzed allylation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction outcomes and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your nickel-catalyzed allylation reactions. For each issue, we provide potential causes and recommended solutions in a question-and-answer format.
Low Reaction Yield
Question: My nickel-catalyzed allylation reaction is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in nickel-catalyzed allylation can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor substrate reactivity. Below is a systematic guide to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Data on Optimizing Reaction Parameters for Improved Yield:
| Parameter | Variation | Observation | Potential Solution |
| Nickel Precatalyst | Ni(COD)₂ vs. Air-stable Ni(II) precatalysts (e.g., (dppe)NiCl₂) | Ni(COD)₂ is highly active but air-sensitive, leading to deactivation. Air-stable precatalysts can offer more consistent results.[1] | For ease of handling and reproducibility, consider using an air-stable Ni(II) precatalyst.[1][2] |
| Ligand | Electron-donating vs. Electron-withdrawing phosphines | The electronic and steric properties of the ligand significantly impact catalyst activity and stability.[3][4] | Screen a range of phosphine or N-heterocyclic carbene (NHC) ligands to identify the optimal choice for your specific substrate. |
| Solvent | Polar aprotic (e.g., THF, Dioxane) vs. Nonpolar (e.g., Toluene) | Solvent polarity can influence the solubility of reagents and the stability of catalytic intermediates. | Screen a variety of solvents to find the one that provides the best balance of solubility and reactivity. |
| Temperature | Low (e.g., rt) vs. High (e.g., 80 °C) | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation. | Start at room temperature and incrementally increase to find the optimal temperature for your reaction. |
| Additives | Presence vs. Absence of a reducing agent (e.g., Zn, Mn) | For Ni(II) precatalysts, a reducing agent is often necessary to generate the active Ni(0) species.[2] | If using a Ni(II) precatalyst, ensure an appropriate reducing agent is present. |
Poor Regioselectivity (Linear vs. Branched Product)
Question: My reaction is producing a mixture of linear and branched allylation products. How can I improve the regioselectivity?
Answer: Regioselectivity in nickel-catalyzed allylation is highly dependent on the steric and electronic properties of the ligand, substrate, and nucleophile. The choice of ligand is often the most critical factor in controlling the regioselectivity.
Logical Tree for Diagnosing Poor Regioselectivity
Caption: A decision tree for addressing poor regioselectivity.
Ligand Effects on Regioselectivity:
| Ligand Type | General Trend | Example Ligands |
| Bulky Monodentate Phosphines | Favor the branched product due to steric hindrance at the unsubstituted terminus of the π-allyl intermediate. | P(t-Bu)₃, PCy₃ |
| Less Bulky Monodentate Phosphines | Tend to favor the linear product. | PPh₃, P(OPh)₃ |
| Bidentate Phosphines (diphosphines) | Can favor either linear or branched products depending on the bite angle and steric profile.[1][3] | dppe, dppf |
| N-Heterocyclic Carbenes (NHCs) | Often provide high selectivity, which can be tuned by modifying the substituents on the NHC ring. | IPr, IMes |
Poor Enantioselectivity
Question: I am running an asymmetric nickel-catalyzed allylation, but the enantiomeric excess (ee) is low. What can I do to improve it?
Answer: Achieving high enantioselectivity requires careful selection of the chiral ligand and optimization of reaction conditions to maximize the energy difference between the diastereomeric transition states.
Key Factors Influencing Enantioselectivity:
| Factor | Influence | Recommendations |
| Chiral Ligand | The structure of the chiral ligand is the primary determinant of enantioselectivity. | Screen a library of chiral ligands (e.g., BOX, PYBOX, chiral phosphines) to identify the optimal scaffold for your transformation. |
| Temperature | Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between diastereomeric transition states. | Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity. |
| Solvent | The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity. | Screen a range of solvents with varying polarities and coordinating abilities. |
| Additives | Additives can sometimes act as co-catalysts or modifiers that enhance enantioselectivity. | Investigate the effect of additives such as Lewis acids or bases, if compatible with your reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in nickel-catalyzed allylation?
The ligand plays a crucial role in stabilizing the nickel catalyst, influencing its reactivity, and controlling the selectivity of the reaction. The steric and electronic properties of the ligand can dictate the regioselectivity (linear vs. branched) and enantioselectivity (in asymmetric reactions).[3][4]
Q2: How do I choose the right nickel precatalyst?
The choice of precatalyst depends on the specific reaction and the desired level of convenience. Ni(COD)₂ is a common and highly active Ni(0) source, but it is air-sensitive and requires handling in a glovebox.[2] Air-stable Ni(II) precatalysts, such as (dppe)NiCl₂ or (PCy₃)₂NiCl₂, are more convenient to handle but may require an in-situ reduction step.[1][2]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
Many nickel catalysts, especially Ni(0) complexes, are sensitive to air and moisture. It is essential to use proper air-free techniques, such as Schlenk lines or gloveboxes. Ensure all glassware is oven-dried, and solvents are rigorously dried and degassed before use.
Q4: What are some common side reactions in nickel-catalyzed allylation?
Common side reactions include homocoupling of the nucleophile or electrophile, isomerization of the double bond in the product, and decomposition of the catalyst. Careful optimization of reaction conditions, such as temperature and reaction time, can help to minimize these side reactions.
Experimental Protocols
General Procedure for Ligand Screening in Nickel-Catalyzed Allylation
This protocol provides a general method for screening different ligands to optimize the yield and selectivity of a nickel-catalyzed allylation reaction.
Workflow for Ligand Screening
Caption: A workflow for performing a ligand screening experiment.
Materials:
-
Nickel precatalyst (e.g., Ni(COD)₂, (dppe)NiCl₂)
-
A selection of ligands (e.g., various phosphines, NHCs)
-
Allylic electrophile
-
Nucleophile
-
Anhydrous, degassed solvent
-
Internal standard (for GC/LC-MS analysis)
-
Array of reaction vials with stir bars
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the nickel precatalyst, allylic electrophile, and nucleophile in the chosen solvent.
-
Reaction Setup: To each reaction vial, add a stir bar and the desired amount of a specific ligand.
-
Initiation: Add the stock solutions of the nickel precatalyst, allylic electrophile, and nucleophile to each vial.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature for a set amount of time.
-
Quenching and Analysis: After the reaction is complete, cool the vials to room temperature and quench the reaction with an appropriate reagent (e.g., saturated aqueous NH₄Cl). Add an internal standard and analyze the crude reaction mixture by GC or LC-MS to determine the conversion, yield, and selectivity for each ligand.
Detailed Protocol for a Nickel-Catalyzed Allylation of an Aldehyde
This protocol describes a representative procedure for the nickel-catalyzed allylation of an aldehyde with an allylic alcohol.
Materials:
-
Ni(COD)₂
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Aldehyde
-
Allylic alcohol
-
Anhydrous THF
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask equipped with a stir bar, add Ni(COD)₂ (5 mol%) and dppp (5.5 mol%).
-
Reaction Setup: Add anhydrous THF to the flask, followed by the aldehyde (1.0 equiv) and the allylic alcohol (1.2 equiv).
-
Reaction: Seal the flask and heat the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.
References
- 1. Nickel-Catalyzed Alkylation or Reduction of Allylic Alcohols with Alkyl Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Alkylation or Reduction of Allylic Alcohols with Alkyl Grignard Reagents [organic-chemistry.org]
- 4. Nickel-Catalyzed Ligand-Controlled Regioselective Allylic Alkenylation of Allylic Alcohols with Easily Accessible Alkenyl Boronates: Synthesis of 1,4-Dienes [organic-chemistry.org]
Technical Support Center: Palladium-Catalyzed Allylic Amination
This troubleshooting guide provides solutions to common problems encountered during palladium-catalyzed allylic amination reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion/Yield
Question: My palladium-catalyzed allylic amination reaction shows low or no conversion of the starting materials. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in a palladium-catalyzed allylic amination can stem from several factors, ranging from catalyst activity to the purity of your reagents. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently or may have decomposed.
-
Solution: Ensure you are using a reliable palladium source. Pre-catalysts like Pd G3 or G4 for phosphine ligands are often more effective than standard Pd(II) salts.[1] If using a Pd(II) source, consider a pre-activation step by heating the Pd(II) salt with the ligand before adding it to the main reaction. Also, adding an extra equivalent of ligand relative to palladium can enhance catalyst stability.[1] For reactions running under dilute conditions, catalyst deactivation can be a problem; adding external phosphine ligand can help maintain catalytic activity.[2]
-
-
Impure Reagents: The presence of impurities in your substrates, amine, solvent, or base can poison the catalyst.
-
Solution: Purify all reagents before use. Amines can be distilled, crystallized, or passed through a plug of activated alumina.[1] Ensure solvents are anhydrous and properly degassed, as oxygen can lead to catalyst oxidation.
-
-
Sub-optimal Reaction Conditions: The temperature, concentration, or choice of solvent and base may not be ideal for your specific substrate and ligand combination.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Recommended Change | Expected Outcome | Reference |
| Catalyst Loading | Increase loading (e.g., from 1 mol% to 2 mol%) | Increased conversion | [4] |
| Temperature | Increase temperature | Increased reaction rate | [1] |
| Concentration | Dilute the reaction (e.g., from 0.1 M to 0.04 M) | Can improve selectivity and prevent side reactions | [2] |
| Solvent | Screen polar aprotic solvents (e.g., THF, DMF, CH3CN) | Improved solubility and reaction rate | [2][3] |
| Ligand:Pd Ratio | Increase ratio (e.g., from 1:1 to 2:1) | Enhanced catalyst stability | [1] |
Experimental Protocol: Catalyst Pre-activation
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd(II) salt (e.g., Pd(OAc)₂, 1 equiv) and the phosphine ligand (2-4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow for the in-situ generation of the active Pd(0) species.
-
Cool the mixture to the desired reaction temperature before adding the substrate, amine, and base.
Issue 2: Poor Regio- or Enantioselectivity
Question: My reaction is proceeding, but I am observing a mixture of regioisomers (linear vs. branched) or low enantioselectivity. How can I control the selectivity?
Answer:
Controlling selectivity in palladium-catalyzed allylic amination is a common challenge and is highly dependent on the choice of ligand, substrate, and reaction conditions.
Potential Causes & Solutions:
-
Inappropriate Ligand: The ligand is the primary controller of selectivity. The steric and electronic properties of the ligand dictate the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
-
Solution: Ligand screening is essential. For enantioselective reactions, a wide variety of chiral ligands have been developed.[5] For instance, ligands like (S)-BINAP(S) have shown high regioselectivity for the branched isomer in the amination of crotyl carbonates.[6] The Trost ligand is also known to induce high enantio- and regioselectivity.
-
-
Solvent Effects: The solvent can influence the equilibrium between different palladium intermediates and the rate of nucleophilic attack, thereby affecting selectivity.
-
Nature of the Nucleophile and Leaving Group: The structure of the amine and the nature of the leaving group on the allylic substrate can also impact selectivity.
-
Solution: If possible, consider modifying the nucleophile or the leaving group. Allylic phosphates can be superior electrophiles compared to acetates or carbonates in some systems.[8]
-
Logical Relationship for Improving Selectivity
Caption: Logical workflow for improving reaction selectivity.
Quantitative Data Summary: Ligand and Solvent Effects on Selectivity
| Ligand/Solvent | Substrate Type | Selectivity Outcome | Reference |
| (S,S)-DACH-naphthyl Trost ligand | Hydroxy-functionalized allyl carbonate | >98:2 branched:linear, 98% ee | |
| (S)-BINAP(S) | Crotyl carbonates | High regioselectivity for branched isomer | [6] |
| THF (solvent) | Aliphatic allyl acetates with aziridine nucleophiles | Highest branched-to-linear ratios | [3][7] |
| Dioxane (solvent) | Allyl carbonates | Can influence cyclization efficiency | [9] |
Experimental Protocol: Ligand Screening
-
Set up a parallel array of small-scale reactions (e.g., in vials in a heating block).
-
To each vial, add the substrate, amine, base, and solvent.
-
Prepare stock solutions of the palladium precursor and each ligand to be screened.
-
Add the palladium precursor and a different ligand to each respective vial, maintaining a consistent Pd:ligand ratio.
-
Run all reactions under identical conditions (temperature, time, concentration).
-
Analyze the product mixture from each reaction by a suitable method (e.g., chiral HPLC, GC, or NMR) to determine the regioisomeric ratio and/or enantiomeric excess.
Issue 3: Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as di-allylated amines or products from competing reactions. How can I suppress these side reactions?
Answer:
The formation of side products is a common issue, particularly when using highly reactive amines or under conditions that favor secondary reactions.
Potential Causes & Solutions:
-
Over-reaction of the Product: The primary or secondary amine product can be more nucleophilic than the starting amine, leading to a second allylation.
-
Solution: Using aqueous ammonia under dilute conditions has been shown to favor the formation of the primary amine over the secondary amine.[2] Adjusting the stoichiometry of the amine (using a larger excess) can sometimes help.
-
-
Isomerization of the Product: The branched (kinetic) product can sometimes isomerize to the more thermodynamically stable linear product, catalyzed by the Pd(0) species.[3][7][10]
-
Competing Reactions: Depending on the substrate and conditions, other palladium-catalyzed processes like Heck reactions or C-H activation could compete.
-
Solution: A careful review of the reaction conditions and substrate reactivity is needed. Using a well-defined pre-catalyst can sometimes minimize side reactions by ensuring the clean generation of the active catalytic species.[1]
-
Logical Pathway for Minimizing Side Products
Caption: Decision pathway for minimizing side product formation.
Quantitative Data Summary: Conditions to Minimize Side Products
| Side Product | Strategy | Condition | Expected Outcome | Reference |
| Di-allylated amine | Use aqueous ammonia | Reaction at high dilution (e.g., 0.04 M) | Favors primary amine formation | [2] |
| Linear isomer (from isomerization) | Use specific nucleophiles | Unsubstituted aziridines | Branched product is stable to isomerization | [3][7][10] |
| Products from catalyst decomposition | Use a pre-catalyst | Pd G3 or G4 pre-catalysts | Cleaner reaction profile | [1] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01478C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New insights into the mechanism of palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Effect of base and solvent on N-allylation of anilines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-allylation of anilines. The information is designed to address common issues encountered during experimentation and offer solutions based on established literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-allylation of anilines, and how can they be minimized?
A1: The most common side reaction is over-alkylation, leading to the formation of N,N-diallylaniline. The choice of solvent and base plays a crucial role in controlling selectivity. For instance, using a solid catalyst like WO3/ZrO2 can promote monoallylation due to steric hindrance that prevents the bulkier N-allylaniline from readily accessing the catalyst's active sites.[1][2] In some cases, catalyst-free systems using specific solvent mixtures, such as ethanol and water with potassium carbonate, have been optimized for selective diallylation.[3]
Q2: My reaction is showing low conversion of the starting aniline. What are the likely causes and solutions?
A2: Low conversion can be attributed to several factors:
-
Insufficiently active catalyst: The choice of catalyst is critical. For example, manganese pincer complexes have shown high activity at relatively low temperatures (80 °C).[4]
-
Inappropriate base: The base is often essential for activating the aniline or the catalyst. In many systems, the absence of a base results in no product formation.[4] For instance, t-BuOK has been used effectively in manganese-catalyzed reactions.[4][5]
-
Suboptimal temperature: The reaction temperature significantly influences the reaction rate. For example, in the diallylation of anilines with allyl bromide, increasing the temperature can improve both yield and selectivity.[3]
-
Solvent effects: The solvent can dramatically impact the reaction. Aprotic solvents are often more efficient than protic solvents in certain catalytic systems.
Q3: How does the electronic nature of substituents on the aniline ring affect the N-allylation reaction?
A3: The electronic properties of substituents on the aniline ring can significantly impact the nucleophilicity of the amine and, consequently, the reaction rate and yield.
-
Electron-donating groups (e.g., -CH3, -OCH3) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally leading to higher reaction yields.
-
Electron-withdrawing groups (e.g., -Cl, -NO2) decrease the electron density on the nitrogen, making the aniline less nucleophilic and often resulting in lower yields or requiring more forcing reaction conditions.
Q4: Can N-allylation be performed under catalyst-free conditions?
A4: Yes, under specific conditions, N-allylation can be achieved without a metal catalyst. For example, the highly selective diallylation of anilines with allyl bromide can be performed in an aqueous ethanol solution using potassium carbonate as the base.[3] The presence of water can significantly accelerate the reaction and improve the yield and selectivity of the dialkylated product.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst or no base used.[4] | Ensure the catalyst is active and the appropriate base is added. For some systems, a base is mandatory for the reaction to proceed.[4] |
| Incorrect solvent. | Aprotic solvents like toluene or DMSO may be more effective than protic solvents in certain catalytic systems.[4][6] | |
| Low reaction temperature. | Gradually increase the reaction temperature. For some procedures, temperatures around 80-140 °C are optimal.[4][5] | |
| Poor selectivity (mixture of mono- and di-allylated products) | Inappropriate catalyst or reaction conditions. | For selective monoallylation, consider using a solid-supported catalyst like WO3/ZrO2 which can sterically hinder over-allylation.[1][2] |
| Incorrect stoichiometry of reagents. | Adjust the molar ratio of the aniline to the allylating agent. For selective diallylation, an excess of the allylating agent is often used.[3] | |
| Formation of undesired byproducts | Reaction with the solvent. | Choose an inert solvent that does not participate in the reaction. |
| Oxidation of aniline. | If the reaction is performed at high temperatures, consider running it under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
Table 1: Effect of Solvent on the WO3/ZrO2-Catalyzed Monoallylation of Aniline
| Solvent | Conversion of Aniline (%) | Yield of N-allylaniline (%) | Selectivity (%) |
| n-octane | 65 | 62 | 95 |
| decalin | 68 | 65 | 96 |
| toluene | 25 | 23 | 92 |
| mesitylene | 55 | 52 | 95 |
| anisole | 33 | 31 | 94 |
| diphenyl ether | 41 | 38 | 93 |
Reaction conditions: aniline (1.0 mmol), allyl alcohol (2.0 mmol), 10 wt% WO3/ZrO2 (100 mg), solvent (0.25 mL), 140 °C, 4.0 h. Data from[1].
Table 2: Effect of Base on the Catalyst-Free Diallylation of Aniline with Allyl Bromide
| Base | Time (h) | Yield of N,N-diallylaniline (%) | Yield of N-allylaniline (%) |
| None | 2 | 14 | 86 |
| K2CO3 | 2 | 86 | trace |
| Na2CO3 | 2 | 80 | 5 |
Reaction conditions: aniline (0.5 mmol), allyl bromide (1.5 mmol), base (2 mmol), C2H5OH (2 mL), H2O (1 mL), 70 °C. Data from[3].
Experimental Protocols
Protocol 1: Selective Monoallylation of Aniline using a WO3/ZrO2 Catalyst [1]
-
Catalyst Preparation: Prepare 10 wt% WO3/ZrO2 by impregnating zirconium dioxide with an aqueous solution of ammonium tungstate, followed by drying and calcination.
-
Reaction Setup: In a pressure-resistant glass tube, combine aniline (1.0 mmol), allyl alcohol (2.0 mmol), the 10 wt% WO3/ZrO2 catalyst (100 mg), and n-octane (0.25 mL).
-
Reaction Execution: Seal the tube and stir the mixture at 140 °C for 4 hours.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and yield.
Protocol 2: Catalyst-Free Diallylation of Aniline in an Aqueous System [3]
-
Reaction Setup: In a round-bottom flask, dissolve aniline (0.5 mmol) and potassium carbonate (2 mmol) in a mixture of ethanol (2 mL) and water (1 mL).
-
Addition of Allylating Agent: Add allyl bromide (1.5 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture at 70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a separating funnel with an aqueous sodium carbonate solution. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: General experimental workflow for the N-allylation of anilines.
Caption: Influence of base and solvent on the selectivity of N-allylation.
References
- 1. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Removal of unreacted 3-(trifluoromethyl)aniline from the product
Topic: Removal of unreacted 3-(trifluoromethyl)aniline from the product.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-(trifluoromethyl)aniline from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 3-(trifluoromethyl)aniline?
A1: The most common and effective methods for removing unreacted 3-(trifluoromethyl)aniline, a basic impurity, from a reaction mixture are:
-
Acidic Aqueous Extraction (Acid Wash): This is often the first and simplest method to try, especially if the desired product is not basic. It involves washing the organic reaction mixture with a dilute acid solution to convert the aniline into a water-soluble salt.[1][2]
-
Flash Column Chromatography: This technique is used to separate compounds based on their polarity. It is a highly effective method for purifying the desired product from the aniline impurity, especially when an acidic wash is not feasible or is incomplete.[3][4][5]
-
Recrystallization: If the desired product is a solid, recrystallization can be an excellent purification method, provided a solvent can be found in which the product and the aniline impurity have significantly different solubilities at different temperatures.[6][7]
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on the properties of your desired product. The flowchart below provides a general decision-making guide. A key consideration is the stability of your product in acidic conditions and its physical state (solid or liquid).[1]
Q3: Can I use a combination of methods?
A3: Absolutely. In many cases, a combination of methods provides the best results. For example, you might perform an initial acid wash to remove the bulk of the 3-(trifluoromethyl)aniline, followed by flash column chromatography or recrystallization to achieve high purity.
Troubleshooting Guides
Acidic Aqueous Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete removal of 3-(trifluoromethyl)aniline | The acidic wash was not efficient enough. | - Increase the concentration of the acid (e.g., from 1M to 2M HCl).- Increase the number of washes (e.g., from 2 to 3-4 washes).- Ensure vigorous mixing in the separatory funnel for several minutes during each wash to maximize contact between the organic and aqueous layers.[1] |
| Product is lost into the aqueous layer | The product is also basic and forms a salt with the acid. | - If the product is basic, this method is not suitable.[1] Proceed to alternative methods like column chromatography or recrystallization.- Consider using a milder acidic wash, such as saturated ammonium chloride solution, although this may be less effective at removing the aniline. |
| An emulsion forms between the organic and aqueous layers | The two layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up emulsions by increasing the ionic strength of the aqueous layer.[8]- Allow the separatory funnel to stand undisturbed for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite. |
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation between the product and 3-(trifluoromethyl)aniline (co-elution) | The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. If the compounds are coming off the column too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If they are sticking to the column, increase the polarity.- Try a different solvent system. For basic compounds like anilines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing the acidic sites on the silica gel.[4][9] |
| Streaking or tailing of the aniline spot on the column | The aniline is interacting strongly with the acidic silica gel. | - As mentioned above, add a small amount of triethylamine or another base to the eluent to suppress this interaction.[9]- Alternatively, use a different stationary phase, such as alumina, which is less acidic. |
| The product is unstable on silica gel | The product is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine.[4]- Use a less acidic stationary phase like neutral alumina. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| The product and aniline impurity co-crystallize | The chosen solvent does not effectively differentiate between the product and the impurity. | - A different recrystallization solvent or solvent system (a mixture of two or more solvents) is needed. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the aniline remains soluble at all temperatures.[6] |
| Oily precipitate forms instead of crystals | The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.- Re-heat the solution and allow it to cool more slowly.- Try a different solvent with a lower boiling point. |
| Low recovery of the purified product | Too much solvent was used, or the product has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize the solubility of the product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Physical and Chemical Properties of 3-(Trifluoromethyl)aniline
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₃N | [10] |
| Molar Mass | 161.12 g/mol | [10][11] |
| Appearance | Colorless liquid | [10][11] |
| Boiling Point | 187-188 °C | [10][12] |
| Density | 1.29 g/mL at 25 °C | [12] |
| Solubility in Water | Insoluble | [11] |
| Solubility in Organic Solvents | Soluble in ethanol, toluene, benzene. | [12] |
Table 2: Comparison of Purification Methods for Removing 3-(Trifluoromethyl)aniline
| Method | Principle | Advantages | Disadvantages | When to Use |
| Acidic Aqueous Extraction | Converts the basic aniline into a water-soluble salt.[2] | - Fast and simple.- Inexpensive.- Good for large-scale reactions. | - Only effective if the desired product is not basic.[1]- May not achieve very high purity in a single step. | As a first purification step to remove the bulk of the aniline, especially when the product is neutral or acidic. |
| Flash Column Chromatography | Separates compounds based on differences in their polarity and interaction with the stationary phase.[5] | - Can achieve very high purity.- Applicable to a wide range of compounds. | - Can be time-consuming and requires larger volumes of solvent.- The product might be unstable on the acidic silica gel.[4] | When high purity is required, or when an acid wash is not feasible due to a basic product. |
| Recrystallization | Purifies a solid based on differences in solubility between the product and impurities in a given solvent.[6] | - Can yield very pure crystalline material.- Can be very efficient for the right compound/solvent combination. | - Only applicable to solid products.- Finding a suitable solvent can be challenging and may involve trial and error. | For the purification of solid products where a suitable solvent system can be identified. |
Experimental Protocols
Protocol 1: Acidic Aqueous Extraction
Objective: To remove 3-(trifluoromethyl)aniline from an organic solution containing a neutral or acidic product.
Materials:
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Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M Hydrochloric acid (HCl) solution.
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Saturated sodium bicarbonate (NaHCO₃) solution (if the product is acidic).
-
Brine (saturated NaCl solution).
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.[8]
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[1]
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Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a flask.
-
Repeat the extraction with 1M HCl two more times.
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If your desired product is acidic, wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid. Be cautious as this may generate CO₂ gas.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.[8]
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Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[8]
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Flash Column Chromatography
Objective: To purify a product from 3-(trifluoromethyl)aniline using silica gel chromatography.
Materials:
-
Crude reaction mixture.
-
Silica gel (for flash chromatography).
-
Eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Triethylamine (optional, for basic products).
-
Chromatography column.
-
Sand.
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Collection tubes or flasks.
-
Thin-layer chromatography (TLC) plate and chamber.
Procedure:
-
Develop a Solvent System: Using TLC, find a solvent system (eluent) in which your desired product has an Rf value of approximately 0.3, and there is good separation from the 3-(trifluoromethyl)aniline spot.[5] If the aniline is streaking, add 0.1-1% triethylamine to the eluent.[9]
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.[3]
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample to the top of the silica gel using a pipette.[5]
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Monitor the elution of your product by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Visualization
Decision-Making Workflow for Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 3. orgsyn.org [orgsyn.org]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. scribd.com [scribd.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. biotage.com [biotage.com]
- 10. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 11. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Characterization of byproducts in N-Allyl-3-(trifluoromethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allyl-3-(trifluoromethyl)aniline.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the characterization and minimization of byproducts.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I identify and minimize it?
A1: The most common higher molecular weight byproduct in the N-allylation of 3-(trifluoromethyl)aniline is the diallylated product, N,N-diallyl-3-(trifluoromethyl)aniline .
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The diallylated byproduct will have a longer retention time than the desired mono-allylated product. The mass spectrum will show a molecular ion peak corresponding to its higher molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the diallylated product will lack the N-H proton signal that is present in the mono-allylated product. You will also observe a change in the integration of the allylic proton signals relative to the aromatic protons. The ¹³C NMR spectrum will also show a different chemical shift for the carbon atom attached to the nitrogen.
Minimization Strategies:
-
Molar Ratio of Reactants: The formation of the diallylated byproduct is highly dependent on the molar ratio of 3-(trifluoromethyl)aniline to the allylating agent (e.g., allyl bromide). Using an excess of the aniline starting material can significantly suppress the formation of the diallylated product. A molar ratio of 2:1 or higher (aniline:allyl halide) is often recommended.
-
Reaction Temperature: Higher reaction temperatures can promote diallylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS can help determine the optimal temperature.
-
Controlled Addition of Allylating Agent: Adding the allylating agent slowly and in a controlled manner (e.g., dropwise addition) can help maintain a low concentration of the allylating agent in the reaction mixture, thus favoring mono-allylation.
-
Catalyst Selection: For syntheses involving the condensation of an aryl halide with allylamine, the choice of catalyst is critical. A patented process suggests that a nickel(II) catalyst provides high selectivity for the mono-allylated product.[1][2]
Q2: I am observing multiple spots on my TLC plate that are close to the product spot. What could these be?
A2: Besides the diallylated byproduct, other impurities can arise from the starting materials or side reactions.
-
Unreacted 3-(trifluoromethyl)aniline: This will typically have a different polarity and thus a different Rf value on the TLC plate.
-
Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of C-alkylation on the aromatic ring, although N-alkylation is generally favored for anilines.
-
Impurities from Starting Materials: Ensure the purity of your 3-(trifluoromethyl)aniline and allylating agent, as impurities in the starting materials will be carried through the reaction.
Troubleshooting:
-
Purification: Careful column chromatography is usually effective in separating the desired product from these byproducts. A range of solvent systems (e.g., hexane/ethyl acetate gradients) should be tested to achieve optimal separation.
-
Characterization of Byproducts: If a significant byproduct is consistently observed, it is recommended to isolate it and characterize it by NMR and MS to understand its structure and origin.
Q3: My reaction yield is low, even with minimal byproduct formation. What are the potential causes?
A3: Low yields can be attributed to several factors:
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Inefficient Deprotonation: In the N-alkylation with an allyl halide, a base (e.g., potassium carbonate, triethylamine) is used to deprotonate the aniline. If the base is not strong enough, is not present in sufficient quantity, or is of poor quality (e.g., hydrated), the reaction will be slow and incomplete.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using TLC or GC to determine the optimal reaction time. As mentioned, the temperature should be high enough for the reaction to proceed but not so high as to promote byproduct formation.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used for N-alkylation reactions.
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Work-up and Purification Losses: Material can be lost during the work-up (e.g., extractions) and purification (e.g., column chromatography) steps. Ensure efficient extraction and careful handling during purification.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the selectivity of the N-allylation of 3-(trifluoromethyl)aniline.
| Parameter | Condition | Expected Impact on N,N-diallylation | Rationale |
| Molar Ratio (Aniline:Allyl Halide) | > 1 (e.g., 2:1 or higher) | Decrease | A higher concentration of the aniline nucleophile statistically favors mono-allylation. |
| ≤ 1 | Increase | An excess of the allylating agent increases the probability of the mono-allylated product reacting again. | |
| Reaction Temperature | Lower (e.g., room temp. to 50°C) | Decrease | Generally, higher temperatures provide more energy for the less favorable second alkylation to occur. |
| Higher (e.g., > 80°C) | Increase | Increased kinetic energy can overcome the activation barrier for diallylation more readily. | |
| Rate of Addition of Allylating Agent | Slow / Dropwise | Decrease | Maintains a low instantaneous concentration of the allylating agent, favoring the initial N-alkylation. |
| Rapid / All at once | Increase | A high initial concentration of the allylating agent can lead to rapid formation of both mono- and di-substituted products. | |
| Catalyst (for Aryl Halide + Allylamine) | Nickel(II) catalyst | Decrease | Certain transition metal catalysts are designed to provide high selectivity for mono-alkylation.[1][2] |
Experimental Protocols
Synthesis of this compound via N-Alkylation
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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3-(trifluoromethyl)aniline
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Allyl bromide
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Potassium carbonate (anhydrous)
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Acetonitrile (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
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Slowly add allyl bromide (0.8 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (or a lower optimized temperature) and monitor the progress of the reaction by TLC or GC-MS.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from unreacted starting material and the N,N-diallyl byproduct.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
Expected Results:
-
3-(trifluoromethyl)aniline (Starting Material): Will have the shortest retention time.
-
This compound (Product): Will have an intermediate retention time.
-
N,N-diallyl-3-(trifluoromethyl)aniline (Byproduct): Will have the longest retention time.
The relative peak areas in the chromatogram can be used to estimate the conversion of the starting material and the selectivity for the desired product.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of the N,N-diallyl byproduct.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Strategies to minimize impurities in N-Allyl-3-(trifluoromethyl)aniline production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-Allyl-3-(trifluoromethyl)aniline. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
| Issue ID | Problem | Probable Cause(s) | Recommended Solution(s) |
| N-A-001 | Low to No Product Formation | 1. Ineffective Base: The base (e.g., K₂CO₃) is not strong enough or is of poor quality (e.g., hydrated).2. Low Reaction Temperature: The temperature is insufficient to drive the reaction forward at an adequate rate.3. Poor Quality Reagents: 3-(Trifluoromethyl)aniline or allyl bromide may be degraded or contain inhibitors.4. Catalyst Inactivity (if applicable): For nickel-catalyzed routes, the catalyst may be poisoned or not properly activated. | 1. Use a stronger base (e.g., NaH, KHMDS) or ensure your current base is anhydrous and finely powdered. Consider using a phase-transfer catalyst if using a carbonate base.2. Gradually increase the reaction temperature in 10°C increments. A typical range for this reaction is 60-80°C.3. Purify starting materials before use. Aniline can be distilled, and allyl bromide should be checked for decomposition.4. For nickel-catalyzed reactions, ensure an inert atmosphere and use freshly prepared or properly stored catalyst. |
| N-A-002 | High Levels of N,N-diallyl-3-(trifluoromethyl)aniline Impurity | 1. Excess Allyl Bromide: Using a high molar excess of the alkylating agent.2. High Reaction Temperature/Long Reaction Time: Forcing conditions can lead to over-alkylation.3. High Basicity: A very strong base can deprotonate the mono-allylated product, making it more nucleophilic and prone to a second alkylation. | 1. Use a molar ratio of 3-(trifluoromethyl)aniline to allyl bromide of 1:1 to 1:1.2.2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Avoid prolonged heating.3. Use a milder base such as potassium carbonate or sodium bicarbonate. |
| N-A-003 | Presence of Unreacted 3-(Trifluoromethyl)aniline | 1. Insufficient Allyl Bromide: Molar ratio of allyl bromide to aniline is too low.2. Short Reaction Time: The reaction was not allowed to proceed to completion.3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | 1. Ensure a slight molar excess (1.1-1.2 equivalents) of allyl bromide is used.2. Extend the reaction time, monitoring progress by TLC or GC-MS.3. Increase the reaction temperature. |
| N-A-004 | Dark Brown or Tarry Reaction Mixture | 1. Oxidation of Aniline: Anilines are susceptible to air oxidation, especially at elevated temperatures, which can form colored polymeric impurities.[1]2. Decomposition of Reagents: High temperatures can lead to the decomposition of allyl bromide or the aniline starting material. | 1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).2. Degas the solvent before use.3. Avoid excessive heating. If a higher temperature is needed, ensure an inert atmosphere is maintained. |
| N-A-005 | Formation of Allyl Alcohol or Diallyl Ether | 1. Presence of Water: The base can promote the hydrolysis of allyl bromide to allyl alcohol, which can then be converted to diallyl ether. | 1. Use anhydrous solvents and reagents. Dry the solvent and ensure the base is anhydrous before use.2. Perform the reaction under an inert, dry atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity in the synthesis of this compound?
A1: The most common and critical impurity is the over-alkylated product, N,N-diallyl-3-(trifluoromethyl)aniline . Its formation is primarily driven by the use of excess allyl bromide and forcing reaction conditions. The mono-allylated product can be deprotonated by the base, making it nucleophilic and susceptible to a second allylation. Careful control of stoichiometry is crucial for minimizing this impurity.
Q2: Which base is optimal for the selective mono-allylation of 3-(trifluoromethyl)aniline?
A2: A moderately weak inorganic base like potassium carbonate (K₂CO₃) is commonly used and is often sufficient to promote the reaction while minimizing the formation of the N,N-diallylated byproduct.[2] For less reactive systems, a stronger base might be necessary, but this increases the risk of over-alkylation. The choice of base should be balanced with the need for selectivity.
Q3: What is the recommended solvent for this reaction?
A3: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically recommended.[2] These solvents effectively dissolve the aniline and the base, facilitating the reaction. It is critical to use anhydrous solvents to prevent the hydrolysis of allyl bromide.
Q4: How can I monitor the progress of the reaction to avoid over-alkylation?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside your starting material (3-(trifluoromethyl)aniline). The product, this compound, will have a higher Rf value. The reaction should be stopped once the starting material spot has disappeared or is very faint. For more precise monitoring, gas chromatography-mass spectrometry (GC-MS) can be used to quantify the relative amounts of starting material, product, and the N,N-diallyl impurity.
Q5: My final product is discolored. How can I purify it?
A5: Discoloration is often due to oxidized aniline impurities. The primary method of purification is flash column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the desired product from unreacted starting materials, the N,N-diallyl impurity, and colored polymeric byproducts. Distillation under reduced pressure can also be an option if the product is thermally stable.
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the yield and selectivity of N-alkylation of anilines. While data for the specific synthesis of this compound is limited in comparative studies, these trends from related reactions are highly informative.
| Parameter | Condition A | Yield/Selectivity A | Condition B | Yield/Selectivity B | Reference/Comment |
| Base | K₂CO₃ | Moderate to high yield, good mono-selectivity | KOtBu | High yield, lower mono-selectivity | Stronger bases increase reactivity but can lead to more diallylation. |
| Solvent | Toluene | Good yields | DMF | Potentially higher yields | Polar aprotic solvents like DMF can accelerate the reaction but must be anhydrous. |
| Temperature | 80°C | Good conversion rate | 120°C | Faster reaction, increased risk of side products | Higher temperatures can lead to decomposition and over-alkylation. Optimization is key.[3] |
| Aniline:Allyl Bromide Ratio | 1:1.1 | High mono-selectivity | 1:2 | High conversion, significant diallylation | A slight excess of allyl bromide is optimal. A large excess drives the formation of the dialkylated product. |
| Catalyst (Alternative Route) | NiBr₂/ligand | Yields up to 88% | No catalyst (direct alkylation) | Variable, often requires harsher conditions | A nickel-catalyzed route using metabromotrifluoromethylbenzene and allylamine offers high selectivity.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Substitution
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)aniline
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile, followed by finely powdered anhydrous potassium carbonate (2.0 eq).
-
Initiation of Reaction: Stir the suspension at room temperature for 10 minutes. Add allyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-70°C. Monitor the progress of the reaction by TLC (e.g., 10% ethyl acetate in hexanes) every hour. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (disappearance of the starting aniline), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualizations
Caption: Main reaction pathway and the formation of the N,N-diallylated impurity.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 61219-93-0 | Benchchem [benchchem.com]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2011353A1 - Process for preparaing this compound - Google Patents [patents.google.com]
Catalyst deactivation in the synthesis of N-Allyl-3-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Allyl-3-(trifluoromethyl)aniline, with a particular focus on catalyst deactivation.
Troubleshooting Guide: Catalyst Deactivation and Low Yield
This guide addresses the common issue of catalyst deactivation, which often manifests as low or stalled reaction yields. The primary catalytic method discussed is the nickel-catalyzed cross-coupling of meta-bromo-trifluoromethyl benzene with allylamine, a process that offers high selectivity for the desired monoallylated product.[1][2]
Problem: The reaction is sluggish or has stalled, resulting in a low yield of this compound.
Below is a systematic approach to diagnosing and resolving this issue.
Step 1: Initial Diagnosis and Quick Checks
Before investigating complex catalyst deactivation mechanisms, ensure that basic experimental parameters are correct.
| Parameter | Recommended Check | Potential Impact on Reaction |
| Reagent Quality | Verify the purity of starting materials (meta-bromo-trifluoromethyl benzene and allylamine) and solvents. | Impurities, particularly water or other nucleophiles, can consume the catalyst or reagents. |
| Inert Atmosphere | Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen). | Oxygen can lead to the oxidation and deactivation of the catalyst, particularly phosphine ligands. |
| Reaction Temperature | Confirm the reaction temperature is within the optimal range (typically 100-200°C for this synthesis).[2] | Sub-optimal temperatures can lead to slow reaction rates, while excessively high temperatures can accelerate catalyst decomposition. |
| Stirring | Ensure efficient stirring of the reaction mixture. | In heterogeneous reactions, poor stirring can lead to localized concentration gradients and inefficient catalysis. |
Step 2: Investigate Catalyst Deactivation
If the initial checks do not resolve the issue, catalyst deactivation is the likely culprit. The following sections detail potential causes and solutions.
Potential Cause 1: Catalyst Poisoning
Catalyst poisons are substances that bind to the active sites of the catalyst, rendering them inactive.[1]
-
Symptoms: A sharp drop in catalytic activity, often from the beginning of the reaction.
-
Common Poisons in this Synthesis:
-
Halides: Excess bromide from the starting material (meta-bromo-trifluoromethyl benzene) can act as a poison.
-
Sulfur Compounds: Trace sulfur impurities in reagents or solvents.
-
Water: Can lead to the formation of inactive metal hydroxides.
-
Other Nitrogen-Containing Compounds: Impurities in the allylamine or solvent (e.g., nitriles, nitro compounds) can compete for coordination to the metal center.[1]
-
-
Solutions:
-
Use high-purity reagents and solvents.
-
Purify starting materials if necessary (e.g., distillation of allylamine).
-
Ensure all glassware is thoroughly dried before use.
-
Potential Cause 2: Ligand Degradation
Phosphine ligands, commonly used in nickel- and palladium-catalyzed cross-coupling reactions, are susceptible to oxidation and other degradation pathways.
-
Symptoms: Gradual decrease in catalytic activity over time.
-
Mechanism:
-
Oxidation: Phosphine ligands can be oxidized to phosphine oxides, which are generally poor ligands for the active catalyst. This is often caused by trace oxygen in the reaction system.
-
P-C Bond Cleavage: At elevated temperatures, cleavage of the phosphorus-carbon bond in the ligand can occur, leading to catalyst decomposition.
-
-
Solutions:
-
Use fresh, high-quality phosphine ligands.
-
Maintain a strictly inert atmosphere throughout the reaction.
-
Consider using more robust, sterically hindered biarylphosphine ligands (e.g., Buchwald-type ligands), which are designed to resist degradation.[2]
-
Potential Cause 3: Formation of Inactive Catalyst Species
Changes in the catalyst's oxidation state or coordination sphere can lead to the formation of species that are not catalytically active in the desired cycle.
-
Symptoms: Reaction may start but then stall completely.
-
Mechanisms:
-
Metal Agglomeration: The active metal nanoparticles can aggregate into larger, less active particles.
-
Formation of Off-Cycle Complexes: The catalyst can be sequestered into stable, off-cycle complexes that do not participate in the main catalytic loop.
-
-
Solutions:
-
Optimize catalyst and ligand loading; sometimes, a higher ligand-to-metal ratio can stabilize the active species.
-
Ensure the chosen solvent can stabilize the active catalytic species.
-
Step 3: Catalyst Regeneration
In some cases, a deactivated catalyst can be regenerated. The following is a general procedure for regenerating a supported nickel or palladium catalyst that has been deactivated by organic residues.
Experimental Protocol: General Catalyst Regeneration
-
Solvent Wash: After the reaction, filter the catalyst from the reaction mixture. Wash the catalyst multiple times with a solvent that can dissolve the organic residues (e.g., toluene, followed by methanol).[3]
-
Aqueous Wash: Wash the catalyst with deionized water to remove any water-soluble impurities.
-
Acid/Base Treatment (for Raney Nickel): For Raney Nickel catalysts, a common regeneration procedure involves washing with a dilute aqueous solution of a non-oxidizing acid (e.g., acetic acid) followed by a dilute alkaline solution (e.g., sodium hydroxide). This can help remove strongly adsorbed species.[3]
-
Drying: Thoroughly dry the catalyst under vacuum before reuse.
Note: The effectiveness of regeneration depends on the deactivation mechanism. Poisoning by strongly coordinating species like sulfur may be irreversible.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, even with a fresh catalyst. What should I investigate first?
A1: Beyond catalyst deactivation, consider the reaction stoichiometry and the choice of base. Ensure that the molar ratio of allylamine to meta-bromo-trifluoromethyl benzene is appropriate (typically between 1 and 10).[2] The base plays a crucial role in the catalytic cycle; if it is too weak, the reaction may not proceed efficiently. If it is too strong, it may lead to side reactions or degradation of the starting materials or product.
Q2: I observe the formation of a significant amount of di-allylated product. How can I improve the selectivity for the mono-allylated product?
A2: The formation of the di-allylated product is a common side reaction. To improve selectivity for the desired this compound:
-
Adjust Stoichiometry: Use a larger excess of allylamine relative to the meta-bromo-trifluoromethyl benzene.
-
Catalyst and Ligand Choice: The patent for this synthesis highlights that a nickel(II) catalyst provides high selectivity for the monoallylated product.[2] The choice of ligand can also influence selectivity.
-
Reaction Time: Shorter reaction times may favor the formation of the mono-allylated product. Monitor the reaction progress by TLC or GC to determine the optimal time to stop the reaction.
Q3: Can I use a palladium catalyst instead of a nickel catalyst for this synthesis?
A3: Yes, palladium catalysts are widely used for N-allylation reactions. However, the optimal reaction conditions (ligand, base, solvent, temperature) will likely differ from those used with a nickel catalyst. Palladium catalysts can be more sensitive to certain poisons, but they may also offer higher turnover numbers in some cases. A comparative study of different catalysts would be necessary to determine the best option for your specific setup. For anilines with electron-withdrawing groups like the trifluoromethyl group, lower chemical yields have been reported in some palladium-catalyzed allylations.[4]
Q4: What is the impact of the trifluoromethyl group on the reaction?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:
-
Reduced Nucleophilicity of the Amine: In syntheses starting from 3-(trifluoromethyl)aniline, the electron-withdrawing group decreases the nucleophilicity of the aniline nitrogen, making the reaction more challenging than with electron-rich anilines.
-
Potential for Catalyst Interactions: While not extensively documented for this specific reaction, highly fluorinated compounds can sometimes interact with and alter the electronic properties of the catalyst, potentially influencing its activity and stability.
Quantitative Data on Catalyst Performance (Representative Data)
The following tables provide representative data on how various parameters can influence catalyst performance in N-allylation reactions of anilines. While not specific to this compound, these trends are generally applicable.
Table 1: Effect of Catalyst Loading on Yield and Turnover Number (TON)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 2.0 | 12 | 95 | 47.5 |
| 1.0 | 12 | 92 | 92 |
| 0.5 | 12 | 85 | 170 |
| 0.1 | 24 | 70 | 700 |
Turnover Number (TON) = moles of product / moles of catalyst
Table 2: Influence of Reaction Temperature on Yield and Catalyst Stability
| Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst State after Reaction |
| 80 | 24 | 65 | Active |
| 120 | 12 | 95 | Slightly discolored |
| 160 | 8 | 90 | Significant darkening, some precipitation |
| 200 | 6 | 75 | Black precipitate, catalyst decomposed |
Experimental Protocols
Experimental Protocol: Nickel-Catalyzed Synthesis of this compound
This protocol is adapted from the process described in the patent literature.[1][2]
-
Catalyst Preparation (Example): To a suspension of anhydrous NiBr₂ (3.57 mmol) in 70 cm³ of ethanol at 40°C, add a solution of bipyridine (7.14 mmol) in 10 cm³ of ethanol. A green color will appear immediately. Bring the mixture to reflux for 15 hours. Filter the hot solution to obtain the catalyst.
-
Reaction Setup: In a sealed tube or autoclave, introduce the nickel catalyst (molar ratio of catalyst to meta-bromo-trifluoromethyl benzene between 0.005 and 0.15).
-
Addition of Reagents: Add meta-bromo-trifluoromethyl benzene and allylamine (molar ratio of allylamine to meta-bromo-trifluoromethyl benzene between 1 and 10).
-
Reaction Conditions: Seal the tube and place it in a heated and agitated sheath. Heat the reaction to a temperature between 100°C and 200°C. The reaction is typically run for several hours (e.g., 15 hours).
-
Workup: After the reaction is complete, cool the tube and unseal it. Add 15 ml of 1N sodium hydroxide to the contents. Extract the aqueous layer with ether (3 x 10 ml). Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
Caption: Common pathways for catalyst deactivation in C-N cross-coupling reactions.
References
Enhancing the stability of N-Allyl-3-(trifluoromethyl)aniline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of N-Allyl-3-(trifluoromethyl)aniline during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: this compound, like many substituted anilines and allyl compounds, is susceptible to degradation from exposure to:
-
Oxygen: Aromatic amines can undergo oxidative degradation, which may lead to the formation of colored impurities and loss of potency.[1][2] The allylic group is also prone to oxidation.
-
Light: Photodegradation can occur, leading to the formation of various degradation products.[3] It is a common practice to protect light-sensitive compounds by storing them in amber-colored containers.
-
Elevated Temperatures: Heat can accelerate the rate of chemical degradation, leading to a shorter shelf-life.
-
Humidity: Moisture can facilitate hydrolytic degradation, although this is generally less of a concern for anilines compared to esters or amides, it can still play a role in overall stability.
Q2: What are the visual indicators of this compound degradation?
A2: A common sign of degradation for many aniline derivatives is a change in color. Pure this compound is typically a colorless to light yellow liquid. A darkening of the liquid, progressing to brown or dark brown, often indicates the formation of colored degradation products, likely due to oxidation.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: In a cool environment, typically between 2-8°C.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light: In a light-resistant container, such as an amber glass vial or bottle.
-
Container: A tightly sealed container to prevent exposure to air and moisture.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of the compound (darkening) | Oxidation due to air exposure. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Use sealed containers with minimal headspace. 3. Consider adding a suitable antioxidant. |
| Presence of unknown peaks in HPLC analysis | Degradation of the compound. | 1. Perform forced degradation studies to identify potential degradation products. 2. Develop and validate a stability-indicating HPLC method. 3. Review storage conditions and handling procedures to minimize exposure to light, heat, and oxygen. |
| Inconsistent experimental results | Inconsistent purity of the starting material due to degradation. | 1. Re-analyze the purity of the this compound before each use. 2. If degradation is observed, purify the compound before use. 3. Implement stricter storage and handling protocols. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from any potential degradation products.[4][5][6][7][8]
Objective: To develop an HPLC method capable of separating this compound from its degradation products formed under stress conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Initial Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for mass spectrometry compatibility). A typical starting gradient could be 30-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
-
-
Forced Degradation Studies:
-
Subject this compound to stress conditions to generate degradation products. This is essential to ensure the analytical method can separate these impurities.[5][9]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with a 3% hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid or liquid compound to 80°C for 48 hours.
-
Photodegradation: Expose the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Method Validation:
Protocol 2: Accelerated Stability Study
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to exaggerated storage conditions.[3][14]
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Materials:
-
This compound
-
Light-resistant, sealed containers (e.g., amber glass vials with inert caps)
-
Stability chambers set to specified temperature and humidity conditions
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation:
-
Place a known quantity of this compound into multiple vials.
-
If testing with a stabilizer, prepare a separate set of samples containing the stabilizer at a predetermined concentration.
-
Seal the vials under an inert atmosphere.
-
-
Storage Conditions:
-
Place the samples in stability chambers at the following ICH recommended accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Store a control set of samples at the recommended long-term storage condition (e.g., 5°C ± 3°C).
-
-
Time Points:
-
Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
At each time point, visually inspect the samples for any changes in appearance.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
-
Data Evaluation:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and quantify the major degradation products.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of anilines and allyl compounds, the following pathways are plausible:
-
Oxidation: The primary amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides and other colored polymeric products.[2] The allylic C-H bonds are also prone to oxidation.
-
Dealkylation: Cleavage of the N-allyl bond could occur, leading to the formation of 3-(trifluoromethyl)aniline.[15]
-
Polymerization: The allyl group can potentially undergo polymerization reactions, especially under conditions of heat or in the presence of radical initiators.
Potential Stabilizers
The use of antioxidants can help to mitigate oxidative degradation. The selection of an appropriate stabilizer requires compatibility and efficacy studies. Potential candidates include:
-
Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and tocopherols (Vitamin E) are commonly used to stabilize organic compounds against oxidation.[16][17][18]
-
Synergistic Antioxidant Mixtures: In some cases, combinations of antioxidants can provide enhanced protection.[15][19][20]
Note: The compatibility and effectiveness of any stabilizer with this compound must be experimentally verified.
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for addressing instability of this compound.
Experimental Workflow for Stability-Indicating Method Development
Caption: Workflow for the development of a stability-indicating HPLC method.
Potential Degradation Pathways of this compound
Caption: Plausible degradation pathways for this compound.
References
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. lnct.ac.in [lnct.ac.in]
- 4. ijpsr.com [ijpsr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eagleanalytical.com [eagleanalytical.com]
- 11. ijpsm.com [ijpsm.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Palladium and Nickel Catalysts for N-Allylation
For Researchers, Scientists, and Drug Development Professionals
The N-allylation of amines is a fundamental transformation in organic synthesis, providing access to valuable allylic amine motifs prevalent in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of an allyl group can significantly impact a molecule's biological activity and synthetic utility. Transition metal catalysis has emerged as a powerful tool for effecting this transformation, with palladium and nickel complexes being the most prominent catalysts. This guide provides an objective comparison of palladium and nickel catalysts for N-allylation, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
General Overview and Mechanistic Considerations
Palladium catalysts are the well-established workhorses for N-allylation, typically operating through the well-understood Tsuji-Trost reaction mechanism . This pathway involves the oxidative addition of a Pd(0) species to an allylic electrophile to form a π-allyl-Pd(II) intermediate. Subsequent nucleophilic attack by an amine on the π-allyl ligand, either through an "outer-sphere" or "inner-sphere" pathway, furnishes the N-allylated product and regenerates the Pd(0) catalyst. The choice of ligands on the palladium center is crucial for modulating reactivity, selectivity, and catalyst stability.
Nickel catalysts, while historically less explored for this specific transformation compared to palladium, have gained significant traction as a more earth-abundant and cost-effective alternative. Nickel-catalyzed N-allylation often proceeds through different mechanistic manifolds. While π-allyl-Ni(II) intermediates can be involved, nickel's diverse redox chemistry also allows for pathways involving Ni(I)/Ni(III) catalytic cycles, particularly in multicomponent coupling reactions. These alternative mechanisms can offer complementary reactivity and selectivity to palladium systems.
Quantitative Performance Comparison
Direct, side-by-side comparisons of palladium and nickel catalysts for the N-allylation of the same substrate under identical conditions are scarce in the literature. The following tables collate representative data from different studies to provide a comparative overview of their performance. It is crucial to consider the specific reaction conditions, as they significantly influence the outcome.
Table 1: N-Allylation of Anilines with Allylic Alcohols
| Entry | Catalyst System | Amine | Allylic Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ / PPh₃ | Aniline | Allyl alcohol | Ti(OiPr)₄ | Dioxane | 80 | 12 | 85 | [1] |
| 2 | NiBr₂ / L1* | Aniline | Benzyl alcohol | - | - | 110 | 24 | 96 | [2] |
| 3 | Ni(COD)₂ / KOH | Aniline | Benzyl alcohol | KOH | Toluene | 110 | 24 | 91 | [3] |
* L1 = 1,10-phenanthroline ** While benzyl alcohol is not an allyl alcohol, this data is included to showcase nickel's efficiency in related N-alkylation reactions.
Table 2: N-Allylation of Secondary Amines with Allylic Carbonates
| Entry | Catalyst System | Amine | Allylic Carbonate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | [Pd(allyl)Cl]₂ / L1* | Morpholine | Allyl methyl carbonate | K₂CO₃ | THF | 60 | 1 | 95 | [4] |
| 2 | Ni(COD)₂ / dppf | Indole | Allyl alcohol** | - | DMSO | 100 | 2 | 85 |
* L1 = (R,R)-DACH-phenyl Trost ligand ** Allyl alcohol used instead of an allylic carbonate.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed N-Allylation of an Amine with an Allylic Carbonate:
To a stirred solution of the amine (1.0 mmol) and the allylic carbonate (1.2 mmol) in THF (5 mL) is added the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol%) and the ligand (e.g., dppf, 1-4 mol%). A base such as K₂CO₃ (1.5 mmol) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Protocol for Nickel-Catalyzed Multicomponent N-Allylation:
In a glovebox, a Schlenk tube is charged with Ni(COD)₂ (10 mol%), a phosphine ligand (e.g., PCy₃, 20 mol%), and a Lewis acid (e.g., Ti(OiPr)₄, 1.0 equiv). The tube is sealed, removed from the glovebox, and placed under an argon atmosphere. The solvent (e.g., toluene, 1.0 M) is added, followed by the aldehyde (1.0 equiv), the amide (1.2 equiv), and the alkene (2.0 equiv). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the allylic amine product.[3]
Mechanistic Pathways and Visualizations
The catalytic cycles for palladium- and nickel-catalyzed N-allylation are distinct, leading to potentially different outcomes in terms of regioselectivity and stereoselectivity.
The palladium-catalyzed cycle begins with the coordination and oxidative addition of the allylic substrate to a Pd(0) complex, forming a cationic π-allyl-Pd(II) intermediate. The amine then attacks the allyl moiety, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.
A potential pathway for nickel-catalyzed multicomponent N-allylation involves the oxidative cyclization of an alkene and an in situ generated imine with a Ni(0) complex to form an aza-nickelacycle. Protonolysis of this intermediate, followed by β-hydride elimination, releases the allylic amine product and regenerates the active nickel catalyst.[3]
Conclusion
Both palladium and nickel catalysts are effective for N-allylation reactions, each with its own set of advantages and mechanistic nuances. Palladium catalysis is well-established and predictable, benefiting from a vast body of literature and a wide range of available ligands to fine-tune reactivity. Nickel catalysis offers a more sustainable and economical alternative, with the potential for novel reactivity through its diverse redox states. The choice between palladium and nickel will ultimately depend on the specific substrate scope, desired selectivity, cost considerations, and the synthetic strategy employed. This guide provides a foundational understanding to assist researchers in making an informed decision for their N-allylation endeavors.
References
- 1. Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Asymmetric Allylic Alkylation of meso- and dl-1,2-Divinylethylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Reactivity of N-Allyl-(trifluoromethyl)aniline Isomers: A Comparative Guide
A deep dive into the chemical behavior of N-Allyl-3-(trifluoromethyl)aniline and N-Allyl-4-(trifluoromethyl)aniline reveals key differences in their reactivity, primarily governed by the position of the potent electron-withdrawing trifluoromethyl group. This guide provides a comparative analysis of their performance in key organic reactions, supported by available experimental insights, to aid researchers and drug development professionals in selecting the optimal isomer for their synthetic strategies.
The substitution pattern of the trifluoromethyl (-CF3) group on the aniline ring significantly influences the electron density distribution within the molecule, thereby dictating the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic attack. In N-Allyl-4-(trifluoromethyl)aniline, the -CF3 group is in the para position, exerting a strong electron-withdrawing effect through both resonance and induction. This significantly reduces the electron density on the nitrogen atom, rendering it less nucleophilic compared to its meta counterpart, this compound. The meta-isomer's -CF3 group primarily withdraws electron density through an inductive effect, leading to a comparatively less pronounced decrease in the nitrogen's nucleophilicity.
This fundamental difference in electronic properties is expected to translate into differing reactivity in a variety of chemical transformations crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Comparative Reactivity Analysis
While direct head-to-head quantitative comparisons in the scientific literature are scarce, the well-established principles of organic chemistry allow for a predictive analysis of their relative reactivity in several key reaction classes.
Nucleophilicity of the Aniline Nitrogen
The nucleophilicity of the nitrogen atom is critical for reactions such as N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. Due to the stronger deactivating effect of the para-trifluoromethyl group, N-Allyl-4-(trifluoromethyl)aniline is expected to be less reactive as a nucleophile than this compound . This implies that reactions involving the nucleophilic attack of the nitrogen atom would likely proceed at a slower rate or require more forcing conditions for the para-isomer.
Electrophilic Aromatic Substitution
The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself.
-
For This compound , the N-allyl group is an activating, ortho-, para-director. The positions ortho and para to the N-allyl group (C2, C4, and C6) are activated. However, the C2 and C4 positions are meta to the deactivating -CF3 group, while the C6 position is ortho to the -CF3 group. Therefore, electrophilic substitution is likely to be disfavored overall, but any reaction would likely yield a mixture of products with a preference for the less sterically hindered positions.
-
In N-Allyl-4-(trifluoromethyl)aniline , the positions ortho to the activating N-allyl group (C2 and C6) are also meta to the deactivating -CF3 group. This convergence of directing effects would likely lead to a higher regioselectivity for substitution at the C2 and C6 positions compared to the meta-isomer, although the overall reaction rate would be slower due to the stronger deactivation of the ring.
Experimental Data Summary
To date, no studies have been identified that provide a direct quantitative comparison of the reactivity of this compound and N-Allyl-4-(trifluoromethyl)aniline under identical experimental conditions. The following table summarizes the expected qualitative differences in reactivity based on established electronic effects.
| Reaction Type | This compound | N-Allyl-4-(trifluoromethyl)aniline | Rationale |
| N-Alkylation / N-Acylation | More Reactive | Less Reactive | The nitrogen in the 3-isomer is more nucleophilic due to the weaker electron-withdrawing effect of the meta-CF3 group compared to the para-CF3 group. |
| Palladium-Catalyzed C-N Coupling | Higher Reactivity (as amine component) | Lower Reactivity (as amine component) | Similar to N-alkylation, the higher nucleophilicity of the 3-isomer would favor the oxidative addition and reductive elimination steps in the catalytic cycle. |
| Electrophilic Aromatic Substitution | Slower than aniline, complex regioselectivity | Much slower than aniline, higher regioselectivity (ortho to N-allyl) | The para-CF3 group strongly deactivates the entire ring, making substitution difficult. The meta-CF3 group has a less pronounced deactivating effect. |
| Intramolecular Cyclization (e.g., Heck Reaction) | Potentially Faster | Potentially Slower | The electronic nature of the aromatic ring can influence the rate of intramolecular cyclization. A more electron-rich (or less electron-deficient) ring in the 3-isomer might facilitate the reaction. |
Experimental Protocols
As no direct comparative experimental data is available, a generalized protocol for a common reaction, such as a Palladium-Catalyzed Heck Cyclization, is provided below. Researchers can adapt this protocol to perform a comparative study of the two isomers.
General Protocol for Intramolecular Heck Cyclization
Materials:
-
This compound or N-Allyl-4-(trifluoromethyl)aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Base (e.g., triethylamine (Et3N) or potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the N-allyl-(trifluoromethyl)aniline substrate (1.0 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).
-
Add the anhydrous solvent, followed by the base (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For a comparative study, it is crucial to run the reactions for both isomers in parallel under identical conditions (concentration, temperature, reaction time, and catalyst loading) and quantify the product yields for a direct comparison of their reactivity.
Logical Workflow for Reactivity Comparison
Figure 1. A logical workflow for the experimental comparison of the reactivity of this compound and N-Allyl-4-(trifluoromethyl)aniline.
Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical step in chemical synthesis and pharmaceutical development. This guide provides a detailed comparison of spectroscopic techniques for differentiating the ortho-, meta-, and para-isomers of trifluoromethylaniline, supported by experimental data and detailed protocols.
The positional isomerism of the trifluoromethyl group on the aniline ring significantly influences the physicochemical properties of the molecule, impacting its reactivity, biological activity, and spectroscopic signature. This guide explores the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) techniques to unambiguously distinguish between 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the trifluoromethylaniline isomers. These values provide a clear basis for differentiation.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Isomer | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-(Trifluoromethyl)aniline | H-3 | 7.4-7.5 | d | ~7.8 |
| H-4 | 7.2-7.3 | t | ~7.6 | |
| H-5 | 6.8-6.9 | t | ~7.5 | |
| H-6 | 6.7-6.8 | d | ~8.0 | |
| -NH₂ | ~4.0 | br s | - | |
| 3-(Trifluoromethyl)aniline | H-2 | 6.9-7.0 | s | - |
| H-4 | 6.8-6.9 | d | ~7.6 | |
| H-5 | 7.2-7.3 | t | ~7.8 | |
| H-6 | 6.9-7.0 | d | ~8.0 | |
| -NH₂ | ~3.8 | br s | - | |
| 4-(Trifluoromethyl)aniline | H-2, H-6 | 7.4-7.5 | d | ~8.5 |
| H-3, H-5 | 6.6-6.7 | d | ~8.5 | |
| -NH₂ | ~3.9 | br s | - |
Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard in a deuterated solvent like CDCl₃. Coupling constants are reported in Hertz (Hz). The broad singlet for the -NH₂ protons can vary in chemical shift and may exchange with D₂O.
Table 2: ¹³C NMR Chemical Shifts (δ)
| Isomer | C-1 (-NH₂) | C-2/C-4/C-6 | C-3/C-5 | -CF₃ |
| 2-(Trifluoromethyl)aniline | ~145 | ~115, ~127, ~133 | ~118, ~122 | ~124 (q) |
| 3-(Trifluoromethyl)aniline | ~147 | ~112, ~115, ~129 | ~119, ~131 (q) | ~125 (q) |
| 4-(Trifluoromethyl)aniline | ~150 | ~127 (q), ~114 | ~122 (q) | ~126 (q) |
Note: The carbon attached to the -CF₃ group appears as a quartet (q) due to coupling with the three fluorine atoms.
Table 3: ¹⁹F NMR Chemical Shifts (δ)
| Isomer | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)aniline | ~ -62 |
| 3-(Trifluoromethyl)aniline | ~ -63 |
| 4-(Trifluoromethyl)aniline | ~ -61 |
Note: ¹⁹F NMR chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).
Table 4: Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| N-H Stretch (IR) | ~3400-3500 (two bands) | ~3400-3500 (two bands) | ~3400-3500 (two bands) |
| C-H Aromatic Stretch (IR) | ~3050-3150 | ~3050-3150 | ~3050-3150 |
| C=C Aromatic Stretch (IR) | ~1620, ~1580 | ~1620, ~1590 | ~1620, ~1520 |
| C-F Stretch (IR) | ~1320 (strong) | ~1330 (strong) | ~1330 (strong) |
| C-H Out-of-plane bend (IR) | ~750 (strong) | ~790, ~690 (strong) | ~830 (strong) |
| Ring Breathing (Raman) | ~1000-1050 | ~1000-1050 | ~1000-1050 |
| CF₃ Symmetric Stretch (Raman) | ~750 | ~740 | ~730 |
Note: The positions of the C-H out-of-plane bending bands in the IR spectrum are particularly diagnostic of the substitution pattern on the benzene ring.
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis of trifluoromethylaniline isomers.
Caption: A generalized workflow for the spectroscopic analysis and differentiation of trifluoromethylaniline isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
Accurately weigh 5-10 mg of the trifluoromethylaniline isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
b. ¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
c. ¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Reference the CDCl₃ solvent peak to 77.16 ppm.
d. ¹⁹F NMR Data Acquisition:
-
Spectrometer: 376 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -70 ppm).
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a Fourier transform and reference the spectrum to an external standard (e.g., CFCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
a. Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of the neat liquid trifluoromethylaniline isomer directly onto the ATR crystal.
-
For transmission FTIR, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
b. Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a DTGS or MCT detector.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan of the empty ATR crystal or salt plates. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
Raman Spectroscopy
a. Sample Preparation:
-
Place the liquid trifluoromethylaniline isomer in a glass vial or a capillary tube.
b. Data Acquisition:
-
Spectrometer: Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Acquisition Parameters:
-
Laser Power: 50-200 mW (adjust to avoid sample fluorescence or degradation).
-
Integration Time: 10-30 seconds.
-
Number of Accumulations: 5-10.
-
Spectral Range: 200-3500 cm⁻¹.
-
-
Processing: Perform a baseline correction to remove any fluorescence background.
Gas Chromatography-Mass Spectrometry (GC-MS)
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the trifluoromethylaniline isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.
b. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
Differentiating Features of Each Technique
Caption: Summary of the primary molecular features probed by each spectroscopic technique for isomer differentiation.
Comparative study of different synthetic routes to N-Allyl-3-(trifluoromethyl)aniline
A comparative analysis of synthetic methodologies is crucial for the efficient production of key chemical intermediates. N-Allyl-3-(trifluoromethyl)aniline is a significant building block in the synthesis of various agrochemicals and pharmaceuticals. This guide provides a comparative study of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several chemical transformations. Below is a summary of the quantitative data for two prominent methods.
| Parameter | Route 1: Nickel-Catalyzed Condensation | Route 2: Nucleophilic Substitution |
| Starting Materials | 3-Bromotrifluoromethylbenzene, Allylamine | 3-(Trifluoromethyl)aniline, Allyl chloride |
| Catalyst/Reagent | Nickel(II) bromide, Bipyridine ligand | Triethylamine |
| Solvent | Ethanol | Toluene |
| Reaction Temperature | 160°C | 110-115°C |
| Reaction Time | 12 hours | ~4 hours |
| Yield | Up to 88% | 57-70% |
Synthetic Route Diagrams
The following diagrams illustrate the chemical transformations for the synthesis of this compound via Nickel-Catalyzed Condensation and Nucleophilic Substitution.
Caption: Nickel-Catalyzed Synthesis of this compound.
Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to N-Allyl-3-(trifluoromethyl)aniline and its Analogs
For researchers, scientists, and drug development professionals, understanding the electronic properties of bioactive molecules is paramount for predicting their reactivity, stability, and potential interactions. This guide provides a comparative analysis of the electronic characteristics of N-Allyl-3-(trifluoromethyl)aniline and its closely related analogs, leveraging data from Density Functional Theory (DFT) studies.
Due to a lack of specific DFT studies on this compound, this guide draws upon published research on structurally similar compounds, primarily (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. These Schiff base derivatives of 3-(trifluoromethyl)aniline offer valuable insights into the electronic influence of the trifluoromethyl group on the aniline moiety. By comparing these with other substituted anilines, we can extrapolate and understand the probable electronic behavior of this compound.
Comparative Analysis of Electronic Properties
The electronic properties of aniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. DFT calculations provide a quantitative framework for understanding these effects. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and the molecular electrostatic potential (MEP) are crucial indicators of a molecule's reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[1] The MEP provides a visual representation of the charge distribution on the molecule, indicating regions susceptible to electrophilic or nucleophilic attack.
Table 1: Comparison of Calculated Electronic Properties of 3-(Trifluoromethyl)aniline Derivatives and Other Substituted Anilines.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| (E)-N-(naphthalene-1-ylmethylene)-3-(trifluoromethyl)aniline | DFT/B3LYP | - | - | - | [2][3] |
| Other (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines | DFT | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Data not explicitly provided in abstract | [2][3] |
| 4-chloro-2-(trifluoromethyl)aniline | DFT/B3LYP/6-311++G(d,p) | - | - | Indicates charge transfer occurs | [4] |
| p-fluoroaniline | B3LYP/6-311G(d,p) | - | - | 5.1762 | [5] |
| p-chloroaniline | B3LYP/6-311G(d,p) | - | - | 5.2385 | [5] |
| p-bromoaniline | B3LYP/6-311G(d,p) | - | - | 5.2306 | [5] |
| p-nitroaniline | B3LYP/6-311G(d,p) | - | - | Lower energy gap suggests higher reactivity | [6] |
| p-aminoaniline | B3LYP/6-311G(d,p) | - | - | - | [6] |
| p-isopropylaniline | B3LYP/6-311G(d,p) | - | - | Higher energy gap suggests more stability | [6] |
Note: Specific HOMO/LUMO energy values for the (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines were not detailed in the abstracts of the cited papers, but the studies confirm that Frontier Molecular Orbital (FMO) analysis was conducted.[2][3]
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position in 3-(trifluoromethyl)aniline is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted aniline. The allyl group (-CH₂-CH=CH₂) on the nitrogen atom in this compound, being a weakly electron-donating group, would likely raise the HOMO energy to a small extent. The overall effect on the HOMO-LUMO gap would depend on the interplay of these electronic influences.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below.
General DFT Computational Protocol
-
Molecular Structure Optimization: The initial geometry of the molecule is built and then optimized to find the lowest energy conformation. This is typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Electronic Property Calculations: Using the optimized geometry, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, which are used to determine the energy gap.[6]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and predict reactive sites.[2] Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge delocalization and intramolecular interactions.
Visualizing a DFT Workflow
The following diagram illustrates a generalized workflow for conducting DFT studies on the electronic properties of aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines: Synthesis, structural elucidatio, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. thaiscience.info [thaiscience.info]
- 6. chemrevlett.com [chemrevlett.com]
Benchmarking N-Allyl-3-(trifluoromethyl)aniline: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. N-Allyl-3-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals, valued for the unique properties conferred by its trifluoromethyl and reactive allyl moieties. This guide provides an objective comparison of its performance as an intermediate, supported by experimental data and detailed protocols.
The strategic incorporation of a trifluoromethyl group into organic molecules can enhance metabolic stability and lipophilicity, crucial attributes for bioactive compounds. The allyl group, on the other hand, provides a versatile handle for a variety of chemical transformations. This combination makes this compound a valuable intermediate in the synthesis of complex target molecules.
Performance Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through two competitive routes: a classical nucleophilic substitution and a modern nickel-catalyzed cross-coupling reaction. The choice between these methods often depends on factors such as desired yield, reaction time, catalyst cost, and substrate availability.
Below is a summary of the performance of these methods, alongside a comparison with the synthesis of a related intermediate, N-propyl-3-(trifluoromethyl)aniline, to provide a broader context for performance benchmarking.
| Intermediate | Synthetic Method | Starting Materials | Catalyst/Reagent | Reaction Time | Yield (%) | Purity |
| This compound | Nickel-Catalyzed Condensation | 3-Bromotrifluorobenzene, Allylamine | NiBr₂ / Ethylenediphosphine | 12 hours | up to 88% | High (product isolated by extraction and filtration) |
| This compound | Nucleophilic Substitution | 3-(Trifluoromethyl)aniline, Allyl Bromide | K₂CO₃ | 18+ hours | ~67% (at 160°C for analogous aniline) | Moderate to High (purification by chromatography may be required) |
| N-Propyl-3-(trifluoromethyl)aniline | Nucleophilic Substitution (N-propylation) | 3-(Trifluoromethyl)aniline, Propyl Bromide | K₂CO₃, KI (catalytic) | 12-24 hours | Not specified | >95% (after purification) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic strategy. Below are the methodologies for the key synthetic routes discussed.
Protocol 1: Nickel-Catalyzed Synthesis of this compound
This protocol is adapted from a patented procedure and offers high yield and selectivity.
Materials:
-
3-Bromotrifluorobenzene
-
Allylamine
-
Nickel(II) bromide (NiBr₂)
-
Ethylenediphosphine
-
Ethanol
-
Toluene
-
1N Sodium Hydroxide
-
Ether
-
Sealed reaction tube or autoclave
Procedure:
-
Catalyst Preparation: In a flask, a mixture of 0.8 g of ethylenediphosphine dissolved in 10 ml of ethanol and 15 ml of toluene is prepared. To this, a solution of 0.55 g of NiBr₂ in 1 ml of ethanol is added. The mixture is heated to reflux, leading to the formation of a brown precipitate of the ethylenediphosphine-NiBr₂ complex. The catalyst is then isolated.
-
Reaction Setup: In a sealed glass tube, 0.07 millimoles of the prepared catalyst, 0.002 moles of 3-bromotrifluorobenzene, 0.020 moles of allylamine, and 1.2 ml of ethanol are introduced.
-
Reaction Execution: The sealed tube is placed in an autoclave and heated to 160°C for 12 hours with agitation.
-
Work-up and Isolation: After cooling, the tube is unsealed, and 15 ml of 1N sodium hydroxide is added to the contents. The product is extracted with ether (3 x 10 ml). The organic phases are combined, dried, and the solvent is evaporated to yield this compound.[1][2]
Protocol 2: Nucleophilic Substitution Synthesis of this compound
This method represents a more traditional and straightforward approach to N-alkylation.[3]
Materials:
-
3-(Trifluoromethyl)aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in DMF.
-
Reagent Addition: Add an excess of potassium carbonate to the solution, followed by the dropwise addition of allyl bromide.
-
Reaction Execution: The reaction mixture is heated to an elevated temperature (e.g., 80-100°C) and stirred for an extended period (typically 18 hours or more). The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford pure this compound.
Synthetic Workflow and Pathway Visualization
To visually represent the synthetic strategies, the following diagrams illustrate the key transformations.
References
A Comparative Guide to Alternative Reagents for the Allylation of 3-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-allyl-3-(trifluoromethyl)aniline is a critical step in the development of various agrochemicals and pharmaceuticals. The incorporation of the allyl group provides a versatile chemical handle for further molecular elaboration, while the trifluoromethyl moiety often enhances metabolic stability and binding affinity. This guide provides an objective comparison of several alternative methods for this N-allylation, presenting supporting experimental data to aid researchers in selecting the most suitable protocol for their specific needs.
Quantitative Performance Comparison
The following table summarizes the performance of different reagents and catalytic systems for the synthesis of this compound or analogous anilines. Key metrics such as yield, reaction time, and temperature are provided for direct comparison.
| Method | Allylating Agent | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Starting Material |
| Classical Nucleophilic Substitution | Allyl Bromide | K₂CO₃ | Acetone | Reflux | 1 | 77% (analog)[1] | Good (by control) | 2-Allyl-4-bromo-6-nitrophenol |
| Nickel-Catalyzed Cross-Coupling | Allylamine | NiBr₂(diphosphine) | Ethanol | 160 | 12 | ~88% (calculated)[2] | 90:10[2] | 3-Bromobenzotrifluoride |
| Dehydrative Allylation (Solid Acid) | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | n-Octane | 140 | 8 | 71% (aniline)[3] | 91:9[3] | Aniline |
| Metal-Free Dehydrative Allylation | Allyl Alcohol | Choline Chloride / Lactic Acid | DES | RT | 24 | Substrate Dependent | High | Various Anilines |
Note: Yields marked "(analog)" or "(aniline)" are for structurally similar or parent compounds and serve as a benchmark. The nucleophilicity of 3-(trifluoromethyl)aniline is lower than that of aniline, which may result in lower yields under similar conditions.
Experimental Protocols & Methodologies
Classical Nucleophilic Substitution with Allyl Halide
This is a straightforward and widely used method for N-alkylation.[4] The reaction proceeds via an Sɴ2 mechanism where the nitrogen atom of the aniline attacks the electrophilic carbon of the allyl halide. A base is required to deprotonate the aniline, increasing its nucleophilicity.
Representative Experimental Protocol: (Based on the allylation of a substituted nitrophenol[1])
-
To a round-bottom flask, add the substituted aniline (1.0 equiv.), potassium carbonate (1.5 equiv.), and acetone as the solvent.
-
Add allyl bromide (1.5 equiv.) to the mixture at room temperature.
-
Heat the mixture to reflux and stir for 1 hour.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the solid salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-allylated product.
Advantages: Simple setup, readily available reagents. Disadvantages: Potential for di-allylation, may require elevated temperatures, not atom-economical.[4]
Nickel-Catalyzed Cross-Coupling
This method provides an alternative route starting from an aryl halide (3-bromobenzotrifluoride) and allylamine. It is particularly valuable for achieving high selectivity for the mono-allylated product. The process utilizes a Nickel(II) catalyst.[2]
Representative Experimental Protocol: (Adapted from patent literature[2])
-
Catalyst Preparation: Prepare the Ni(II)-diphosphine complex catalyst beforehand.
-
In a sealed glass tube capable of withstanding high pressure, introduce the prepared Nickel(II) catalyst (0.07 mmol).
-
Add 3-bromobenzotrifluoride (0.002 mol), allylamine (0.020 mol), and ethanol (1.2 mL).
-
Seal the tube and place it in a heated autoclave. Heat the mixture to 160°C and maintain for 12 hours.
-
After cooling, carefully unseal the tube and add 15 mL of 1N sodium hydroxide.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting crude product by gas chromatography to determine conversion and selectivity. A 98% conversion and 90% selectivity for the mono-allylated product can be achieved.
Advantages: High selectivity for mono-allylation, high conversion rate. Disadvantages: Requires an alternative starting material, high temperatures and pressures, catalyst preparation needed.
Dehydrative Allylation with a Solid-Acid Catalyst
This method is an environmentally friendly alternative that uses allyl alcohol as the alkylating agent, producing only water as a byproduct.[3] A reusable heterogeneous catalyst, such as tungsten oxide supported on zirconia (WO₃/ZrO₂), facilitates the reaction.
Representative Experimental Protocol: (Based on the allylation of aniline[3])
-
In a pressure-resistant glass tube, add aniline (1.0 mmol), allyl alcohol (2.0 mmol), 10 wt% WO₃/ZrO₂ catalyst (100 mg), and n-octane (0.25 mL) as the solvent.
-
Seal the tube and stir the mixture at 140°C for 8 hours.
-
After the reaction, cool the mixture to room temperature and dilute with ethyl acetate.
-
Add an internal standard (e.g., biphenyl) for GC analysis.
-
The solid catalyst can be recovered by centrifugation, washed, dried, and calcined for reuse.
-
Analyze the supernatant by gas chromatography to determine yield and selectivity.
Advantages: Atom-economical (water is the only byproduct), reusable heterogeneous catalyst. Disadvantages: Requires high temperatures; reactivity is lower for electron-deficient anilines.
Visualizing the Reaction Pathways
A clear understanding of the experimental steps and underlying mechanisms is crucial for reaction optimization.
Caption: General experimental workflow for the allylation of an aniline.
Caption: Comparison of mechanistic pathways for N-allylation reactions.
References
A Comparative Guide to the Kinetic Studies of N-allylation of 3-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of N-allylation of 3-(trifluoromethyl)aniline against other substituted anilines. Due to the scarcity of direct kinetic data for the N-allylation of 3-(trifluoromethyl)aniline in publicly available literature, this guide leverages established principles of physical organic chemistry and available data for analogous reactions to provide a robust comparative framework. The electron-withdrawing nature of the trifluoromethyl group significantly influences the nucleophilicity of the aniline nitrogen, thereby affecting the reaction kinetics.
Comparison of Reaction Kinetics
The rate of N-allylation of anilines is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Therefore, 3-(trifluoromethyl)aniline is expected to undergo N-allylation at a significantly slower rate compared to aniline and anilines bearing electron-donating groups.
| Compound | Substituent | Electronic Effect | Expected Relative Rate of N-allylation |
| 4-Methoxyaniline | -OCH3 (para) | Strong Electron-Donating | Fastest |
| 4-Methylaniline | -CH3 (para) | Electron-Donating | Faster |
| Aniline | -H | Neutral | Reference |
| 4-Chloroaniline | -Cl (para) | Weak Electron-Withdrawing | Slower |
| 3-(Trifluoromethyl)aniline | -CF3 (meta) | Strong Electron-Withdrawing | Slowest |
This trend can be rationalized by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. For nucleophilic substitution reactions like N-allylation, the reaction rate constant (k) for a substituted aniline is related to the rate constant for aniline (k₀) by the equation: log(k/k₀) = ρσ, where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant. For this reaction, ρ is expected to be negative, meaning that substituents with positive σ values (electron-withdrawing groups) will decrease the reaction rate. The σ value for a meta-CF3 group is approximately +0.43, indicating a significant rate decrease.
Experimental Protocols
Objective: To determine the rate constant for the N-allylation of an aniline derivative with allyl bromide.
Materials:
-
Aniline derivative (e.g., 3-(trifluoromethyl)aniline)
-
Allyl bromide
-
Anhydrous solvent (e.g., Acetonitrile)
-
Internal standard (e.g., Dodecane)
-
Base (e.g., Potassium carbonate)
-
Thermostatted reaction vessel
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aniline derivative, allyl bromide, and the internal standard in the chosen anhydrous solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer, add a known volume of the aniline derivative stock solution, the internal standard stock solution, and the solvent. Allow the mixture to reach the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the allyl bromide stock solution and the base to the reaction vessel. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute acid solution to neutralize the base).
-
Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentrations of the aniline derivative and the N-allylated product relative to the internal standard.
-
Data Analysis: Plot the concentration of the aniline derivative versus time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined using the method of initial rates or by fitting the data to the integrated rate law.
Visualizations
The following diagrams illustrate the key aspects of the N-allylation of 3-(trifluoromethyl)aniline.
Caption: Reaction pathway for the N-allylation of 3-(trifluoromethyl)aniline.
Caption: Experimental workflow for a kinetic study of N-allylation.
Caption: Logical relationship of substituent effects on N-allylation rate.
The Trifluoromethyl Group's Positional Impact on Aniline Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to a molecule can dramatically alter its physicochemical properties, a strategy widely employed in drug design and materials science. This guide provides a comparative analysis of how the position of the electron-withdrawing -CF3 group on the aniline ring—ortho, meta, or para—influences its chemical reactivity. This is primarily governed by the group's effect on the basicity of the amino group.
Basicity and Reactivity: An Inverse Relationship
The reactivity of aniline in many key reactions, such as acylation, is directly linked to the availability of the lone pair of electrons on the nitrogen atom. A more basic aniline, with a higher pKa of its conjugate acid, has a more available lone pair and is thus more nucleophilic and reactive. The strongly electron-withdrawing trifluoromethyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and reactivity. The magnitude of this effect is dependent on its position on the aromatic ring.
A comprehensive review of available data indicates a clear trend in the basicity of trifluoromethyl-substituted anilines. While a single source providing experimental pKa values for all three isomers is elusive, the established principles of physical organic chemistry and available data points allow for a reliable comparison.
| Compound | pKa of Conjugate Acid | Relative Basicity | Expected Relative Reactivity in Electrophilic Aromatic Substitution & Acylation |
| Aniline | 4.63 | Highest | Highest |
| meta-Trifluoromethylaniline | ~3.5 (estimated) | Intermediate | Intermediate |
| para-Trifluoromethylaniline | 2.45[1] | Low | Low |
| ortho-Trifluoromethylaniline | < 2.45 (estimated) | Lowest | Lowest |
Note: pKa values are for the corresponding anilinium ions in aqueous solution. Lower pKa indicates a weaker base.
The para and ortho positions are most affected due to the combined influence of the inductive and resonance effects of the -CF3 group, which withdraw electron density from the amino group. In the meta position, the electron-withdrawing influence is primarily due to the inductive effect, resulting in a less pronounced decrease in basicity compared to the ortho and para isomers. The ortho isomer is expected to be the least basic due to the proximity of the bulky and electron-withdrawing -CF3 group to the amino group, which can also introduce steric hindrance.
Visualizing the Electronic Effects
The following diagram illustrates the electronic influence of the trifluoromethyl group on the aniline ring, which dictates the basicity and reactivity of the amino group.
Caption: Electronic effects of the -CF3 group on aniline reactivity.
Experimental Protocols
Determination of pKa Values by Spectrophotometry
This method relies on the difference in the UV-Visible absorption spectra between the protonated (anilinium ion) and unprotonated (aniline) forms of the molecule.
Workflow:
Caption: Workflow for pKa determination by spectrophotometry.
Detailed Steps:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Stock Solution: Prepare a dilute stock solution of the trifluoromethylaniline isomer in a solvent that is miscible with the buffer solutions.
-
Sample Preparation: To a constant volume of each buffer solution, add a small, identical aliquot of the aniline stock solution. Ensure the final concentration is suitable for absorbance measurements (typically in the micromolar range).
-
Spectrophotometric Measurement: Record the UV-Visible absorbance spectrum (e.g., from 200 to 400 nm) for each prepared sample.
-
Data Analysis: Identify the λmax for the fully protonated and fully unprotonated forms by examining the spectra at the lowest and highest pH values.
-
pKa Calculation: Plot the absorbance at a selected wavelength (where the difference between the two forms is significant) against the pH of the buffer. The data should form a sigmoidal curve. The pKa is determined as the pH value at the midpoint of the curve's inflection. This can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log[(A - AB) / (AA - A)]
Where:
-
A is the absorbance at a given pH.
-
AB is the absorbance of the basic form.
-
AA is the absorbance of the acidic form.
-
Kinetic Analysis of Acylation by UV-Vis Spectroscopy
The rate of acylation, for instance with acetic anhydride, can be monitored by observing the change in absorbance over time as the aniline is consumed.
Workflow:
Caption: Workflow for kinetic analysis of aniline acylation.
Detailed Steps:
-
Solution Preparation: Prepare separate solutions of the trifluoromethylaniline isomer and the acylating agent (e.g., acetic anhydride) in a dry, aprotic solvent (e.g., acetonitrile or dioxane). The concentration of the acylating agent should be in large excess (at least 10-fold) compared to the aniline to ensure pseudo-first-order kinetics.
-
Temperature Control: Place the solutions in a thermostatted cell holder within the spectrophotometer to maintain a constant temperature throughout the experiment.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the acylating agent solution to the aniline solution in the cuvette and immediately start recording the absorbance at the λmax of the aniline isomer as a function of time.
-
Data Analysis: For a pseudo-first-order reaction, the integrated rate law is ln([A]t) = -kobst + ln([A]0). Since absorbance is proportional to concentration (Beer-Lambert Law), a plot of ln(Absorbance) versus time will yield a straight line with a slope of -kobs.
-
Rate Constant Calculation: The observed pseudo-first-order rate constant (kobs) is obtained from the slope of the line. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the excess reagent: k2 = kobs / [Acylating Agent].
By comparing the second-order rate constants for the ortho, meta, and para isomers, a quantitative measure of their relative reactivities in acylation can be established.
References
Comparative Analysis of N-Allyl-3-(trifluoromethyl)aniline in Complex Reaction Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The focus is on its potential for cross-reactivity within complex reaction mixtures, a critical consideration for process development, impurity profiling, and ensuring the quality of final products. This document outlines potential side reactions, compares the target compound with relevant alternatives, and provides standardized protocols for experimental evaluation.
Introduction to this compound
This compound is a versatile building block, valued for the presence of both a reactive allyl group and a trifluoromethyl moiety. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of molecules in biological systems, making it a desirable feature in drug and pesticide discovery.[1][2] However, the reactivity of the aniline nitrogen and the allyl double bond can also lead to undesired side reactions in complex chemical environments. Understanding and predicting this cross-reactivity is paramount for optimizing synthetic routes and minimizing the formation of impurities.
Potential Cross-Reactivity and Side Reactions
In a complex reaction mixture, this compound may participate in several side reactions, leading to the formation of byproducts. The primary modes of undesired reactivity stem from the nucleophilicity of the aniline nitrogen, the electrophilicity of the aromatic ring, and the reactivity of the allyl group.
Key Potential Side Reactions:
-
Over-allylation: The secondary amine of this compound can undergo a second allylation to form a tertiary amine, N,N-diallyl-3-(trifluoromethyl)aniline. This is a common issue in the N-alkylation of anilines.
-
Ring Alkylation: The electron-donating nature of the amino group can activate the aromatic ring, making it susceptible to electrophilic attack. This can lead to the formation of C-alkylated isomers.
-
Oxidation and Polymerization: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials, especially in the presence of oxidizing agents or certain metal catalysts.[3]
-
Rearrangement Reactions: Under certain conditions, such as in the presence of acid catalysts, the N-allyl group can undergo rearrangement reactions.
-
Reactions with Nucleophiles: The allyl group can be susceptible to attack by other nucleophiles present in the reaction mixture.
The following table summarizes potential byproducts and their likely mode of formation.
| Byproduct/Impurity | Potential Formation Pathway | Analytical Detection Method |
| N,N-Diallyl-3-(trifluoromethyl)aniline | Over-alkylation of the aniline nitrogen. | GC-MS, LC-MS/MS |
| C-Allyl-3-(trifluoromethyl)aniline isomers | Electrophilic attack on the aromatic ring. | GC-MS, LC-MS/MS, NMR |
| Oxidized/Polymeric byproducts | Oxidation of the aniline moiety. | GPC, UV-Vis, LC-MS |
| Isomerized products | Acid-catalyzed rearrangement of the allyl group. | GC-MS, NMR |
Comparison with Alternative Trifluoromethylated Anilines
The choice of a specific trifluoromethylated aniline building block can significantly impact the outcome of a synthesis, particularly concerning side reactions. Below is a comparison of this compound with other common trifluoromethylated anilines.
| Compound | Key Reactive Sites | Common Applications | Potential Advantages | Potential Disadvantages |
| This compound | Aniline N-H, Allyl C=C, Aromatic Ring | Herbicide and pharmaceutical intermediate | Reactive handle for further functionalization. | Prone to over-alkylation and side reactions of the allyl group. |
| 3-(Trifluoromethyl)aniline | Aniline N-H, Aromatic Ring | Precursor for a wide range of pharmaceuticals and agrochemicals. | Simpler reactivity profile than the N-allyl derivative. | Requires a separate allylation step if the allyl group is desired. |
| 4-Fluoro-3-(trifluoromethyl)aniline | Aniline N-H, Aromatic Ring | Intermediate in drug discovery, particularly for kinase inhibitors.[1] | The fluorine atom can modulate electronic properties and block metabolic sites. | Potential for nucleophilic aromatic substitution of the fluorine atom. |
| 3,5-Bis(trifluoromethyl)aniline | Aniline N-H, Aromatic Ring | Building block for potent bioactive molecules.[4] | Increased lipophilicity and metabolic stability due to two CF3 groups. | Steric hindrance may affect reactivity. |
Experimental Protocols for Cross-Reactivity Assessment
To experimentally evaluate the cross-reactivity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Protocol 1: GC-MS Analysis of a Model Reaction Mixture
Objective: To identify and quantify the formation of byproducts in a simulated complex reaction mixture.
Materials:
-
This compound
-
Reaction solvent (e.g., Toluene, DMF)
-
Potential cross-reactants (e.g., an electrophile, a nucleophile, an oxidizing agent)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the chosen reaction solvent.
-
In a series of reaction vials, combine the stock solution with one or more potential cross-reactants. Include a control vial with only the starting material.
-
Add an internal standard to each vial for quantification.
-
Subject the vials to the desired reaction conditions (e.g., heating, stirring) for a defined period.
-
At various time points, withdraw an aliquot from each vial, quench the reaction if necessary, and dilute with a suitable solvent (e.g., ethyl acetate).
-
Analyze the samples by GC-MS.
-
Identify the peaks corresponding to the starting material, expected product, and any byproducts by comparing their mass spectra with known databases or by synthesizing authentic standards.
-
Quantify the relative amounts of each component using the internal standard.
Protocol 2: LC-MS/MS Analysis for Enhanced Sensitivity and Specificity
Objective: To detect and identify trace-level impurities and byproducts with high confidence.
Materials:
-
Same as Protocol 1, with the addition of a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid).
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
At various time points, withdraw an aliquot from each vial, quench the reaction, and dilute with the initial mobile phase composition.
-
Analyze the samples by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method for the parent compound and any suspected byproducts to enhance sensitivity and selectivity.[5][6]
-
Fragment the parent ions of unknown peaks to obtain structural information for identification.
-
Quantify the components using a calibration curve or the internal standard method.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and potential reaction pathways.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Potential side reaction pathways.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates a thorough understanding of its potential for cross-reactivity in complex reaction mixtures. By employing robust analytical methodologies such as GC-MS and LC-MS/MS, researchers can identify and quantify potential byproducts, enabling the optimization of reaction conditions to favor the desired product. Comparing its reactivity profile with that of alternative trifluoromethylated anilines can further inform the selection of the most appropriate building block for a given synthetic target, ultimately leading to more efficient and robust chemical processes in drug development and other industries.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perkinelmer.com [perkinelmer.com]
- 6. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Disposal of N-Allyl-3-(trifluoromethyl)aniline: A Comprehensive Safety Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Allyl-3-(trifluoromethyl)aniline, a compound often used in the synthesis of complex organic molecules.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 61219-93-0) was found. The following disposal procedures are based on the available safety data for the closely related parent compound, 3-(Trifluoromethyl)aniline. It is imperative to treat this compound as a hazardous substance and to consult with a certified waste disposal company for guidance specific to your location and regulations.
Key Safety and Handling Information
Proper handling is the first step in safe disposal. This compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] It is also considered a combustible liquid.[2][3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][4]
Quantitative Data for Disposal Considerations
Understanding the physical and chemical properties of a substance is crucial for its safe disposal. The data presented below is for the parent compound, 3-(Trifluoromethyl)aniline, and should be used as a guideline for this compound.
| Property | Value |
| CAS Number | 98-16-8 (for 3-(Trifluoromethyl)aniline) |
| Molecular Formula | C7H6F3N (for 3-(Trifluoromethyl)aniline) |
| Boiling Point | 187-189 °C (369-372 °F)[5] |
| Flash Point | 85 °C (185 °F)[5] |
| Density | 1.295 g/cm³ at 20 °C (68 °F)[5] |
| Water Solubility | 5 g/l at 20 °C (68 °F)[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This substance should be treated as hazardous waste.[1]
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.[5] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Step 3: Final Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. This is the most critical step to ensure safe and compliant disposal.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with certified professionals for any disposal-related queries.
References
Essential Safety and Operational Guide for Handling N-Allyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Allyl-3-(trifluoromethyl)aniline (CAS RN 61219-93-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar and potentially hazardous chemicals, such as 3-(Trifluoromethyl)aniline.[1][2][3][4] Adherence to these guidelines is crucial for ensuring laboratory safety.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[5][6][7] It may cause skin and eye irritation, and potentially respiratory irritation.[5][6] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). Check for proper condition before each use.[1] | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and vapors. |
| Skin and Body Protection | Laboratory coat and additional protective clothing as needed to prevent skin exposure.[5][8] | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., for organic vapors) is necessary.[1][3][5] | To prevent inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Work exclusively in a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5][9]
-
Remove all potential ignition sources as the compound may be combustible.[2][3]
-
-
Handling the Chemical :
-
Storage :
Emergency and First Aid Protocols
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
Spill and Disposal Plan
Spill Response:
-
Evacuate : Immediately evacuate the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Collect : Carefully collect the absorbed material into a labeled, sealable container for disposal.[2]
-
Decontaminate : Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
This should be done through a licensed disposal company, in accordance with all local, state, and federal regulations.[8]
-
Do not allow the chemical to enter drains or waterways.[2][8]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. sdfine.com [sdfine.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
